8-Isopropyl Etodolac
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGYMRJCQPQYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57917-63-2 | |
| Record name | 8-Isopropyl etodolac | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P45MG8YLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
8-Isopropyl Etodolac: A Comprehensive Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 8-Isopropyl Etodolac, a notable process-related impurity encountered during the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. While Etodolac is a well-established selective cyclooxygenase-2 (COX-2) inhibitor, the biological profile of its 8-isopropyl analog is not extensively characterized in publicly available literature. The significance of this compound, therefore, primarily lies in its role as a critical quality attribute in the manufacturing of Etodolac, necessitating robust analytical monitoring and control. This guide will delve into the chemical properties of this compound, its probable synthetic origin, and its potential, though unconfirmed, pharmacological implications based on structure-activity relationship (SAR) principles of pyranocarboxylic acid derivatives. Furthermore, we present a detailed hypothetical experimental protocol for the quantification of this impurity in bulk drug substance, underscoring the practical challenges and solutions in pharmaceutical quality control.
Introduction: The Context of Process Impurities in Pharmaceutical Manufacturing
In the landscape of modern drug development and manufacturing, the control of impurities is a paramount concern for ensuring the safety and efficacy of pharmaceutical products. Process-related impurities, which originate from the synthetic route of the active pharmaceutical ingredient (API), represent a significant class of such substances. This compound is a prime example of a process impurity, identified in the synthesis of Etodolac.[1][2] Etodolac itself is a potent NSAID used for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3][4] Its therapeutic effect is primarily attributed to the selective inhibition of the COX-2 enzyme, which is involved in the inflammatory cascade.[5]
The presence of impurities, even in trace amounts, can potentially alter the safety and efficacy profile of the final drug product. Therefore, regulatory agencies worldwide mandate stringent control over the levels of such impurities. This necessitates a thorough understanding of their formation, chemical characteristics, and potential biological activities. This guide focuses on this compound, providing a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of Etodolac.
Chemical and Physical Properties of this compound
This compound, systematically named 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a derivative of Etodolac with an isopropyl group at the 8-position of the indole ring, in contrast to the ethyl group present in the parent drug.[6]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃NO₃ | [6] |
| Molecular Weight | 301.38 g/mol | [7] |
| CAS Number | 57917-63-2 | [6] |
| IUPAC Name | 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [6] |
| Appearance | Not specified in literature; likely a solid | N/A |
| Solubility | Not specified in literature; likely similar to Etodolac (soluble in organic solvents) | N/A |
Synthetic Origin and Formation Pathway
The formation of this compound as an impurity is intrinsically linked to the synthetic route employed for the production of Etodolac. A common synthetic pathway to Etodolac involves the Fischer indole synthesis, starting from a substituted phenylhydrazine and a suitable ketone or aldehyde equivalent.[8]
A key intermediate in many Etodolac syntheses is 7-ethyltryptophol. The subsequent steps involve the condensation of this intermediate with a keto-ester to form the pyranocarboxylic acid core. The presence of an isopropyl-substituted starting material or reagent at any stage of the synthesis can lead to the formation of the corresponding 8-isopropyl analog.
For instance, if the starting 2-substituted phenylhydrazine contains an isopropyl group instead of or in addition to the ethyl group, the resulting tryptophol intermediate would be 7-isopropyltryptophol. This would then react to form this compound. The source of this isopropyl-substituted starting material could be an impurity in the raw materials or a side reaction during their synthesis.
Potential Pharmacological Significance: A Structure-Activity Relationship (SAR) Perspective
While there is a lack of direct experimental data on the pharmacological activity of this compound, we can infer its potential biological profile by examining the structure-activity relationships of Etodolac and other COX-2 inhibitors.
Etodolac's selectivity for COX-2 is a key feature of its therapeutic profile.[4][9] The pyranocarboxylic acid scaffold and the substitution pattern on the indole ring are crucial for this selectivity. The size and lipophilicity of the substituent at the 8-position of the indole ring can influence the binding affinity and selectivity for the COX enzymes.
Quantitative structure-activity relationship (QSAR) studies on related NSAIDs have shown that lipophilicity is a critical parameter for activity.[10] The replacement of an ethyl group with a more lipophilic isopropyl group at the 8-position could potentially alter the molecule's interaction with the active site of COX-1 and COX-2. This alteration might lead to:
-
Increased or decreased COX-2 selectivity: The larger isopropyl group might enhance or disrupt the optimal fit within the larger active site of COX-2 compared to COX-1.
-
Altered potency: The change in lipophilicity and steric bulk could affect the overall binding affinity, potentially making this compound more or less potent than Etodolac.
-
Different metabolic profile: The isopropyl group may be metabolized differently than the ethyl group, leading to a different pharmacokinetic profile.
Without empirical data, these points remain speculative. However, they highlight the importance of controlling the level of this impurity, as its presence could introduce a substance with a potentially different pharmacological and toxicological profile into the final drug product.
Experimental Protocol: Quantification of this compound in Bulk Etodolac by High-Performance Liquid Chromatography (HPLC)
The accurate quantification of this compound is crucial for ensuring the quality of Etodolac API. A robust and validated analytical method is required. The following is a detailed, hypothetical HPLC method for this purpose.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in Etodolac bulk drug substance.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Etodolac reference standard
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
Preparation of Solutions:
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with acetonitrile.
-
Sample Solution (1 mg/mL Etodolac): Accurately weigh about 100 mg of Etodolac bulk drug substance into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank (acetonitrile), Etodolac standard, this compound standard, and a spiked sample to demonstrate the absence of interference at the retention time of this compound.
-
Linearity: Prepare a series of solutions of this compound ranging from the limit of quantification (LOQ) to 150% of the specification limit. Plot the peak area against the concentration and determine the correlation coefficient (r² > 0.99).
-
Accuracy (Recovery): Spike the Etodolac sample with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision). Calculate the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.
Conclusion and Future Perspectives
This compound stands as a significant marker of the purity and consistency of the Etodolac manufacturing process. While its own pharmacological profile remains largely unexplored, its structural similarity to the parent drug warrants careful control and monitoring. The primary significance of this compound is rooted in pharmaceutical quality control, where its presence must be limited to within acceptable, regulatory-defined thresholds.
Future research could be directed towards the isolation and pharmacological characterization of this compound. Investigating its in vitro COX-1/COX-2 inhibitory activity and comparing it to that of Etodolac would provide valuable insights into the structure-activity relationships of this class of compounds. Such studies would not only enhance our understanding of the potential impact of this impurity but could also inform the design of novel Etodolac derivatives with potentially improved therapeutic profiles. For drug development professionals, a thorough understanding of such process-related impurities is not merely a regulatory necessity but a fundamental aspect of ensuring the delivery of safe and effective medicines to patients.
References
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- Etodolac, a preferential COX-2 inhibitor, does not inhibit platelet aggregation in a randomized placebo-controlled.
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- Determination of enantiomeric impurity of etodolac by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis.
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- Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs. Synapse.
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- In vitro and ex vivo permeation studies of etodolac from hydrophilic gels and effect of terpenes as enhancers. Journal of Pharmacy and Pharmacology.
- Formulation and in vitro evaluation of etodolac entrapped in microsponge based drug delivery system.
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- Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry.
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8-Isopropyl Etodolac chemical structure and properties
An In-depth Technical Guide to 8-Isopropyl Etodolac: Structure, Properties, and Analytical Control
Introduction
This compound, known chemically as 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a significant compound in the field of pharmaceutical analysis and drug manufacturing.[1] It is primarily recognized as a process-related impurity and a potential derivative of Etodolac, a widely used nonsteroidal anti-inflammatory drug (NSAID).[2][3] Etodolac itself is a preferential inhibitor of cyclooxygenase-2 (COX-2), valued for its anti-inflammatory, analgesic, and antipyretic properties with a generally favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4][5][6]
Given the stringent regulatory requirements for drug purity and safety, understanding the chemical structure, properties, and analytical control of impurities like this compound is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, pharmacological context, and the methodologies required for its precise quantification and control.
Chemical Identity and Physicochemical Properties
The unique structure of this compound distinguishes it from the parent drug, Etodolac, through the substitution of an isopropyl group for an ethyl group at the 8-position of the pyrano[3,4-b]indole core.
Chemical Structure
The molecular structure of this compound is depicted below.
Sources
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An In-depth Technical Guide to the Synthesis and Characterization of 8-Isopropyl Etodolac
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 8-Isopropyl Etodolac, a novel analog of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. While Etodolac is established as a preferential cyclooxygenase-2 (COX-2) inhibitor, structure-activity relationship (SAR) studies suggest that substitution at the 8-position of the indole core can significantly influence activity.[1][2] This document outlines a proposed synthetic pathway, leveraging established Fischer indole synthesis and subsequent cyclization reactions, tailored for the introduction of an isopropyl group at the C8 position.[3][4] We present detailed, self-validating protocols for each experimental stage, from initial reaction setup to final compound verification. The characterization section establishes a robust analytical workflow, incorporating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. This guide is intended for researchers in medicinal chemistry and drug development, offering both a practical blueprint for synthesis and a rigorous methodology for structural confirmation and purity assessment.
Introduction and Rationale
Etodolac, chemically (RS)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, is a well-documented NSAID used in the management of arthritis and pain.[5][6] Its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis via the COX enzymes, with a noted selectivity for COX-2.[2][5] The indole core of Etodolac presents multiple sites for modification to explore new pharmacological profiles. SAR studies on related pyranocarboxylic acids have shown that alkyl substitutions on the aromatic ring, particularly at the 8-position, are most beneficial for anti-inflammatory activity, with 8-ethyl and 8-n-propyl derivatives demonstrating high potency.[1][2]
This guide focuses on the synthesis of this compound (Figure 1), a novel analog. The introduction of a bulky, lipophilic isopropyl group at this position is hypothesized to enhance the molecule's interaction with the hydrophobic channel of the COX-2 active site, potentially leading to increased potency or altered selectivity. The existence of "this compound" as a known impurity or derivative confirms its chemical feasibility.[7][8][9][10][11] This document provides the first, to our knowledge, detailed public guide for its deliberate synthesis and rigorous characterization.
The following sections detail a proposed synthetic strategy, purification protocols, and a multi-technique analytical approach to confirm the identity, structure, and purity of the target compound.
Proposed Synthetic Pathway
The synthesis of this compound is proposed as a multi-step process adapted from established methods for Etodolac and its analogs.[3][4][12] The core of the strategy involves the Fischer indole synthesis to construct the key intermediate, 7-isopropyltryptophol, followed by a condensation and cyclization reaction.
The overall workflow is depicted below.
Caption: Proposed workflow for synthesis and characterization.
Step 1: Synthesis of 7-Isopropyltryptophol
The foundational step is the creation of the substituted indole core. This is achieved via a Fischer indole synthesis, a reliable acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone. Here, we adapt the process by reacting 2-isopropylphenylhydrazine with 2,3-dihydrofuran, which serves as a masked aldehyde equivalent.[2][13]
-
Causality: The choice of 2-isopropylphenylhydrazine directly introduces the required isopropyl group at the correct position on the benzene ring, which will become the 8-position of the final Etodolac structure. 2,3-dihydrofuran is an efficient and commercially available reagent that, under acidic conditions, opens to form γ-hydroxybutyraldehyde, the necessary partner for this cyclization.[4] An acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the hydrazine and facilitate the key C-N and C-C bond-forming steps.[13]
Protocol:
-
To a solution of 2-isopropylphenylhydrazine hydrochloride in a dimethylacetamide/water solvent system, add a catalytic amount of concentrated sulfuric acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add 2,3-dihydrofuran dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-3 hours.
-
In-Process Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting hydrazine spot indicates reaction completion.
-
Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-isopropyltryptophol.
Step 2 & 3: Synthesis and Saponification of this compound Methyl Ester
This stage involves the construction of the pyran ring and the introduction of the acetic acid side chain. The tryptophol intermediate is reacted with methyl 3-oxopentanoate in the presence of an acid catalyst, followed by hydrolysis of the resulting ester.[12]
-
Causality: This reaction is a tandem condensation/cyclization. The hydroxyl group of the tryptophol attacks the ketone of the methyl 3-oxopentanoate, and subsequent acid-catalyzed dehydration and cyclization form the pyrano[3,4-b]indole ring system.[4][12] Using the methyl ester of the side chain allows for a stable intermediate that can be purified before the final hydrolysis step. Saponification with a strong base like sodium hydroxide is a standard and highly efficient method to convert the methyl ester to the desired carboxylic acid.[12]
Protocol:
-
Dissolve the crude 7-isopropyltryptophol in an apolar solvent such as toluene.
-
Add methyl 3-oxopentanoate to the solution.
-
Cool the mixture to 0 °C and add a concentrated mineral acid (e.g., sulfuric acid or HCl in isobutanol) dropwise.[12]
-
Stir the reaction at 0-5 °C for 4-6 hours.
-
In-Process Validation: Monitor the formation of the ester intermediate by TLC (hexane:ethyl acetate 8:2).
-
Upon completion, quench the reaction by pouring it into ice water and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.
-
Dissolve the crude methyl ester in a mixture of methanol and water.
-
Add a 2M solution of sodium hydroxide and heat the mixture to reflux for 2 hours.
-
Cool the reaction, acidify to pH 2-3 with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield crude this compound.
Purification
Purification is critical to remove unreacted starting materials, by-products, and intermediates.
-
Causality: Silica gel column chromatography is the method of choice due to the moderate polarity of the target carboxylic acid. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, allows for the separation of less polar impurities first, followed by the elution of the desired product.
Protocol:
-
Prepare a silica gel column using a slurry packing method with a hexane:ethyl acetate (9:1) solvent system.
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate).
-
Collect fractions and monitor by TLC.
-
Combine fractions containing the pure product (visualized by UV light and/or iodine staining) and concentrate under reduced pressure to yield purified this compound as a solid.
Characterization and Analytical Validation
A multi-pronged analytical approach is necessary to unambiguously confirm the structure and assess the purity of the synthesized compound.
Caption: Analytical workflow for compound validation.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final compound and establish a retention time for future reference.
-
Methodology Rationale: Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard for analyzing NSAIDs due to their moderate hydrophobicity.[14][15] A gradient elution with an acidified aqueous phase and an organic modifier provides excellent resolution for separating the main compound from potential impurities.[15] UV detection is suitable as the indole moiety contains a strong chromophore.[16][17]
Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 279 nm.[17]
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of acetonitrile.
-
Validation: A successful synthesis will show a single major peak (>95% peak area) at a specific retention time.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Methodology Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for molecules like Etodolac, preventing fragmentation and allowing for clear observation of the molecular ion. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) modes provides complementary data for confident mass assignment.
Protocol:
-
Introduce the sample (dissolved in methanol or acetonitrile) into an ESI-MS system.
-
Acquire spectra in both positive and negative ion modes.
-
Validation: The expected molecular weight of this compound (C₁₈H₂₃NO₃) is 301.38 g/mol .[11] A successful characterization will show a prominent peak at m/z 302.4 [M+H]⁺ in positive mode and/or 300.4 [M-H]⁻ in negative mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unambiguous structural elucidation.
-
Methodology Rationale: ¹H NMR will confirm the presence and connectivity of all protons, including the characteristic signals for the isopropyl group, the ethyl group, and the aromatic protons. ¹³C NMR will confirm the total number of unique carbons in the molecule. 2D NMR techniques (like COSY and HSQC) can be used if necessary to resolve complex spin systems.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Isopropyl Group: A doublet around 1.3 ppm (6H, for the two methyl groups) and a septet around 3.0-3.2 ppm (1H, for the CH).
-
Ethyl Group: A triplet around 0.9 ppm (3H) and a quartet around 1.9-2.1 ppm (2H).
-
Acetic Acid CH₂: A multiplet (AB system) around 2.7-2.9 ppm (2H).
-
Pyrano Ring CH₂-O and CH₂-C: Multiplets in the range of 3.8-4.2 ppm and 2.9-3.1 ppm, respectively.
-
Aromatic Protons: Signals in the 6.8-7.5 ppm range.
-
Indole N-H: A broad singlet around 8.0-8.5 ppm.
-
Carboxylic Acid O-H: A very broad singlet, typically >10 ppm.[18]
Validation: The obtained spectra must be consistent with the proposed structure, including correct chemical shifts, integration values, and splitting patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups present in the molecule.
-
Methodology Rationale: FTIR is a rapid and effective technique for confirming the presence of characteristic bonds.
Expected FTIR Absorption Bands (cm⁻¹):
-
~3300 cm⁻¹: N-H stretch (indole).
-
~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid).
-
~2960-2850 cm⁻¹: C-H stretches (aliphatic).
-
~1700-1720 cm⁻¹: C=O stretch (carboxylic acid).
-
~1600-1450 cm⁻¹: C=C stretches (aromatic).
Validation: The presence of these key peaks confirms the successful incorporation of the carboxylic acid and the integrity of the indole core.
Data Summary
All quantitative data should be systematically recorded for comparison and reporting.
| Parameter | Expected Value | Experimental Result |
| Molecular Formula | C₁₈H₂₃NO₃ | N/A |
| Molecular Weight | 301.38 g/mol [11] | |
| MS (ESI+) [M+H]⁺ | 302.4 m/z | |
| HPLC Purity | >95% | |
| HPLC Retention Time | Method-dependent | |
| Appearance | White to off-white solid |
Conclusion
This guide presents a robust and scientifically grounded pathway for the synthesis and characterization of this compound. By building upon established chemical principles for the synthesis of Etodolac analogs and employing a comprehensive suite of modern analytical techniques, researchers can confidently produce and validate this novel compound. The detailed, self-validating protocols are designed to ensure reproducibility and high-quality results. The successful synthesis and subsequent pharmacological evaluation of this compound will provide valuable insights into the structure-activity relationships of pyranocarboxylic acid-based NSAIDs and could inform the design of future anti-inflammatory agents.
References
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Cho, H., Chung, Y. S., Jang, H. D., & Ryu, S. R. (1999). Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents. Journal of The Korean Industrial and Engineering Chemistry, 10(1), 135-137. Available at: [Link]
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The Isopropyl Shadow: A Technical Guide to the 8-Isopropyl Etodolac Impurity in Etodolac Synthesis
Abstract
This in-depth technical guide provides a comprehensive analysis of 8-Isopropyl Etodolac, a critical process-related impurity encountered during the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etodolac. Addressed to researchers, scientists, and drug development professionals, this document elucidates the formation mechanism, analytical detection, and strategic control of this impurity. By integrating mechanistic insights with practical, field-proven methodologies, this guide serves as an essential resource for ensuring the quality, safety, and regulatory compliance of Etodolac active pharmaceutical ingredient (API).
Introduction: The Imperative of Impurity Profiling in Etodolac
Etodolac, chemically known as (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a widely prescribed NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] Its therapeutic efficacy is attributed to the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[2] The synthesis of Etodolac is a multi-step process where meticulous control of reaction parameters is paramount to the purity of the final API.
Impurity profiling is a cornerstone of modern pharmaceutical development, mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[3] The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the drug product. This compound, a structural analog of the parent drug, is a known process-related impurity that demands rigorous control and characterization. This guide provides the foundational knowledge and practical methodologies to address this specific challenge.
The Genesis of an Impurity: Mechanistic Insights into this compound Formation
The formation of this compound is intrinsically linked to the synthetic route of Etodolac, primarily the Fischer indole synthesis, a cornerstone of its production.[4] The most probable origin of this impurity is the presence of 2-isopropylaniline in the 2-ethylaniline starting material.
The Etodolac Synthetic Pathway
The synthesis of Etodolac typically commences with the reaction of 2-ethylphenylhydrazine with 2,3-dihydrofuran to yield the key intermediate, 7-ethyltryptophol.[5] This intermediate is then condensed with a ketoester, such as methyl 3-oxopentanoate, followed by hydrolysis to yield Etodolac.[2]
The Fischer Indole Synthesis: A Double-Edged Sword
The Fischer indole synthesis is a robust reaction for forming the indole core of Etodolac.[4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[6] In the case of Etodolac synthesis, 2-ethylphenylhydrazine is the intended reactant.
However, if the 2-ethylaniline used to prepare 2-ethylphenylhydrazine is contaminated with 2-isopropylaniline, a corresponding 2-isopropylphenylhydrazine will be formed. This analogous hydrazine will then participate in the Fischer indole synthesis, leading to the formation of 7-isopropyltryptophol, and subsequently, this compound, alongside the desired product.[7]
dot graph "Etodolac_Synthesis_and_Impurity_Formation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Formation of this compound from an impurity in the starting material."
Impact and Toxicological Significance
The presence of this compound in the final API is a significant concern due to its potential to affect the safety and efficacy of the drug product. The structure-activity relationship (SAR) of Etodolac analogs suggests that substitutions at the 8th position of the aromatic ring can be beneficial for anti-inflammatory activity.[2] This implies that this compound may not be an inert substance and could possess its own pharmacological and toxicological profile.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Toxic if swallowed".[8] This underscores the importance of controlling this impurity to very low levels in the final drug substance.
Analytical Characterization and Quantification
A robust and validated analytical method is essential for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3][9]
HPLC Method for Impurity Profiling
A validated, stability-indicating HPLC method is crucial for separating this compound from the parent Etodolac peak and other potential impurities.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Recommended Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at 227 nm or 280 nm[10][11] |
| Injection Volume | 10-20 µL |
Method Validation
The chosen analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.
dot graph "Analytical_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Workflow for the quantification of this compound."
Strategic Control and Mitigation
The control of this compound primarily hinges on a thorough understanding of its formation and the implementation of proactive measures throughout the manufacturing process.
Starting Material Control
The most effective control strategy is to prevent the introduction of 2-isopropylaniline into the synthetic pathway. This necessitates:
-
Rigorous Supplier Qualification: Sourcing 2-ethylaniline from reputable suppliers with robust quality control measures.
-
Incoming Raw Material Testing: Implementing a specific and sensitive analytical method (e.g., GC-MS or HPLC) to test incoming batches of 2-ethylaniline for the presence of 2-isopropylaniline.
-
Setting Acceptance Criteria: Establishing a stringent acceptance limit for 2-isopropylaniline in the 2-ethylaniline starting material.
In-Process Controls and Purification
While starting material control is the primary defense, in-process controls and purification strategies can also play a role:
-
Monitoring of Intermediates: Analyzing the 7-ethyltryptophol intermediate for the presence of 7-isopropyltryptophol can provide an early indication of the impurity.
-
Crystallization and Recrystallization: The final crystallization step of Etodolac can be optimized to purge the this compound impurity. The solubility characteristics of the impurity relative to Etodolac will dictate the effectiveness of this approach.
Conclusion: A Commitment to Purity
The presence of this compound as a process-related impurity in Etodolac synthesis is a manageable challenge that can be effectively addressed through a combination of mechanistic understanding, robust analytical methodologies, and stringent control strategies. By focusing on the quality of starting materials and implementing appropriate in-process controls, pharmaceutical manufacturers can ensure the production of high-purity Etodolac API, thereby safeguarding patient safety and meeting global regulatory expectations. This guide provides a framework for a proactive and scientifically sound approach to impurity control, reinforcing the industry's commitment to the highest standards of pharmaceutical quality.
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An In-depth Technical Guide to the Physicochemical Properties of 8-Isopropyl Etodolac (CAS Number: 57917-63-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Isopropyl Etodolac, identified by the CAS number 57917-63-2, is a recognized impurity and related compound of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Etodolac is prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[3][4] As with any active pharmaceutical ingredient (API), the presence of impurities must be carefully controlled and characterized to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering valuable insights for researchers in drug development, quality control, and analytical sciences.
The structural distinction of this compound from the parent drug lies in the substitution of an isopropyl group at the 8-position of the pyrano[3,4-b]indole core, in place of one of the ethyl groups in Etodolac. This seemingly minor structural modification can influence its physicochemical characteristics, analytical behavior, and potentially its pharmacological and toxicological profile.
Physicochemical Data Summary
Given the nature of this compound as a drug impurity, extensive experimental data on its isolated form is not widely available in the public domain. The following table summarizes the available and computationally predicted physicochemical properties to provide a foundational understanding of the compound.
| Property | Value | Source |
| CAS Number | 57917-63-2 | [1] |
| Chemical Name | 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [1] |
| Synonyms | This compound, Etodolac Impurity D | [1] |
| Molecular Formula | C₁₈H₂₃NO₃ | [5] |
| Molecular Weight | 301.38 g/mol | [5] |
| XLogP3 (Predicted) | 3.1 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Predicted to be low | Inferred from LogP |
| pKa | Predicted to be acidic (due to the carboxylic acid group) | Inferred from structure |
Structural Elucidation and Characterization
The definitive identification of this compound as an impurity in Etodolac is primarily achieved through advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for its detection and structural confirmation.
High-Performance Liquid Chromatography (HPLC)
The United States Pharmacopeia (USP) monograph for Etodolac outlines HPLC methods for the separation and quantification of related compounds, including the impurity identified as 1-Ethyl-8-isopropyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-ylacetic acid.[2] These methods typically employ a C18 reversed-phase column with a gradient elution system.
A representative, generalized HPLC protocol for the analysis of Etodolac and its impurities is as follows:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: A buffered aqueous solution (e.g., ammonium acetate).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is used to achieve separation of the more lipophilic impurities from the parent drug.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength where both Etodolac and its impurities have significant absorbance (e.g., 221 nm or 280 nm).[6]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
The causality behind this experimental design is rooted in the principles of reversed-phase chromatography. The non-polar stationary phase (C18) retains the analytes based on their hydrophobicity. Etodolac and its impurities, being relatively non-polar, are well-suited for this technique. The gradient elution is crucial for resolving compounds with different polarities within a reasonable timeframe. The use of a buffered mobile phase helps to maintain a consistent pH, which is important for the ionization state of the carboxylic acid moiety and thus for reproducible retention times.
Figure 1: A generalized workflow for the HPLC analysis of Etodolac and its impurities.
Mass Spectrometry (MS)
Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the mass-to-charge ratio (m/z) of the eluting peaks. For this compound (C₁₈H₂₃NO₃), the expected molecular ion [M+H]⁺ would be approximately 302.17, confirming its molecular weight. Further fragmentation analysis (MS/MS) can provide structural information, helping to differentiate it from other isomers.
Stability and Forced Degradation
While specific stability data for isolated this compound is not available, its stability profile is intrinsically linked to that of the parent drug, Etodolac. Forced degradation studies on Etodolac provide insights into the conditions under which impurities like this compound might form or degrade.
Forced degradation of Etodolac has been investigated under various stress conditions as per ICH guidelines:
-
Acidic and Basic Hydrolysis: Etodolac is susceptible to degradation in acidic conditions.[7][8]
-
Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of degradation products.[7][8]
-
Thermal and Photolytic Stress: Etodolac has shown some degradation under thermal and photolytic stress.[7][8]
The formation of this compound is likely a process-related impurity from the synthesis of Etodolac rather than a degradation product. However, its stability under these stress conditions would be expected to be similar to that of Etodolac due to the shared core structure.
Figure 2: Conceptual overview of forced degradation studies on Etodolac.
Synthesis Considerations
A plausible synthetic route for this compound, for its use as a reference standard, would likely parallel the synthesis of Etodolac itself. The key starting material would be a correspondingly substituted phenylhydrazine.
A generalized, hypothetical synthesis could involve:
-
Synthesis of 2-isopropylaniline: This could be a starting point, which is then converted to the corresponding hydrazine.
-
Fischer Indole Synthesis: Reaction of the appropriate isopropyl-substituted phenylhydrazine with a suitable ketone or aldehyde to form the indole ring system.
-
Annulation to form the pyran ring: Cyclization to form the tricyclic core of the molecule.
-
Introduction of the acetic acid side chain: This would complete the synthesis of this compound.
The purification of the final product would likely involve crystallization and chromatographic techniques to ensure high purity, suitable for use as an analytical standard.
Biological and Toxicological Significance
As a drug impurity, the primary concern with this compound is its potential to contribute to the overall toxicity of the drug product or to have its own pharmacological activity that could alter the therapeutic effect of Etodolac. The parent drug, Etodolac, is a cyclooxygenase (COX) inhibitor with some selectivity for COX-2.[3] It is unknown whether the 8-isopropyl substitution significantly alters this activity.
Without specific toxicological data, the precautionary principle applies. Regulatory guidelines necessitate the control of such impurities to very low levels in the final drug product. The qualification of impurities, which involves assessing their biological safety, is a critical step in drug development. This often requires the synthesis of the impurity and subsequent toxicological testing if its level exceeds the qualification threshold.
Conclusion
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Investigating the Biological Activity of 8-Isopropyl Etodolac: A Mechanistic and Preclinical Roadmap
An In-Depth Technical Guide
Abstract: Etodolac, a non-steroidal anti-inflammatory drug (NSAID), has a well-established clinical profile for managing pain and inflammation, primarily through its preferential inhibition of cyclooxygenase-2 (COX-2).[1][2][3] The field of medicinal chemistry continuously explores how structural modifications of existing pharmacophores can enhance efficacy, improve selectivity, or uncover novel therapeutic applications. This guide outlines a comprehensive investigational strategy to characterize the potential biological activities of a novel analog, 8-Isopropyl Etodolac. By substituting the 8-ethyl group with a bulkier isopropyl moiety, we hypothesize a potential alteration in its interaction with the COX active site and other cellular targets. This document provides a detailed roadmap for researchers, encompassing the scientific rationale, in-depth experimental protocols for in vitro and in vivo evaluation, and the exploration of potential anti-inflammatory and anticancer activities through modulation of key signaling pathways.
Introduction and Scientific Rationale
Etodolac is a member of the pyranocarboxylic acid class of NSAIDs, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[4][5] Its mechanism of action is primarily attributed to the inhibition of prostaglandin synthesis by blocking cyclooxygenase (COX) enzymes.[1][6] Notably, Etodolac displays a preferential selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, over the constitutive COX-1 isoform, which plays a role in gastric cytoprotection and platelet function.[3][7][8] This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[9][10]
Recent research has expanded the scope of NSAIDs beyond inflammation, revealing potent anti-carcinogenic properties, often linked to both COX-dependent and COX-independent mechanisms.[7][11] Studies on Etodolac and its derivatives have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, including prostate, colorectal, and breast cancer.[7][12][13][14]
The Rationale for this compound:
The structure of Etodolac is (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid.[15] Our proposed analog, this compound, modifies the alkyl substituent at the 8-position of the pyrano-indole core. This specific modification is not arbitrary. The introduction of a bulkier, more lipophilic isopropyl group in place of the ethyl group may:
-
Alter Binding Affinity and Selectivity: The active site of COX enzymes is a hydrophobic channel. A change in the size and shape of the C8-substituent could enhance or modify the binding kinetics within the active sites of COX-1 and COX-2, potentially increasing potency and/or selectivity.
-
Modulate COX-Independent Pathways: The structural change could influence interactions with other cellular targets. Many NSAIDs are known to modulate critical signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to both inflammation and oncogenesis.[16][17][18][19]
-
Impact Pharmacokinetic Properties: Altered lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles, influencing the compound's bioavailability and half-life.
This guide provides the strategic framework to systematically test these hypotheses.
Proposed Investigational Workflow
A phased approach, beginning with in vitro characterization and progressing to in vivo validation, is essential for a thorough evaluation. This ensures a data-driven process where each stage informs the next.
Caption: High-level workflow for the evaluation of this compound.
In Vitro Characterization: Protocols and Rationale
COX-1 and COX-2 Inhibition Assays
Causality: The primary hypothesis is that this compound will inhibit COX enzymes. This assay is the foundational screen to determine the compound's potency (IC50) and selectivity (COX-1/COX-2 ratio). A colorimetric assay is chosen for its efficiency and direct measurement of the peroxidase component of COX activity.[20]
Protocol: Colorimetric COX Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, enzyme (ovine COX-1 and COX-2), arachidonic acid (substrate), and the colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) according to the manufacturer's protocol (e.g., Cayman Chemical, Item No. 760111).[20]
-
Compound Preparation: Prepare a stock solution of this compound, Etodolac (as a comparator), and Celecoxib (as a selective COX-2 inhibitor control) in DMSO. Create a series of dilutions to span a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2) to each well.
-
Inhibitor Addition: Add 10 µL of the diluted test compound, comparator, or control to the appropriate wells. Include a "100% initial activity" well with 10 µL of DMSO.
-
Incubation: Gently shake the plate and incubate for 15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution and 10 µL of the colorimetric substrate solution.
-
Measurement: Immediately read the absorbance at 590 nm using a plate reader. Take readings every minute for 5 minutes to establish the reaction rate.
-
Data Analysis: Calculate the inhibition percentage for each concentration relative to the DMSO control. Plot the percent inhibition versus log[inhibitor] and determine the IC50 value using a non-linear regression curve fit. The selectivity index is calculated as (IC50 COX-1 / IC50 COX-2).
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Etodolac (Comparator) | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >100 | ~0.5 | >200 |
Anticancer Activity: Cytotoxicity Screening
Causality: Given the established anticancer potential of Etodolac derivatives, it is crucial to screen this compound for cytotoxic effects against relevant cancer cell lines.[7][13] The MTT assay is a standard, reliable method for assessing cell viability by measuring the metabolic activity of living cells.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate, HT-29 for colorectal, and MDA-MB-231 for breast cancer) in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 1 µM to 500 µM) for 24, 48, and 72 hours. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC50 value (concentration that inhibits 50% of cell growth) for each cell line and time point.
Data Presentation:
| Cell Line | IC50 (µM) after 48h | |
| Etodolac | This compound | |
| PC-3 (Prostate) | Experimental Value | Experimental Value |
| HT-29 (Colorectal) | Experimental Value | Experimental Value |
| MDA-MB-231 (Breast) | Experimental Value | Experimental Value |
Mechanistic Pathway Analysis
Causality: To understand if the compound's effects are mediated by key inflammatory and oncogenic pathways, we will assess the modulation of NF-κB and MAPK signaling.[17][21][22] NSAIDs can inhibit the NF-κB pathway, preventing the transcription of pro-inflammatory and pro-survival genes.[11][18][23] The MAPK pathways are also critical regulators of cellular responses to stress and cytokines.[16][24]
Caption: Inflammatory cascade in the carrageenan-induced edema model.
Anticancer Efficacy (Conditional)
Causality: If this compound shows significant in vitro cytotoxicity against a specific cancer cell line at non-toxic concentrations to normal cells, its efficacy should be tested in an in vivo tumor model. The xenograft model is the gold standard for preclinical evaluation of anticancer drugs.
Protocol: Human Tumor Xenograft Model in Nude Mice
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10^6 PC-3 cells) into the flank of athymic nude mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, and this compound (at one or two effective, non-toxic doses determined from prior studies). Administer treatment daily via oral gavage.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the final tumor volumes and the rate of tumor growth between the treated and control groups. Calculate the percentage of tumor growth inhibition.
Conclusion and Future Directions
This technical guide outlines a rigorous, multi-faceted approach to characterize the biological potential of this compound. The proposed experiments are designed to systematically evaluate its activity as an anti-inflammatory, analgesic, and potential anticancer agent, while also probing its underlying mechanisms of action.
Positive results, such as enhanced COX-2 selectivity, potent in vivo anti-inflammatory activity, or significant anticancer efficacy, would warrant further investigation. Subsequent steps would include comprehensive ADME/toxicology studies, pharmacokinetic profiling, and exploration of additional therapeutic indications. The structure-activity relationship data generated will be invaluable for the rational design of next-generation Etodolac analogs with superior therapeutic profiles.
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Spectroscopic Fingerprinting of 8-Isopropyl Etodolac: A Multi-Technique Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic analysis of 8-Isopropyl Etodolac, a significant derivative and potential impurity of the non-steroidal anti-inflammatory drug (NSAID), Etodolac.[1][2][3][4][5][6] As the pharmaceutical industry demands increasingly rigorous characterization of active pharmaceutical ingredients (APIs) and their related substances, a thorough understanding of their spectroscopic profiles is paramount. This document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the structural elucidation and confirmation of this compound. By synthesizing data from the parent compound, Etodolac, with fundamental principles of spectroscopy, this guide offers predicted spectral data, detailed experimental protocols, and the scientific rationale behind the analytical choices, serving as a vital resource for researchers in drug discovery, development, and quality control.
Introduction: The Significance of this compound
Etodolac is a well-established NSAID belonging to the pyranocarboxylic acid class, primarily indicated for the management of inflammation and pain associated with conditions like osteoarthritis and rheumatoid arthritis.[7][8] Its mechanism of action involves the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) enzymes.[7] this compound is recognized as a related substance and potential impurity in the synthesis of Etodolac.[1][2][3] The presence and quantity of such impurities must be meticulously monitored to ensure the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for the unambiguous identification of this compound are essential.
This guide provides a detailed roadmap for the spectroscopic characterization of this compound, leveraging the synergistic power of NMR, MS, and IR to create a unique "spectroscopic fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The isopropyl group, being the key differentiator from Etodolac, will introduce a characteristic septet and a doublet. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups and the overall aromaticity of the indole ring system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH (indole ring) | 6.8 - 7.5 | m | - |
| NH (indole) | ~8.0 | s (broad) | - |
| O-CH₂ | 4.0 - 4.3 | m | - |
| CH (isopropyl) | 2.8 - 3.1 | septet | ~7.0 |
| CH₂ (pyran ring) | 2.5 - 2.8 | m | - |
| CH₂ (acetic acid) | 2.3 - 2.6 | s | - |
| CH₂ (ethyl group) | 2.2 - 2.5 | q | ~7.5 |
| CH₃ (isopropyl) | 1.2 - 1.4 | d | ~7.0 |
| CH₃ (ethyl group) | 1.0 - 1.2 | t | ~7.5 |
Note: Predicted values are based on the known spectrum of Etodolac and standard chemical shift tables. Actual values may vary depending on the solvent and experimental conditions.[9]
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The introduction of the isopropyl group will result in two additional signals in the aliphatic region compared to Etodolac.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (carboxylic acid) | 175 - 180 |
| Aromatic C (indole ring) | 110 - 140 |
| C (quaternary, pyran ring) | ~80 |
| O-CH₂ | ~65 |
| CH (isopropyl) | ~30 |
| CH₂ (pyran ring) | ~28 |
| CH₂ (acetic acid) | ~40 |
| CH₂ (ethyl group) | ~25 |
| CH₃ (isopropyl) | ~22 |
| CH₃ (ethyl group) | ~15 |
Note: For more precise predictions, the use of NMR prediction software is recommended.[10][11][12][13][14]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern.
Predicted Mass Spectrum of this compound
The molecular weight of this compound (C₁₈H₂₃NO₃) is 301.38 g/mol .[4][5] In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 301. The fragmentation pattern will be influenced by the stability of the resulting carbocations and neutral losses. The indole nucleus is known to direct specific fragmentation pathways.[15][16][17][18][19]
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment | Significance |
| 301 | [M]⁺ | Molecular Ion |
| 256 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 228 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene |
| 212 | [Fragment from Etodolac core] | A key fragment also observed in Etodolac's spectrum[20] |
Experimental Workflow for MS Analysis
Caption: A generalized workflow for Mass Spectrometry analysis.
Detailed Experimental Protocol for MS
-
Sample Infusion: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Employ an appropriate ionization technique. Electrospray ionization (ESI) is suitable for generating intact molecular ions, while electron ionization (EI) will induce more fragmentation.
-
Mass Analysis: Use a high-resolution mass analyzer to accurately determine the m/z values of the parent ion and its fragments.
-
Tandem MS (MS/MS): For more detailed structural information, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Predicted IR Absorption Bands for this compound
The IR spectrum of this compound will display characteristic absorption bands for its key functional groups, including the carboxylic acid, the indole N-H, and the aromatic C-H bonds. The presence of the carboxylic acid is typically indicated by a very broad O-H stretch and a strong C=O stretch.[21][22][23][24]
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Indole N-H | Stretch | ~3400 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2960 | Medium-Strong |
| Carbonyl C=O | Stretch | 1700-1725 | Strong |
| Aromatic C=C | Stretch | 1450-1600 | Medium |
| C-O | Stretch | 1210-1320 | Strong |
Note: The IR spectrum of Etodolac shows characteristic peaks that will be largely conserved in its 8-isopropyl derivative, with additional bands corresponding to the isopropyl group.[25][26][27][28][29]
Experimental Protocol for IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using the KBr pellet method or as a thin film on a salt plate. Alternatively, Attenuated Total Reflectance (ATR) is a convenient method requiring minimal sample preparation.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the this compound sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification of this compound.
Caption: The synergistic role of NMR, MS, and IR in structural elucidation.
Conclusion
The spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unequivocal identification and characterization. By employing a multi-technique approach encompassing NMR, MS, and IR spectroscopy, researchers can obtain a wealth of structural information, from the atomic level connectivity to the overall molecular weight and functional group composition. The predicted spectral data and detailed protocols herein serve as a valuable starting point for laboratory investigations. As with any analytical endeavor, the expertise of the scientist in interpreting the data is paramount. This guide, grounded in established scientific principles, empowers researchers to confidently navigate the spectroscopic analysis of this compound and other related pharmaceutical compounds.
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Etodolac Impurity D: A Technical Guide to its Discovery, Origin, and Control
Abstract
This technical guide provides a comprehensive examination of Etodolac Impurity D, a specified impurity in the non-steroidal anti-inflammatory drug (NSAID), Etodolac. We delve into the discovery and structural elucidation of this impurity, identified as (1RS)-1-ethyl-8-(1-methylethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid, commonly known as 8-Isopropyl Etodolac. The primary focus of this guide is to trace the origin of Etodolac Impurity D, presenting evidence that it is a synthesis-related impurity arising from an isopropyl-substituted analogue present in a key starting material. Furthermore, we detail the analytical methodologies essential for its detection and quantification, and outline robust control strategies to ensure the purity and safety of the final Etodolac drug product. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering field-proven insights and detailed protocols.
Section 1: Introduction to Etodolac and the Imperative of Impurity Profiling
Etodolac: A Clinically Significant NSAID
Etodolac is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class.[1] It is indicated for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1] The therapeutic action of Etodolac is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the biosynthesis of prostaglandins, potent inflammatory agents.[1]
The Critical Role of Impurity Profiling in Drug Safety and Efficacy
The purity of an active pharmaceutical ingredient (API) is a critical attribute that directly impacts its safety and efficacy. Pharmaceutical impurities are unwanted chemicals that can arise during the manufacturing process or upon storage of the drug substance. These impurities, even at trace levels, can potentially exhibit toxicity, reduce the therapeutic effect of the drug, or affect the stability of the drug product. Therefore, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous impurity profiling to identify, quantify, and control impurities within acceptable limits.
Introduction to Etodolac Impurity D: A Specified Impurity
Among the known impurities of Etodolac, Etodolac Impurity D is a specified impurity listed in major pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2] Its chemical name is (1RS)-1-ethyl-8-(1-methylethyl)-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid, and it is also referred to as this compound. The presence of this impurity must be carefully monitored and controlled to ensure the quality and safety of Etodolac.
Section 2: The Discovery and Characterization of Etodolac Impurity D
Unveiling the Identity: From Chromatographic Peak to Chemical Structure
The "discovery" of a pharmaceutical impurity is often a process of diligent analytical investigation rather than a singular event. In the case of Etodolac Impurity D, its existence was likely first noted as an unknown peak during the routine chromatographic analysis of Etodolac batches. The consistent appearance of this peak at a specific relative retention time in high-performance liquid chromatography (HPLC) analyses would have prompted further investigation to determine its chemical structure.
Spectroscopic Elucidation of Etodolac Impurity D (this compound)
The definitive identification of Etodolac Impurity D as this compound was achieved through the application of modern spectroscopic techniques.
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For Etodolac Impurity D, high-resolution mass spectrometry (HRMS) would have provided an accurate mass measurement, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) would have been employed to fragment the molecule and analyze the resulting product ions, providing crucial information about its substructures and confirming the presence of the isopropyl group on the indole ring.
Table 1: Mass Spectrometric Data for Etodolac and Etodolac Impurity D
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragment Ions (m/z) |
| Etodolac | C17H21NO3 | 287.1521 | 242, 172, 130 |
| Etodolac Impurity D | C18H23NO3 | 301.1678 | 256, 186, 144 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1H NMR and 13C NMR spectra of isolated Etodolac Impurity D would have been compared with those of Etodolac. The key differentiating features in the NMR spectra would be the signals corresponding to the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton in 1H NMR) in place of the ethyl group signals at the 8-position of the indole ring.
Pharmacopeial Recognition and Standardization
The culmination of these characterization efforts is the inclusion of Etodolac Impurity D as a specified impurity in official pharmacopoeias. The USP monograph for Etodolac, for instance, lists "this compound analog" and provides its relative retention time in the official HPLC method, solidifying its identity and establishing it as a critical quality attribute to be monitored.[2]
Section 3: The Genesis of an Impurity: Tracing the Origin of Etodolac Impurity D
A Synthesis-Related Impurity: The Prevailing Hypothesis
The available evidence strongly suggests that Etodolac Impurity D is a synthesis-related impurity. This means it is not a degradation product of Etodolac but is formed during the manufacturing process due to the presence of a specific impurity in the starting materials.
The Synthetic Pathway of Etodolac: A Step-by-Step Examination
A common synthetic route to Etodolac begins with the Fischer indole synthesis.[3] The key steps are as follows:
-
Diazotization of 2-ethylaniline: 2-Ethylaniline is treated with a nitrite source in an acidic medium to form a diazonium salt.
-
Reduction to 2-ethylphenylhydrazine: The diazonium salt is then reduced to form 2-ethylphenylhydrazine.
-
Fischer Indole Synthesis: 2-Ethylphenylhydrazine is reacted with a suitable carbonyl compound, often derived from 2,3-dihydrofuran, to form the key intermediate, 7-ethyltryptophol.[4]
-
Cyclization and Esterification: 7-Ethyltryptophol is then reacted with a derivative of 3-oxopentanoic acid to form the pyrano-indole ring system and introduce the acetic acid side chain.
-
Hydrolysis: The final step is the hydrolysis of the ester to yield Etodolac.
The Crucial Starting Material: 2-Ethylphenylhydrazine
The Fischer indole synthesis is the step where the core indole structure of Etodolac is formed. The substituent at the 8-position of the final Etodolac molecule is determined by the substituent on the starting phenylhydrazine. In the case of Etodolac, this is an ethyl group, originating from 2-ethylphenylhydrazine.
The Likely Culprit: Isopropyl-substituted Analogs in Starting Materials
The formation of this compound (Impurity D) can be logically attributed to the presence of 2-isopropylphenylhydrazine as an impurity in the 2-ethylphenylhydrazine starting material. If 2-isopropylphenylhydrazine is present, it will undergo the same sequence of reactions as 2-ethylphenylhydrazine, leading to the formation of the corresponding 8-isopropyl analog of Etodolac.
The presence of 2-isopropylaniline as an impurity in the 2-ethylaniline raw material is a plausible source of 2-isopropylphenylhydrazine. The industrial synthesis of 2-ethylaniline can involve the alkylation of aniline, and under certain conditions, isopropylation can occur as a side reaction alongside the desired ethylation.[5][6]
Proposed Mechanism for the Formation of Etodolac Impurity D
The formation of Etodolac Impurity D can be visualized as a parallel synthetic pathway to that of Etodolac, originating from an impure starting material.
Section 4: Analytical Methodologies for the Detection and Quantification of Etodolac Impurity D
Chromatographic Techniques: The Cornerstone of Impurity Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of impurities in pharmaceuticals.
A validated, stability-indicating HPLC method is essential for the analysis of Etodolac and its impurities. The method must be capable of separating Impurity D from Etodolac and all other known and unknown impurities.
Table 2: Typical HPLC Parameters for the Analysis of Etodolac and its Impurities
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 225 nm or 275 nm |
| Injection Volume | 10 - 20 µL |
Experimental Protocol: HPLC Analysis of Etodolac for Impurity D
-
Standard Preparation:
-
Accurately weigh and dissolve a suitable amount of Etodolac Reference Standard and Etodolac Impurity D Reference Standard in the diluent to prepare a standard solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Etodolac sample in the diluent to obtain a solution of a specific concentration.
-
-
Chromatographic System:
-
Set up the HPLC system with the parameters specified in Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Calculation:
-
Calculate the percentage of Etodolac Impurity D in the sample using the peak areas from the sample and standard chromatograms and their respective concentrations.
-
Method Validation and System Suitability
The HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness. System suitability tests, such as resolution between Etodolac and Impurity D, tailing factor, and theoretical plates, must be performed before each analysis to ensure the performance of the chromatographic system.
Section 5: Control Strategies for Etodolac Impurity D
Starting Material Control: The First Line of Defense
The most effective way to control the level of Etodolac Impurity D is to control the purity of the starting material, 2-ethylphenylhydrazine. This involves:
-
Sourcing 2-ethylaniline from reputable suppliers with stringent quality control measures.
-
Implementing a validated analytical method to test incoming batches of 2-ethylaniline and 2-ethylphenylhydrazine for the presence of their corresponding isopropyl analogs.
-
Establishing strict acceptance criteria for the levels of these impurities in the starting materials.
In-Process Controls and Process Optimization
While starting material control is paramount, in-process controls can provide additional assurance of quality. Monitoring the formation of Impurity D at intermediate stages of the synthesis can help to identify any process deviations that may lead to an increase in its level.
Specification and Release Testing
A final specification for Etodolac Impurity D in the drug substance must be established based on toxicological data and regulatory requirements. Each batch of Etodolac must be tested for Impurity D using a validated analytical method, and the results must comply with the established specification before the batch can be released.
Section 6: Conclusion: A Comprehensive Understanding for Enhanced Drug Quality
Etodolac Impurity D, or this compound, is a well-characterized, synthesis-related impurity of Etodolac. Its origin is directly linked to the presence of 2-isopropylphenylhydrazine in the 2-ethylphenylhydrazine starting material. A thorough understanding of its formation pathway is crucial for developing effective control strategies. By implementing stringent controls on starting materials, utilizing validated analytical methods for monitoring, and establishing appropriate specifications, the level of Etodolac Impurity D can be effectively managed, ensuring the consistent quality, safety, and efficacy of the final Etodolac drug product.
Section 7: References
-
Patel, V. R., & Desai, H. T. (2013). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Journal of Chemical and Pharmaceutical Research, 5(12), 650-655. [Link]
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Pharmaffiliates. (n.d.). Etodolac and its Impurities. Retrieved from [Link]
-
Google Patents. (1984). Process for the ring alkylation of an aniline. (US4436937A). Retrieved from
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Etodolac Specifications: A Guide for Chemical Purchasers. Retrieved from [Link]
-
Google Patents. (1983). Process for the selective alkylation of an aniline. (EP0079093A1). Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding Purity: Why 99.5% 2-Ethylaniline Matters for Manufacturers. Retrieved from [Link]
-
Google Patents. (2013). Preparation method of 2-ethylaniline. (CN103333072B). Retrieved from
-
USP. (2025). Etodolac. In United States Pharmacopeia. Retrieved from [Link]
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ResearchGate. (2019). Substrate scope for ethylation of anilines. Retrieved from [Link]
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JETIR. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research, 8(9). Retrieved from [Link]
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TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]
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In Silico Modeling of 8-Isopropyl Etodolac's Interaction with COX-2: An In-Depth Technical Guide
Preamble: The Rationale for a Focused Computational Inquiry
The landscape of anti-inflammatory drug discovery is perpetually evolving, driven by the dual imperatives of enhanced efficacy and mitigated side effects. Cyclooxygenase-2 (COX-2) remains a cornerstone target in this arena.[1] Its selective inhibition offers a pathway to potent anti-inflammatory and analgesic effects while theoretically sparing the gastrointestinal mucosa from the adverse effects associated with non-selective COX-1 inhibition.[2][3] Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is recognized as a preferential COX-2 inhibitor.[1][3][4][5] The exploration of its analogs, such as 8-Isopropyl Etodolac, presents a compelling avenue for refining selectivity and potency.[6][7][8][9]
This technical guide delineates a comprehensive in silico workflow to elucidate the molecular interactions between this compound and the human COX-2 enzyme. We will navigate the essential computational methodologies, from protein and ligand preparation to the intricacies of molecular docking and the dynamic realism of molecular dynamics simulations. This document is crafted for researchers, scientists, and drug development professionals, providing not just a procedural blueprint but also the underlying scientific reasoning that underpins each step—a hallmark of a robust and self-validating computational study.
I. Foundational Principles: The Computational Microscope
Our investigation hinges on a synergistic application of molecular docking and molecular dynamics (MD) simulations. Molecular docking serves as our initial exploratory tool, predicting the preferred binding orientation and affinity of this compound within the COX-2 active site.[10][11][12] Subsequently, MD simulations will provide a dynamic perspective, assessing the stability of the docked complex over time and revealing the nuanced interplay of forces that govern the interaction.[13][14]
II. The Workflow: A Step-by-Step Guide to a Self-Validating Protocol
A successful in silico study is predicated on a meticulously executed and logically sound workflow. The following diagram illustrates the interconnected stages of our investigation.
Caption: A comprehensive workflow for the in silico analysis of this compound and COX-2.
A. Phase 1: Meticulous Preparation of the Molecular Actors
The fidelity of any in silico model is contingent upon the quality of the initial structures. This phase is dedicated to the rigorous preparation of both the COX-2 enzyme and the this compound ligand.
1. Protein Structure Preparation
-
Protocol:
-
Retrieval: Obtain the crystal structure of human COX-2 from the Protein Data Bank (PDB). A suitable entry, such as 5IKR or 6COX, should be selected, preferably one with a co-crystallized ligand to aid in defining the active site.[15][16]
-
Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any existing ligands.
-
Protonation: Add hydrogen atoms to the protein structure, as they are typically absent in crystallographic data. This is crucial for accurate hydrogen bond calculations.
-
Structural Refinement: Check for and repair any missing residues or atoms.
-
-
Expertise & Causality: The removal of water molecules is a standard practice to simplify the initial docking calculations. The addition of hydrogens at a physiological pH (e.g., 7.4) is paramount, as the protonation state of amino acid residues can significantly influence ligand binding.
2. Ligand Preparation
-
Protocol:
-
Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D conformation.[8]
-
Energy Minimization: Perform an energy minimization of the ligand's 3D structure to obtain a low-energy, stable conformation.
-
Parameterization: Generate force field parameters for the ligand. The CHARMM General Force Field (CGenFF) is highly recommended for drug-like molecules due to its compatibility with protein force fields and its robust parameterization strategy.[17][18][19][20][21]
-
-
Expertise & Causality: Energy minimization of the ligand is essential to avoid introducing steric strain into the docking simulation. The choice of a suitable force field, like CGenFF, ensures that the intramolecular and intermolecular interactions of the ligand are accurately represented during the simulations.[17][18][19][20][21]
B. Phase 2: Unveiling the Binding Pose through Molecular Docking
With our molecular actors prepared, we now turn to molecular docking to predict the most favorable binding orientation of this compound within the COX-2 active site.
1. Docking Protocol Validation
-
Protocol:
-
Re-docking: If a co-crystallized ligand was present in the original PDB file, extract it and re-dock it into the prepared protein structure.
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic position.
-
Validation Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[22][23][24]
-
-
Trustworthiness: This validation step is non-negotiable. It provides confidence that the chosen docking algorithm and parameters are appropriate for the biological system under investigation.
2. Production Docking
-
Protocol:
-
Grid Box Definition: Define a grid box that encompasses the known active site of COX-2. The dimensions should be sufficient to allow the ligand to rotate and translate freely.
-
Docking Execution: Perform the docking of this compound into the prepared COX-2 structure using the validated protocol.
-
Pose Analysis: Analyze the resulting docking poses, paying close attention to the predicted binding energy (or docking score) and the specific interactions formed with the protein.
-
-
Expertise & Causality: The grid box confines the search space to the region of interest, increasing computational efficiency. The docking score provides a quantitative estimate of binding affinity, with more negative values typically indicating a more favorable interaction.
C. Phase 3: Simulating the Dynamic Reality
Molecular dynamics simulations offer a temporal dimension to our analysis, allowing us to observe the behavior of the protein-ligand complex in a simulated physiological environment.
1. System Setup
-
Protocol:
-
Complex Formation: Create a complex of the best-ranked docked pose of this compound and the COX-2 protein.
-
Force Field Assignment: Assign a suitable force field to the protein-ligand complex. The CHARMM36m force field for the protein, in conjunction with the CGenFF parameters for the ligand, is a robust choice.[10][11][12][17][18][19][20][21][25]
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add ions to neutralize the system and mimic a physiological salt concentration.
-
-
Expertise & Causality: The choice of force field is critical for the accuracy of the simulation. Explicit solvation provides a more realistic representation of the cellular environment compared to implicit solvent models.
2. Equilibration and Production MD
-
Protocol:
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
NVT Equilibration: Conduct a short simulation at constant Number of particles, Volume, and Temperature (NVT) to allow the system to reach the target temperature.
-
NPT Equilibration: Follow with a simulation at constant Number of particles, Pressure, and Temperature (NPT) to adjust the system density.
-
Production Run: Execute the production MD simulation for a duration sufficient to observe the stability of the complex (e.g., 100-200 nanoseconds).
-
-
Trustworthiness: The equilibration steps are crucial for ensuring the stability of the system before the production run. A well-equilibrated system is a prerequisite for generating meaningful trajectory data.
III. Analysis and Interpretation: From Data to Insight
The culmination of our in silico investigation lies in the careful analysis and interpretation of the generated data.
A. Docking Analysis: Key Interactions in the COX-2 Active Site
The docking results should be scrutinized to identify the key amino acid residues involved in the binding of this compound. Based on existing knowledge of COX-2 inhibitors, we anticipate interactions with residues such as Arg120, Tyr355, and those lining the hydrophobic channel and the selective side pocket, including Arg513.[2][26][27]
Caption: A schematic of anticipated key interactions between this compound and the COX-2 active site.
B. Molecular Dynamics Analysis: Assessing Complex Stability
The MD trajectory provides a wealth of information about the dynamics of the protein-ligand complex.
-
RMSD Analysis: The Root Mean Square Deviation of the protein backbone and the ligand heavy atoms relative to their initial positions should be monitored. A stable RMSD plot over the course of the simulation suggests that the complex has reached a stable conformation.[13][14]
-
RMSF Analysis: The Root Mean Square Fluctuation of individual residues can highlight regions of the protein that exhibit significant flexibility or become more rigid upon ligand binding.[13][14][28][29]
C. Quantitative Data Summary
The following table provides a template for summarizing the key quantitative findings of the study, contextualized with experimental data for Etodolac.
| Parameter | Etodolac (Experimental) | This compound (In Silico) |
| COX-2 IC50 (µM) | ~53[30] | N/A (Binding Energy as proxy) |
| COX-1 IC50 (µM) | >100[30] | N/A |
| COX-2 Selectivity Ratio | >1.9[30] | To be determined by comparison |
| Predicted Binding Energy (kcal/mol) | N/A | Result from Docking |
| Average Ligand RMSD (Å) | N/A | Result from MD |
D. ADMET Prediction: A Glimpse into Druggability
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of the drug-like properties of this compound.
| ADMET Property | Predicted Value for this compound | Interpretation |
| Human Intestinal Absorption | e.g., High | Good oral bioavailability is likely. |
| Blood-Brain Barrier Penetration | e.g., Low | Reduced potential for CNS side effects. |
| CYP2D6 Inhibition | e.g., Non-inhibitor | Lower risk of drug-drug interactions. |
| Ames Mutagenicity | e.g., Non-mutagenic | Low potential for carcinogenicity. |
| hERG Inhibition | e.g., Non-inhibitor | Reduced risk of cardiotoxicity. |
Note: The values in this table are hypothetical and would be populated using ADMET prediction software.
IV. Conclusion: Synthesizing a Coherent Narrative
This in-depth technical guide has outlined a rigorous and self-validating computational framework for investigating the interaction between this compound and the COX-2 enzyme. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain a multifaceted understanding of this potential drug candidate. The causality-driven approach detailed herein, from meticulous system preparation to nuanced data analysis, is designed to instill confidence in the generated results and provide a solid foundation for further experimental validation. The insights gleaned from such studies are invaluable in the rational design of next-generation anti-inflammatory agents with improved therapeutic profiles.
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Pharmacological profiling of Etodolac and its derivatives
An In-Depth Technical Guide to the Pharmacological Profiling of Etodolac and Its Derivatives
This guide provides a comprehensive technical overview of the pharmacological properties of Etodolac, a well-established nonsteroidal anti-inflammatory drug (NSAID), and explores the rationale, synthesis, and evaluation of its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and inflammation research.
Introduction: Etodolac in the NSAID Landscape
Etodolac is a nonsteroidal anti-inflammatory drug belonging to the pyranocarboxylic acid group, approved for managing pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis[1][2][3]. It is administered as a racemic mixture of (+)-S and (-)-R enantiomers; however, only the S-enantiomer possesses the biological activity responsible for its therapeutic effects[1][4]. Etodolac's clinical efficacy is rooted in its ability to inhibit prostaglandin synthesis, the key mediators of inflammation, pain, and fever[2][4][5]. A defining characteristic of Etodolac is its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which positions it as a drug with a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs[2][3][6][7].
Part 1: Core Pharmacological Profile of Etodolac
A thorough understanding of the parent compound is fundamental before exploring its derivatives. This section dissects the key pharmacological pillars of Etodolac.
Mechanism of Action: Preferential COX-2 Inhibition
The primary mechanism of action for Etodolac is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins[2][8][9]. There are two key isoforms:
-
COX-1: A constitutive enzyme responsible for producing prostaglandins that protect the gastric mucosa and mediate platelet aggregation[7][10].
-
COX-2: An inducible enzyme, upregulated at sites of inflammation, that produces prostaglandins mediating pain and inflammation[7][8].
Etodolac demonstrates a significant preferential selectivity for COX-2, with studies indicating it is 5 to 50 times more selective for COX-2 than COX-1[11][12][13]. This selectivity is clinically important as it spares the gastroprotective functions of COX-1, leading to a lower incidence of gastrointestinal side effects, such as ulcers and bleeding, compared to non-selective NSAIDs like aspirin and naproxen[6][7]. The S-enantiomer is responsible for this COX-inhibitory activity, while the R-enantiomer is inactive against COX enzymes but has been found to inhibit beta-catenin levels in certain cancer cells[14].
Caption: Mechanism of Etodolac's preferential COX-2 inhibition.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Etodolac is well-absorbed orally, with a systemic bioavailability of at least 80%[1][4]. It undergoes minimal first-pass metabolism[1]. The drug is extensively metabolized in the liver, primarily through oxidation and glucuronidation, with cytochrome P450 enzymes like CYP2C9 playing a role[1][5][15]. Renal elimination is the primary route of excretion for its metabolites, with about 72% of the dose excreted in urine and 16% in feces[1][4].
Table 1: Key Pharmacokinetic Parameters of Etodolac
| Parameter | Value | Source(s) |
|---|---|---|
| Bioavailability | ≥ 80% | [1][4] |
| Time to Peak Plasma (Tmax) | 1-2 hours | [8][16] |
| Plasma Protein Binding | > 99% (primarily to albumin) | [4][5] |
| Volume of Distribution (Vd/F) | ~390 mL/kg | [1][4] |
| Elimination Half-Life (t½) | ~6.4 - 7.3 hours | [1][4][5] |
| Metabolism | Extensively hepatic (oxidation, glucuronidation) | [1][4][15] |
| Excretion | ~72% renal (as metabolites), ~16% fecal |[4] |
Note: Values are approximate and can vary based on patient population and formulation (immediate vs. extended-release).[17][18][19]
Pharmacodynamics
The pharmacodynamic effect of Etodolac is directly related to its plasma concentration. The onset of analgesia occurs approximately 30 minutes after oral administration, with peak effects seen between 1 to 2 hours, correlating with Tmax[1][20]. The duration of analgesic relief averages 4 to 6 hours for immediate-release formulations[1]. Studies have shown that Etodolac's anti-inflammatory and analgesic efficacy is comparable to other NSAIDs, including aspirin and acetaminophen with codeine, in various acute and chronic pain models[1][21].
Part 2: Rationale for the Development of Etodolac Derivatives
While Etodolac is an effective drug, the pursuit of derivatives is driven by several key objectives in drug development:
-
Enhancing Safety and Tolerability: A primary goal is to further reduce the risk of gastrointestinal toxicity. By creating prodrugs that bypass initial contact with the gastric mucosa or derivatives with even higher COX-2 selectivity, the ulcerogenic potential can be minimized[22].
-
Improving Physicochemical Properties: Modifying the core structure can alter properties like lipophilicity. For instance, creating more lipophilic ester prodrugs can enhance penetration through the skin, making topical or transdermal formulations viable and reducing systemic exposure[23].
-
Extending Duration of Action: Chemical modifications can be designed to alter the metabolic profile of the drug, leading to a longer half-life and allowing for less frequent dosing, which improves patient compliance.
-
Exploring Novel Therapeutic Targets: The core scaffold of a drug can sometimes be repurposed to interact with new biological targets. Recent research has explored Etodolac derivatives not for their anti-inflammatory effects, but as potential inhibitors of novel targets in oncology, such as eukaryotic elongation factor 2 kinase (eEF2K)[24][25].
Part 3: Pharmacological Profiling of Etodolac Derivatives
Medicinal chemistry efforts have yielded several classes of Etodolac derivatives, each with a distinct pharmacological profile.
Structure-Activity Relationship (SAR) Insights
The pyranocarboxylic acid scaffold of Etodolac offers several points for modification. Key SAR findings for this class include:
-
The acetic acid functional group on the pyran ring is critical for anti-inflammatory activity; increasing the chain length or converting it to an ester or amide can inactivate the drug (unless designed as a prodrug)[11].
-
Substitution at the 8-position of the aromatic ring with an ethyl or n-propyl group is highly beneficial for activity[11].
-
The α-methylacetic acid derivatives are inactive, highlighting the specific spatial requirements of the COX active site[11].
Caption: Key sites for modification on the Etodolac scaffold.
Prodrugs for Reduced Ulcerogenicity and Topical Delivery
A common strategy to mitigate the gastrointestinal side effects of acidic NSAIDs is to mask the carboxylic acid group, creating a prodrug.
-
Concept: Esterification of Etodolac's carboxylic acid with molecules like thymol or simple alcohols creates neutral prodrugs[22][23]. These prodrugs are inactive and do not irritate the gastric mucosa. After absorption, they are hydrolyzed by esterases in the plasma and liver to release the active Etodolac[22].
-
Pharmacological Profile:
-
Anti-inflammatory Activity: These prodrugs demonstrate comparable anti-inflammatory efficacy to the parent drug in animal models (e.g., paw edema inhibition of 94.7% for a thymol prodrug vs. 90.3% for Etodolac)[22].
-
Gastrointestinal Safety: They exhibit significantly lower ulcerogenic potential[22].
-
Transdermal Potential: Esterification increases lipophilicity, which has been shown to enhance drug release and penetration through mouse skin, making derivatives like isopropyl etodolac suitable candidates for topical formulations[23].
-
Hydrazone Derivatives
Synthesis of hydrazone derivatives of Etodolac represents another avenue for developing novel anti-inflammatory agents.
-
Concept: The carboxylic acid moiety is converted to a hydrazide, which is then reacted with various aldehydes to form hydrazones[26].
-
Pharmacological Profile: Preliminary studies using the egg white-induced paw edema model in animals showed that these synthesized hydrazone compounds were active in reducing inflammation, with an effect comparable to that of the parent Etodolac[26]. Further profiling is required to determine their COX selectivity and safety.
Derivatives as Novel Kinase Inhibitors for Oncology
A fascinating development is the repurposing of the Etodolac scaffold for cancer therapy.
-
Concept: Researchers have designed and synthesized novel amide derivatives of Etodolac to target eukaryotic elongation factor 2 kinase (eEF2K), a molecular driver in various cancers, including triple-negative breast cancer (TNBC)[24][25].
-
Pharmacological Profile:
-
Mechanism: These derivatives are not designed to inhibit COX but to fit into the active site of eEF2K.
-
Activity: In-silico modeling and in-vitro studies identified two compounds, designated EC1 and EC7, with significant inhibitory activity against eEF2K in TNBC cells[24].
-
Significance: This work demonstrates the versatility of the pyrano[3,4-b]indole core structure and opens a new therapeutic avenue for Etodolac derivatives beyond inflammation[25].
-
Table 2: Summary of Etodolac Derivative Classes and Their Primary Objective
| Derivative Class | Primary Modification | Key Objective | Pharmacological Feature | Source(s) |
|---|---|---|---|---|
| Ester Prodrugs | Carboxylic acid esterification | Reduce GI toxicity, enable topical delivery | Reduced ulcerogenicity, increased lipophilicity | [22][23] |
| Hydrazones | Carboxylic acid to hydrazone | Develop novel anti-inflammatories | Retained anti-inflammatory activity | [26] |
| Amide Derivatives | Carboxylic acid to amide | Target novel pathways (oncology) | eEF2K inhibition, not COX inhibition |[24][25] |
Part 4: Key Experimental Methodologies
The pharmacological profiling of Etodolac and its derivatives relies on a validated set of in vitro and in vivo assays. The causality behind these experimental choices is to build a comprehensive profile, from molecular target engagement to physiological effect.
In Vitro Assay: COX-1/COX-2 Inhibition
-
Objective: To determine the potency (IC50) and selectivity of a compound for the two COX isoforms. The human whole blood assay is a widely accepted method as it accounts for drug binding to plasma proteins and provides a physiologically relevant environment[27][28].
-
Principle:
-
COX-1 Activity: Measured by the production of Thromboxane B2 (TXB2) in clotting whole blood. This is a COX-1-dependent process in platelets.
-
COX-2 Activity: Measured by the production of Prostaglandin E2 (PGE2) in whole blood that has been stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce COX-2 expression.
-
-
Blood Collection: Draw venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquot the blood into tubes containing heparin.
-
Compound Preparation: Prepare stock solutions of Etodolac, its derivatives, and control compounds (e.g., a selective COX-1 inhibitor and a selective COX-2 inhibitor) in a suitable solvent like DMSO. Create a series of dilutions.
-
COX-1 Assay: a. Add 1 µL of the test compound dilutions or vehicle control (DMSO) to 1 mL aliquots of whole blood. b. Incubate at 37°C for 1 hour to allow for drug equilibration. c. Allow the blood to clot by incubating at 37°C for an additional hour. d. Centrifuge to separate the serum. e. Collect the serum and store at -80°C until analysis.
-
COX-2 Assay: a. Add LPS (e.g., 10 µg/mL) to whole blood aliquots and incubate at 37°C for 24 hours to induce COX-2 expression. b. Add 1 µL of the test compound dilutions or vehicle control. c. Incubate at 37°C for 30 minutes. d. Induce coagulation and allow clotting to proceed for 1 hour. e. Centrifuge to separate the plasma. f. Collect the plasma and store at -80°C until analysis.
-
Quantification: Measure the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the collected serum/plasma using validated ELISA kits.
-
Data Analysis: Plot the percentage inhibition of prostaglandin synthesis against the log concentration of the test compound. Calculate the IC50 value (the concentration causing 50% inhibition) for both COX-1 and COX-2 using non-linear regression. The COX-2 selectivity ratio is typically calculated as (IC50 COX-1 / IC50 COX-2).
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a live animal model. This is a classic, well-characterized model of acute inflammation[21][29][30].
-
Principle: Subplantar injection of carrageenan, an irritant, into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered drug to reduce this swelling is a measure of its anti-inflammatory effect.
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose).
-
Group 2: Positive Control (e.g., Etodolac at a known effective dose).
-
Group 3+: Test Groups (Etodolac derivatives at various doses).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: a. Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group. c. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the observed effects.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Conclusion and Future Perspectives
Etodolac remains a valuable NSAID due to its well-documented efficacy and preferential COX-2 inhibition, which confers a favorable GI safety profile[6]. The pharmacological profiling of Etodolac has established a solid foundation for second-generation drug design. The development of derivatives showcases a clear, rational approach to addressing the limitations of the parent drug, primarily through prodrug strategies that minimize ulcerogenicity and enable alternative delivery routes[22][23].
Perhaps most exciting is the demonstrated potential of the Etodolac scaffold to serve as a template for inhibitors of entirely new target classes, such as eEF2K in oncology[24]. This highlights a promising future for scaffold hopping and drug repurposing, where established pharmacophores can be leveraged to address unmet needs in diverse therapeutic areas. Future research should focus on the comprehensive preclinical and clinical evaluation of these novel derivatives to fully characterize their efficacy, safety, and pharmacokinetic profiles.
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(PDF) The differential diagnosis of adverse reactions to non-steroidal anti-inflammatory drugs. In vitro and in vivo methods. ResearchGate. [Link]
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Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. ScienceDirect. [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. SpringerLink. [Link]
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Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. ResearchGate. [Link]
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Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 8-Isopropyl Etodolac in Pharmaceutical Formulations
Abstract and Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group, widely utilized for its analgesic and anti-inflammatory properties.[1][2] It functions primarily as a cyclooxygenase (COX) inhibitor, with some preference for COX-2.[3][4] The manufacturing process and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which must be rigorously controlled to ensure the safety and efficacy of the final drug product.
8-Isopropyl Etodolac (CAS: 57917-63-2) is a known process-related impurity of Etodolac.[3][5] It is identified as Etodolac Impurity D in the European Pharmacopoeia and is a critical quality attribute to monitor.[6] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in new drug substances.[7] Therefore, a robust, validated analytical method is essential for the accurate detection and quantification of this compound in both the Etodolac API and its finished dosage forms.
This application note provides a detailed, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for this purpose. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control (QC) testing and stability studies.
Analytical Method Rationale and Principle
The Challenge: The primary analytical challenge is to achieve clear chromatographic separation between the main Etodolac peak and the much smaller this compound peak, as well as any other potential impurities or degradation products. Given their structural similarity, a highly efficient and selective chromatographic system is required.
Method Selection: RP-HPLC with UV detection is the gold standard for pharmaceutical impurity profiling due to its high resolving power, sensitivity, and reproducibility. This technique separates compounds based on their hydrophobicity. Etodolac and its alkylated impurities, like this compound, possess sufficient hydrophobicity and a UV-active chromophore, making them ideal candidates for this method. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) both specify HPLC-based methods for the analysis of Etodolac and its related substances, confirming its suitability.[8][9]
Principle: The sample is dissolved in a suitable diluent and injected into an HPLC system. The separation is achieved on a C18 (octadecylsilyl) stationary phase using a gradient mobile phase composed of an aqueous buffer and an organic solvent (acetonitrile). The acidic buffer (e.g., containing ammonium acetate or phosphoric acid) ensures that the carboxylic acid moiety of Etodolac and its impurities remains in a consistent, non-ionized state, leading to sharp, symmetrical peaks.[10][11] As the percentage of the organic solvent increases, the analytes elute from the column based on their relative hydrophobicity and are quantified by a UV detector.
Experimental Protocol: RP-HPLC Method
Instrumentation and Equipment
-
HPLC or UPLC system with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
Analytical balance (5-decimal place).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, nylon or PTFE).
-
Ultrasonic bath.
Reagents and Materials
-
Etodolac Reference Standard (RS) (e.g., USP Etodolac RS).[12]
-
This compound Reference Standard (Etodolac Impurity D).[6]
-
Acetonitrile (HPLC grade).
-
Ammonium Acetate (Analytical grade).
-
Water (HPLC grade, e.g., Milli-Q or equivalent).
-
Phosphoric Acid or Formic Acid (Analytical grade, for pH adjustment).
Chromatographic Conditions
The following conditions are a robust starting point, adapted from pharmacopeial methods and published literature.[9][13]
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides excellent resolving power for structurally similar compounds. |
| Mobile Phase A | 0.77 g/L Ammonium Acetate in Water | Buffers the mobile phase to ensure consistent analyte ionization. |
| Mobile Phase B | Acetonitrile:Mobile Phase A (90:10 v/v) | Organic modifier for eluting hydrophobic compounds. |
| Gradient Program | 0-25 min: 20% to 50% B25-42 min: 50% B42-48 min: 50% to 20% B48-55 min: 20% B (Re-equilibration) | Gradient elution is critical for resolving early-eluting polar impurities from the main API peak and late-eluting non-polar impurities like this compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 35 °C | Improves peak shape and ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection Wavelength | 225 nm | A wavelength where both Etodolac and its impurities exhibit strong absorbance, providing good sensitivity for impurity quantification. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Diluent | Acetonitrile | Etodolac and its impurities are readily soluble in this solvent. |
Solution Preparation
-
Standard Stock Solution (Etodolac): Accurately weigh about 25 mg of Etodolac RS into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 1000 µg/mL.
-
Impurity Stock Solution (this compound): Accurately weigh about 5 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of approximately 100 µg/mL.
-
Spiked Standard Solution (For Validation & System Suitability): Prepare a solution containing approximately 500 µg/mL of Etodolac and 2.5 µg/mL of this compound (representing 0.5% impurity level) by combining aliquots of the stock solutions and diluting with Diluent.
-
Sample Preparation (API): Accurately weigh about 50 mg of Etodolac API into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a final concentration of 500 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 50 mg of Etodolac into a 100 mL volumetric flask. Add approximately 70 mL of Diluent, sonicate for 15 minutes to dissolve, cool to room temperature, and dilute to volume.[14] Mix well and filter through a 0.45 µm syringe filter.
System Suitability Test (SST)
Before sample analysis, inject the Spiked Standard Solution (or a dedicated system suitability solution from a pharmacopeia containing multiple impurities[9][13]) to verify the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Purpose |
| Resolution (R) | R ≥ 2.0 between Etodolac and this compound peaks | Ensures baseline separation and accurate integration of the impurity peak. |
| Tailing Factor (T) | T ≤ 2.0 for the Etodolac peak | Confirms good peak symmetry, indicating an efficient and well-packed column. |
| Relative Standard Deviation (%RSD) | %RSD ≤ 2.0% for the peak area of Etodolac (from n=6 replicate injections) | Demonstrates the precision of the injection and the stability of the system. |
Analytical Procedure and Calculation
-
Perform a blank injection (Diluent) to ensure no interfering peaks are present.
-
Perform replicate injections of the Spiked Standard Solution to establish system suitability.
-
Inject the Sample Preparation for analysis.
-
Identify the peaks for Etodolac and this compound based on their retention times compared to the standard.
-
Calculate the percentage of this compound in the sample using the following formula:
% Impurity = (AreaImpurity / AreaStandard) × (ConcStandard / ConcSample) × 100
Where:
-
AreaImpurity: Peak area of this compound in the sample chromatogram.
-
AreaStandard: Peak area of this compound in the standard chromatogram.
-
ConcStandard: Concentration (µg/mL) of this compound in the standard solution.
-
ConcSample: Concentration (µg/mL) of Etodolac in the sample solution.
-
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[7][15][16]
Validation Parameters Summary
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., API, other impurities, excipients, degradants). | Peak purity of analyte peak > 990. No interference from blank or placebo at the retention time of this compound. Resolution > 2 from closest eluting peak in forced degradation samples. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and instrument response. | Correlation coefficient (r²) ≥ 0.998 over a range of LOQ to 150% of the specification limit (e.g., 0.05% to 0.75% if the limit is 0.5%). |
| Accuracy | To demonstrate the closeness of the test results to the true value. | % Recovery between 90.0% and 110.0% for the impurity, typically assessed by spiking the sample matrix at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). |
| Precision | Repeatability: To show precision under the same operating conditions over a short interval. Intermediate Precision: To show precision within the same lab but on different days, with different analysts, or on different equipment. | %RSD ≤ 10.0% for repeatability (n=6). %RSD ≤ 15.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at the LOQ concentration should be ≤ 15.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability criteria must be met after minor changes (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). |
Specificity Note: Forced degradation studies are a critical part of demonstrating specificity.[1][17][18] Etodolac should be subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis.[19] The analytical method must be able to resolve the this compound peak from any degradants formed during these studies.
Visualizations and Data
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample receipt to final reporting.
Caption: High-level workflow for the HPLC analysis of this compound.
Conclusion
This application note details a comprehensive and robust RP-HPLC method for the accurate quantification of this compound in pharmaceutical products. The protocol is grounded in established pharmacopeial methods and scientific literature, ensuring its reliability.[8][13][20] Adherence to the described system suitability tests and a full method validation following ICH guidelines will ensure that the method is fit for its intended purpose in a regulated quality control environment.[21] This provides researchers and drug development professionals with a dependable tool to monitor a critical quality attribute of Etodolac, ultimately contributing to the safety and quality of the final pharmaceutical product.
References
- Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS. (n.d.). Shimadzu.
- Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. (2015). Shimadzu.
- Saxena, D., et al. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. ResearchGate.
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- (R)-Etodolac-d4: A Technical Guide for Researchers. (n.d.). Benchchem.
- USP Monographs: Etodolac. (n.d.). USP29-NF24.
- (+)-Etodolac. (n.d.). PubChem, NIH.
- Etodolac EP Impurity C (Free Base). (n.d.). Veeprho.
- Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2021). MDPI.
- Rathod, K., & Patel, J. (n.d.). SIMULTANEOUS ESTIMATION OF ETODOLAC AND THIOCOLCHICOSIDE IN THEIR COMBINED MARKETED FORMULATION BY RP-HPLC. N.R. VekariaInstitute of Pharmacy.
- Etodolac EP Impurity I. (n.d.). Veeprho.
- Etodolac Capsules. (2025). USP.
- Pappula, N., et al. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. Hindu College of Pharmacy.
- Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. (2018). ResearchGate.
- HPLC Method for Analysis of Etodolac. (n.d.). SIELC Technologies.
- ETODOLAC EP IMPURITY I. (n.d.). Allmpus.
- ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency.
- Rajput, M., et al. (n.d.). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Paracetamol. International Journal of Innovative Research in Science, Engineering and Technology.
- Etodolac. (2025). USP.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- Etodolac USP Reference Standard. (n.d.). Sigma-Aldrich.
- Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. (n.d.). Der Pharma Chemica.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network.
- ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025). YouTube.
- Etodolac EP Impurity D. (n.d.). SynZeal.
- RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. (2019). International Journal of Trend in Scientific Research and Development.
- Etodolac. (n.d.). USP-NF.
- ETODOLACUM. (n.d.). European Pharmacopoeia.
- Chemical Name : this compound-d3. (n.d.). Pharmaffiliates.
- This compound-d3. (n.d.). Clearsynth.
- This compound. (n.d.). PubChem, NIH.
- New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. (2015). International Journal of Pharmacy and Pharmaceutical Sciences.
- Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. (n.d.). Analytical Methods in Environmental Chemistry Journal.
- Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. (2007). PubMed Central, NIH.
- DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. (2020). ResearchGate.
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HPLC-UV method for quantification of 8-Isopropyl Etodolac
An Application Note and Protocol for the Quantification of 8-Isopropyl Etodolac using a Validated HPLC-UV Method
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive, detailed methodology for the quantification of this compound, a known impurity and related substance of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2] The protocol herein describes a robust, reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. Designed for researchers, quality control analysts, and drug development professionals, this guide provides not only a step-by-step protocol but also the scientific rationale behind the method development choices and a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4]
Introduction and Scientific Rationale
Etodolac is a widely used NSAID that functions as a preferential inhibitor of cyclooxygenase-2 (COX-2), providing analgesic and anti-inflammatory effects.[5][6] During its synthesis, process-related impurities can arise, one of which is this compound.[7] The rigorous quantification of such impurities is a critical aspect of quality control in pharmaceutical manufacturing, ensuring the safety, efficacy, and purity of the final drug substance.
This application note addresses the analytical need for a reliable method to quantify this compound. The choice of RP-HPLC is predicated on its high resolving power, sensitivity, and suitability for separating small organic molecules. UV detection is selected due to the strong chromophoric nature of the pyrano[3,4-b]indole core present in both Etodolac and its isopropyl analog.
Principle of Separation
The method leverages reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and a polar mobile phase. This compound, being slightly more hydrophobic than Etodolac due to the larger isopropyl group, is expected to have a longer retention time, allowing for excellent resolution between the two compounds. The acidic nature of the analyte (pKa ≈ 4.65 for Etodolac) necessitates a buffered mobile phase to ensure consistent ionization state and reproducible retention.[6]
Physicochemical Properties of Analytes
Understanding the properties of the target analyte and the primary drug substance is fundamental to rational method development.
| Property | Etodolac | This compound | Rationale for Method Development |
| Chemical Structure | 2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid[8] | 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid[7] | The shared core structure suggests similar UV absorbance maxima. The difference in alkyl substitution dictates the separation principle. |
| Molecular Weight | 287.35 g/mol [5] | 301.4 g/mol [7] | Affects molar concentration calculations for standard preparation. |
| logP (Hydrophobicity) | ~2.8[6][9] | ~3.1[7] | The higher logP of this compound predicts stronger retention on a C18 column, enabling separation from Etodolac. |
| pKa | ~4.65[6] | Estimated to be similar to Etodolac (~4.6) | The acidic nature requires a mobile phase pH < 3.65 (pKa-1) to ensure the molecule is in its neutral, non-ionized form for optimal retention. |
| UV Maximum | ~272-279 nm[10][11] | Expected to be nearly identical to Etodolac | Guides the selection of the UV detection wavelength for optimal sensitivity. |
Materials and Methodology
Equipment and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
HPLC vials with caps and septa.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column is also a suitable alternative.[10]
Chemicals and Reagents
-
This compound reference standard (purity ≥98%).
-
Etodolac reference standard (for specificity testing).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
Preparation of Solutions
Mobile Phase Preparation (pH 3.0 Phosphate Buffer:Acetonitrile, 50:50 v/v)
-
Buffer Preparation: Dissolve approximately 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Mobile Phase Mixture: Mix 500 mL of the prepared pH 3.0 buffer with 500 mL of acetonitrile.
-
Degassing: Degas the final mobile phase mixture for at least 15 minutes using sonication or vacuum filtration before use.
-
Causality: Maintaining a pH of 3.0 ensures that the carboxylic acid moiety of the analyte (pKa ~4.6) is fully protonated and uncharged, which maximizes its hydrophobicity and leads to sharp, symmetrical peaks and stable retention times on the reversed-phase column.
-
Diluent Preparation (Water:Acetonitrile, 50:50 v/v)
-
Mix equal volumes of HPLC grade water and acetonitrile. This composition ensures the solubility of the analyte and is compatible with the mobile phase.
Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Trustworthiness: Using a calibrated analytical balance and Class A volumetric flasks is essential for the accuracy of the entire quantitative method.
-
Working Standard and Calibration Curve Solutions
-
Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL). This range is typical for impurity quantification.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for retaining and separating moderately non-polar compounds. |
| Mobile Phase | pH 3.0 Phosphate Buffer:Acetonitrile (50:50 v/v) | Provides good separation and peak shape by controlling analyte ionization.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of peak distortion. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Close to the reported absorbance maximum for Etodolac, providing high sensitivity.[13] |
| Run Time | ~15 minutes | Sufficient to allow for the elution of the analyte and any potential later-eluting impurities. |
Experimental Protocols and Validation Workflow
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4][14] The following protocols are based on the ICH Q2(R2) guideline.[3]
Caption: Workflow for HPLC-UV Method Development and Validation.
System Suitability Test (SST)
-
Protocol: Before starting any validation or sample analysis, inject a working standard solution (e.g., 2.5 µg/mL) five or six times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
-
Trustworthiness: The SST ensures that the chromatographic system is performing adequately on the day of analysis, guaranteeing the reliability of the generated data.
Specificity
-
Protocol:
-
Inject the diluent (blank) to check for interfering peaks.
-
Inject a solution of Etodolac to determine its retention time.
-
Inject a solution of this compound to determine its retention time.
-
Inject a mixed solution containing both Etodolac and this compound.
-
-
Acceptance Criteria: The analyte peak should be free from interference from the blank and well-resolved from the Etodolac peak (Resolution (Rs) > 2.0).
Linearity and Range
-
Protocol: Inject the prepared calibration standards (0.1 to 10.0 µg/mL) in triplicate. Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
-
-
Range: The validated range over which the method is linear, accurate, and precise. For an impurity, this is typically from the reporting threshold to 120% of the specification limit.[15]
Accuracy (Recovery)
-
Protocol: Spike a known amount of Etodolac bulk sample with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare each level in triplicate. Analyze the samples and calculate the percent recovery.
-
Calculation: % Recovery = [(Amount Found - Amount in Unspiked) / Amount Spiked] x 100
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[16]
Precision
-
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard solution (e.g., at 100% of the target concentration) on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the peak areas should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable precision and accuracy. The LOQ should be at or below the reporting threshold for the impurity.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., SST parameters).
-
Vary flow rate (± 0.1 mL/min).
-
Vary column temperature (± 2 °C).
-
Vary mobile phase pH (± 0.1 units).
-
Vary acetonitrile percentage (± 2%).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the minor changes.[16]
Data Presentation and Results
System Suitability Results (Example)
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.85% |
Linearity Results (Example)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 0.1 | 5,250 |
| 0.5 | 26,100 |
| 1.0 | 51,900 |
| 2.5 | 130,500 |
| 5.0 | 262,000 |
| 10.0 | 525,500 |
| Regression Equation | |
| Correlation (r²) |
Accuracy and Precision Summary (Example)
| Level | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| LOQ | 99.5% | 1.8% |
| 100% Target Conc. | 100.8% | 0.9% |
Conclusion
The HPLC-UV method detailed in this application note is demonstrated to be simple, specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated quality control environment. By adhering to the principles of scientific integrity and authoritative guidelines, this document provides a trustworthy and reliable framework for researchers and analysts in the pharmaceutical industry.
References
- Benchchem. (-)-Etodolac chemical properties and structure.
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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Akman, T.C., & Kadioglu, Y. (2019). Determination of Etodolac in Commercial Formulations by HPLC-UV Method. International Journal of Trend in Scientific Research and Development, 4(1), 128-132. Available from: [Link]
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. GSC Biological and Pharmaceutical Sciences, 15(1), 205-213. Available from: [Link]
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Der Pharma Chemica. (2015). Method development and validation of HPLC for simultaneous determination of Etodolac. Available from: [Link]
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Pharmapproach. (2020). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Available from: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 3308, Etodolac. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 688461, (+)-Etodolac. Available from: [Link]
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SIELC Technologies. HPLC Method for Analysis of Etodolac. Available from: [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available from: [Link]
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AVESIS. (2019). Determination of Etodolac in Commercial Formulations by HPLC-UV Method. Available from: [Link]
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Journal of Medicinal and Chemical Sciences. (2021). Preparation and Evaluation of Etodolac Nanoemulsion. Available from: [Link]
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ResearchGate. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
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Analytical Methods in Environmental Chemistry Journal. (2023). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Available from: [Link]
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Rathod, K., & Patel, J. (2014). Simultaneous Estimation of Etodolac and Thiocolchicoside in their Combined Marketed Formulation by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 548-552. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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Scientific Research Publishing. (2012). ICH-Guidelines Q2(R1), Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Pharmaffiliates. Chemical Name : this compound-d3. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12272840, this compound. Available from: [Link]
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Der Pharma Chemica. (2018). Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. Available from: [Link]
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Journal of Emerging Technologies and Innovative Research. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Available from: [Link]
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Application Note: A Validated Gas Chromatography-Mass Spectrometry Method for the Impurity Profiling of Etodolac
Abstract
This application note presents a detailed, robust, and validated method for the identification and quantification of process-related and degradation impurities in Etodolac bulk drug substance using Gas Chromatography-Mass Spectrometry (GC-MS). Etodolac, a non-steroidal anti-inflammatory drug (NSAID), contains a carboxylic acid moiety, rendering it non-volatile and requiring derivatization for successful GC analysis.[1][2] This protocol details a comprehensive workflow, including a pre-column methylation derivatization step, optimized GC-MS parameters, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[3][4] The causality behind key experimental choices is explained to provide researchers with a deep understanding of the method's principles. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Etodolac.
Introduction: The Rationale for Impurity Profiling of Etodolac
Etodolac, (±)-1,8-diethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid, is a widely used NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[5][6] The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities can arise from various sources, including starting materials, by-products of the synthetic route, degradation products formed during manufacturing or storage, and residual solvents.[7][8][9]
Regulatory bodies, guided by the ICH Q3A(R2) guideline, mandate the stringent control of these impurities.[3][10] The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[7] Therefore, a reliable and sensitive analytical method is not just a quality control tool but a regulatory necessity.
While High-Performance Liquid Chromatography (HPLC) is a common technique for analyzing non-volatile compounds like Etodolac, GC-MS offers distinct advantages, particularly its high chromatographic resolution and the structural elucidation power of mass spectrometry, which is invaluable for identifying unknown impurities.[11][12][13] The primary challenge for GC analysis of Etodolac is its low volatility due to the polar carboxylic acid group. This is overcome through chemical derivatization, a process that converts the analyte into a more volatile and thermally stable form.[14] This note describes a method based on methylation, which converts the carboxylic acid to its corresponding methyl ester, a compound well-suited for GC-MS analysis.[15]
Method Overview and Workflow
The analytical workflow is a multi-step process designed to ensure accurate and reproducible results. It begins with precise sample preparation, followed by a critical derivatization step, injection into the GC-MS system, and finally, data analysis against established validation parameters.
Caption: High-level workflow for Etodolac impurity profiling by GC-MS.
Experimental Protocols
Materials and Reagents
-
Etodolac API (Reference Standard and Test Batches)
-
Known Etodolac Impurity Standards (e.g., Impurity A, B, C)[16][17]
-
Methanol (HPLC Grade)
-
Dichloromethane (GC Grade)
-
Diazomethane solution in diethyl ether (or a safer methylation agent like (Trimethylsilyl)diazomethane)
-
Causality & Safety: Diazomethane is an excellent methylating agent for carboxylic acids, yielding clean, quantitative reactions at room temperature. However, it is highly toxic and explosive. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE). Safer alternatives exist but may require different reaction conditions.
-
-
Helium (Carrier Gas, 99.999% purity)
Instrumentation and Chromatographic Conditions
The choice of instrumental parameters is critical for achieving the necessary separation and sensitivity. A non-polar or mid-polar capillary column is selected to effectively separate the derivatized Etodolac from its structurally similar impurities. Splitless injection is chosen to maximize the transfer of trace-level impurities to the column, thereby enhancing method sensitivity.
| Parameter | Specification | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and scanning speed for both qualitative and quantitative analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-bleed, 5% phenyl-methylpolysiloxane phase provides excellent resolving power for a wide range of semi-polar compounds. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Ensures stable retention times and optimal separation efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of derivatized analytes without thermal degradation. |
| Injection Mode | Splitless | Maximizes sensitivity for trace impurity analysis. |
| Injection Volume | 1 µL | Standard volume to prevent column overloading. |
| Oven Program | Start at 150°C (hold 2 min), ramp to 290°C at 15°C/min, hold for 10 min | The temperature program is optimized to separate early-eluting impurities from the main Etodolac peak and ensure elution of any late-eluting compounds. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes between the GC and MS. |
| MS Ion Source | 230 °C (Electron Impact - EI) | Standard temperature for robust ionization. |
| MS Quadrupole | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full Scan mode is used for identifying unknown impurities, while SIM mode provides higher sensitivity and selectivity for quantifying known impurities. |
Standard and Sample Preparation Protocol
-
Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of Etodolac Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities at a concentration of 0.1 mg/mL in methanol.
-
System Suitability Solution (SSS): Prepare a solution containing 0.5 mg/mL of Etodolac and 0.5 µg/mL (0.1%) of each key known impurity.
-
Sample Solution (5.0 mg/mL): Accurately weigh 50 mg of the Etodolac API test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Causality: A higher concentration for the test sample is used to ensure that impurities at or below the 0.05% reporting threshold can be accurately detected and quantified.
-
Derivatization Protocol (Methylation with Diazomethane)
⚠️ EXTREME CAUTION: Perform all steps in a chemical fume hood.
-
Transfer 1 mL of the prepared Standard, SSS, or Sample solution into a 4 mL glass vial.
-
Add diazomethane solution dropwise while gently swirling the vial until a faint yellow color persists. The persistence of color indicates the reaction is complete.
-
Allow the vial to stand for 10 minutes to ensure complete reaction.
-
Gently bubble nitrogen gas through the solution for approximately 1-2 minutes to remove excess diazomethane.
-
The sample is now ready for GC-MS analysis.
Method Validation Strategy (per ICH Q2(R1))
A method is only reliable if it is validated. The validation process demonstrates that the analytical procedure is suitable for its intended purpose. The core parameters ensure the method's specificity, accuracy, and precision over a defined range.
Caption: Interrelationship of core validation parameters for a robust analytical method.
The following table summarizes the validation parameters and their typical acceptance criteria.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Etodolac standard, and impurity standards. Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic).[5] | No interference from blank/placebo at the retention time of Etodolac or its impurities. Peak purity of Etodolac must pass in stressed samples. |
| Linearity | Analyze impurity solutions at 5 concentrations from LOQ to 150% of the specification limit (e.g., 0.15%). | Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significant. |
| Range | The range is established by the linearity study. | LOQ to 150% of the specification limit. |
| Accuracy (Recovery) | Spike the API sample with known impurities at 3 levels (e.g., 50%, 100%, 150% of spec limit) in triplicate. | Mean recovery should be between 80.0% and 120.0% for each impurity. |
| Precision (RSD%) | Repeatability: 6 replicate injections of the SSS. Intermediate Precision: Repeatability test by a different analyst on a different day/instrument. | RSD ≤ 10.0% for impurities. RSD between two sets of data should be within acceptable limits. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N). | S/N ratio should be approximately 3:1. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N). | S/N ratio should be approximately 10:1. Precision at LOQ should have RSD ≤ 15%. |
| Robustness | Systematically vary key method parameters (e.g., flow rate ±10%, oven ramp rate ±2°C/min, inlet temp ±10°C). | System suitability parameters (resolution, tailing factor) must remain within acceptable limits. |
Data Analysis and Reporting
The percentage of each impurity is calculated using the following formula, assuming the response factor of the impurity is similar to that of the Etodolac standard. If not, a Relative Response Factor (RRF) must be determined and applied.
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
-
Reporting Threshold: According to ICH Q3A(R2), for a drug with a maximum daily dose ≤ 2g, the reporting threshold is typically 0.05%.[3] Any impurity found at or above this level must be reported in regulatory filings.
-
Identification Threshold: This is the level above which an impurity must be structurally identified (characterized).
-
Qualification Threshold: This is the level above which an impurity's biological safety must be established.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the impurity profiling of Etodolac using GC-MS. The critical step of chemical derivatization is detailed, transforming the non-volatile API into a form suitable for GC analysis. By adhering to the outlined instrumental conditions, sample preparation steps, and rigorous validation strategy based on ICH guidelines, laboratories can ensure the development of a reliable, sensitive, and robust method. This enables accurate quality control, supports stability studies, and ensures compliance with global regulatory standards for pharmaceutical safety and quality.
References
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Giachetti, C., Assandri, A., Zanolo, G., & Brembilla, E. (1994). Gas chromatography-mass spectrometry determination of etodolac in human plasma following single epicutaneous administration. Biomedical Chromatography, 8(4), 180-183. [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Pharmaffiliates. (n.d.). Etodolac-Impurities. [Link]
- United States Pharmacopeia. (2025). Etodolac USP 2025. (Note: Direct link to future documents is unstable; refer to the official USP-NF website).
-
Pharmaffiliates. (n.d.). Etodolac Impurity A & B. [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2015). Ultrasound-assisted chiral derivatization of etodolac with (1R)-(−)-menthyl chloroformate for the determination of etodolac enantiomers. Arabian Journal of Chemistry, 12(8), 2096-2103. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3308, Etodolac. [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2007). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Acta Pharmaceutica, 57(4), 453-464. [Link]
- United States Pharmacopeia. (2009). Etodolac Extended-Release Tablets - USP-NF. (Note: Official monograph, access via USP-NF subscription).
-
Chan, K. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 3(4), 235-246. [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Ma, Y., Liu, W., Liang, S., & Zhang, X. (2008). Analysis of flurbiprofen, ketoprofen and etodolac enantiomers by pre-column derivatization RP-HPLC and application to drug-protein binding in human plasma. Journal of Chromatographic Science, 46(8), 723-728. [Link]
-
Kumar, A., Kumar, A., & Kumar, S. (2021). GC-MS and HPTLC analysis of Premna latifolia methanolic leaves extract for its analgesic and anti-inflammatory activity. Systematic Reviews in Pharmacy, 12(1), 834-843. [Link]
-
Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2015). Ultrasound-assisted chiral derivatization of etodolac with (1R)-(-)-menthyl chloroformate for the determination of etodolac enantiomers. ResearchGate. [Link]
-
Alazzawi, R. A., Al-khafaji, Y. A., & Al-Mashhadani, M. H. (2021). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. Analytical Methods in Environmental Chemistry Journal, 4(3), 5-16. [Link]
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. [Link]
-
Kumar, V., & Sharma, V. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-12. [Link]
- Google Patents. (2021). CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug.
-
Jain, P. S., Chaudhari, A. J., & Patel, M. K. (2015). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. Journal of Pharmaceutical and Biological Sciences, 3(1), 1-6. [Link]
-
Patel, B. H., & Dedania, Z. R. (2014). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac and Thiocolchicoside in Bulk and Pharmaceutical Dosage Form. Journal of Drug Research and Development, 1(1). [Link]
-
Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
-
Sravani, G., & Kumar, S. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10. [Link]
-
Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies, 5(2), 10-15. [Link]
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Development of a Reference Standard for 8-Isopropyl Etodolac: Synthesis, Characterization, and Certification Protocols
An Application Note from the Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the development, characterization, and certification of a chemical reference standard for 8-Isopropyl Etodolac, a potential process-related impurity or related substance of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2][3] The establishment of a highly characterized reference standard is critical for the accurate identification and quantification of this impurity during the quality control of Etodolac active pharmaceutical ingredient (API) and finished drug products.[4][5] This document outlines a multi-step workflow, including conceptual synthesis, purification strategies, and a suite of orthogonal analytical techniques for comprehensive characterization and purity assignment. The protocols provided are grounded in principles set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[6][7][8]
Introduction: The Imperative for Impurity Reference Standards
Etodolac is a widely used NSAID belonging to the pyranocarboxylic acid class, effective in managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[9][10] Its therapeutic action is primarily mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[10][11] In the manufacturing and storage of any API, the formation of impurities is inevitable. These impurities, which can be organic, inorganic, or residual solvents, must be rigorously controlled to ensure the safety and efficacy of the final drug product.[6][12]
The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[6][7][12] To achieve this, highly purified and well-characterized reference standards for each potential impurity are essential.[4] A reference standard is a substance of established quality and purity, used as a benchmark for analytical methods.[13] this compound is a known related compound of Etodolac.[1][3][14] This guide details the necessary steps to establish this compound as a certified reference standard.
Overall Workflow for Reference Standard Development
The development of a reference standard is a systematic process that begins with the acquisition of the material and culminates in its certification and ongoing management. The process ensures that the standard is suitable for its intended analytical purpose, such as peak identification in chromatography or as a quantitative standard for impurity assays.
Caption: Overall workflow for reference standard development.
Synthesis and Purification Strategy
While this note does not provide a full synthetic process, the synthesis of this compound would likely follow established routes for Etodolac, such as the Fischer indole synthesis.[11][15] This typically involves reacting an appropriately substituted phenylhydrazine (e.g., 2-isopropylphenylhydrazine) with a suitable ketone or aldehyde, followed by cyclization and subsequent reactions to build the pyranocarboxylic acid structure.[9][16][17]
Key Objective: The primary goal is not yield, but the highest achievable purity.[4] The final product must be thoroughly purified to remove starting materials, by-products, and residual solvents.
Purification Protocol (General):
-
Initial Purification: Perform multiple recrystallizations of the crude synthetic product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane). Monitor purity between steps using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Chromatographic Polishing (if necessary): If recrystallization fails to remove closely related impurities, employ preparative column chromatography on silica gel.
-
Final Isolation: After purification, dry the material under high vacuum at a controlled temperature (e.g., 40-50 °C) to remove residual solvents.
Comprehensive Characterization and Certification
A reference standard must be "thoroughly characterized" to ensure its identity, strength, and quality.[4] An orthogonal approach, using multiple analytical techniques that rely on different chemical and physical principles, is essential for a robust characterization.
Caption: Orthogonal approach to reference standard characterization.
Identity Confirmation
Protocol 4.1.1: Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound (C18H23NO3, MW: 301.38).[1]
-
Instrumentation: Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF).
-
Method:
-
Prepare a 10 µg/mL solution of the standard in acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
Infuse the solution directly into the ESI source in positive ion mode.
-
Acquire the mass spectrum over a range of m/z 100-500.
-
-
Acceptance Criteria: The observed mass for the protonated molecule [M+H]+ should be within 5 ppm of the theoretical mass (302.1751).
Protocol 4.1.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate and confirm the chemical structure.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Method:
-
Dissolve ~10 mg of the standard in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in proton and carbon assignments.
-
-
Acceptance Criteria: The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of this compound.
Protocol 4.1.3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify characteristic functional groups.
-
Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Method:
-
Place a small amount of the solid standard directly on the ATR crystal.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
-
Acceptance Criteria: The spectrum should display characteristic absorption bands for key functional groups (e.g., O-H stretch from carboxylic acid, N-H stretch from indole, C=O stretch from acid, C-O stretches from ether and acid).
Purity and Content Analysis
Protocol 4.2.1: Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity with respect to other organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Method (adapted from USP Etodolac monograph[14]):
-
Column: C18, 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase A: 0.77 g/L Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile:Mobile Phase A (90:10).
-
Gradient: A suitable gradient to separate this compound from Etodolac and other potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: 274 nm.[18]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the standard in acetonitrile.
-
-
System Suitability: Inject a solution containing both Etodolac and this compound to ensure adequate resolution (NLT 2.0). Tailing factor for the main peak should be NMT 2.0.
-
Analysis:
-
Inject the sample solution in triplicate.
-
Calculate purity by area percent normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
-
Acceptance Criteria: Purity should be ≥ 99.5%.
Protocol 4.2.2: Water Content by Karl Fischer Titration
-
Objective: To quantify the water content.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Method:
-
Accurately weigh a suitable amount of the standard and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).
-
Titrate with standardized Karl Fischer reagent.
-
-
Acceptance Criteria: Water content should be NMT 0.5%.
Protocol 4.2.3: Residual Solvents by Headspace Gas Chromatography (GC-HS)
-
Objective: To quantify residual solvents from the synthesis and purification process, according to ICH Q3C guidelines.
-
Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Method:
-
Accurately weigh ~100 mg of the standard into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO, DMF).
-
Analyze using a validated method for common organic solvents.
-
-
Acceptance Criteria: Levels of all residual solvents must be within the limits specified by ICH Q3C.
Protocol 4.2.4: Residue on Ignition (ROI) / Sulfated Ash
-
Objective: To determine the content of non-volatile inorganic impurities.
-
Method (as per USP <281>):
-
Accurately weigh ~1.0 g of the standard into a tared crucible.
-
Ignite the sample until thoroughly charred.
-
Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and ignite at 800 ± 25 °C until the residue is completely incinerated.
-
-
Acceptance Criteria: NMT 0.1%.[14]
Data Summary and Purity Assignment
The final purity of the reference standard is assigned by a mass balance approach, accounting for all measured impurities.
| Test Parameter | Method | Result | Specification |
| Identity | MS, NMR, IR | Confirmed | Conforms to Structure |
| Chromatographic Purity | HPLC | 99.8% | ≥ 99.5% |
| Water Content | Karl Fischer | 0.15% | ≤ 0.5% |
| Residual Solvents | GC-HS | < 0.05% | Per ICH Q3C |
| Residue on Ignition | USP <281> | 0.03% | ≤ 0.1% |
| Assigned Purity (Dry Basis) | Mass Balance | 99.8% | - |
Purity Calculation: Purity (as is) = Chromatographic Purity * [(100 - % Water - % Residual Solvents - % ROI) / 100] Purity (as is) = 99.8% * [(100 - 0.15 - 0.05 - 0.03) / 100] = 99.57%
This assigned purity value must be stated on the Certificate of Analysis (CoA) and used in all quantitative calculations where this standard is employed.
Storage, Handling, and Recertification
-
Storage: The certified reference standard should be stored in tightly sealed, light-resistant containers at a controlled temperature (e.g., 2-8 °C) to minimize degradation.
-
Handling: Use appropriate personal protective equipment. Minimize exposure to atmospheric moisture by allowing the container to equilibrate to room temperature before opening.
-
Recertification: A recertification schedule should be established based on stability studies.[5] Typically, a reduced set of tests (e.g., HPLC purity, water content, and appearance) is performed annually to confirm that the standard remains suitable for use.
Conclusion
The development of a reference standard for this compound is a meticulous process that underpins the quality control of Etodolac drug substance and product. By following a structured workflow encompassing high-purity synthesis, comprehensive characterization via orthogonal analytical methods, and a formal certification process, a reliable reference standard can be established. The protocols and principles outlined in this application note provide a robust framework for researchers and drug development professionals to ensure compliance with global regulatory expectations.[4][6][8]
References
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Pharmaffiliates. Etodolac-Impurities. [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
USP. <11> USP REFERENCE STANDARDS. [Link]
-
Shimadzu. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS. [Link]
-
SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis. [Link]
-
ResearchGate. Synthesis of etodolac. [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2019). Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. [Link]
-
ResearchGate. (2019, July 13). (PDF) Synthesis, Characterization and Preliminary Anti-inflammatory Evaluation of New Etodolac Derivatives. [Link]
-
Analytical Methods in Environmental Chemistry Journal. Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid. [Link]
-
International Journal of Pharmaceutical and Clinical Research. (2015, February 2). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. [Link]
-
JETIR. (2021, September). A review on method of synthesis and clinical pharmacokinetics of etodolac. [Link]
-
Pharmaffiliates. Pharmaffiliates Etodolac-Impurities. [Link]
-
SynZeal. Etodolac USP Related Compound A | 109518-50-5. [Link]
-
USP. (2025, February 14). Etodolac USP 2025. [Link]
- Google Patents.
-
Slideshare. A optimized process for the synthesis of a key starting material for etodolac. [Link]
-
IJTSRD. RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. [Link]
-
ResearchGate. Synthesis and Characterization of Novel Etodolac Transdermal Prodrugs. [Link]
-
PubMed Central (PMC). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. [Link]
-
Creative Biolabs. Reference Standard Preparation & Characterization. [Link]
-
Pharmapproach. (2020, July 2). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]
-
Veeprho. Etodolac Impurities and Related Compound. [Link]
-
MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]
-
GMP SOP. (2023, January 5). What is meant by reference standard in pharmaceuticals?. [Link]
-
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Scribd. Regulatory Guide On Reference Standard. [Link]
-
PubChem - NIH. Etodolac. [Link]
-
Dovepress. Polymeric Surfactant Based Etodolac Chewable Tablets: Formulation and In Vivo Evaluation. [Link]
-
JPP. (2022, September 4). Development of Novel Etodolac Matrix Tablet and their Pharmaceutical Characterization. [Link]
- Google Patents.
-
PubChem - NIH. This compound. [Link]
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Application Note & Protocol: High-Purity Isolation of 8-Isopropyl Etodolac from a Synthetic Reaction Mixture
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the isolation and purification of 8-Isopropyl Etodolac, a derivative and known impurity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2][3] The protocol herein is designed to yield a high-purity final product suitable for use as a reference standard or for further pharmacological investigation. The methodology is grounded in fundamental chemical principles and leverages common laboratory techniques including liquid-liquid extraction, column chromatography, and crystallization. Each step is accompanied by a detailed rationale to provide a clear understanding of the underlying chemical principles. This guide also includes a robust analytical workflow for the verification of the final product's identity and purity.
Introduction and Background
Etodolac is a widely used NSAID that selectively inhibits cyclooxygenase-2 (COX-2).[4][5] During its synthesis, various related substances and impurities can be formed. This compound is one such derivative, characterized by an isopropyl group at the 8-position of the pyrano[3,4-b]indole core structure.[1] The isolation and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product. This protocol outlines a systematic approach to isolate this compound from a complex synthesis mixture.
The successful isolation of the target compound hinges on the differential chemical and physical properties of the components in the synthesis mixture. This protocol will exploit differences in solubility, polarity, and crystallinity to achieve a high degree of separation.
Overview of the Isolation Workflow
The isolation process is divided into three main stages: initial workup and extraction, primary purification by column chromatography, and final purification by crystallization. Each stage is designed to remove a specific set of impurities, progressively enriching the concentration of this compound.
Figure 1: High-level overview of the isolation and purification workflow for this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound and potential impurities is paramount for a successful isolation.
| Property | This compound (Predicted/Assumed) | Etodolac (Reference) |
| Molecular Formula | C18H23NO3[1][2] | C17H21NO3[6] |
| Molecular Weight | 301.39 g/mol [2] | 287.35 g/mol [6] |
| Polarity | Non-polar to moderately polar | Non-polar to moderately polar |
| Solubility | Freely soluble in acetone, ethanol, DMSO, DMF. Practically insoluble in water.[4] (by analogy to Etodolac) | Freely soluble in acetone and ethanol.[4] Practically insoluble in water.[4] |
| Crystallinity | Crystalline solid (assumed) | Crystalline solid.[6] |
Detailed Isolation and Purification Protocol
This protocol assumes the synthesis of this compound is analogous to that of Etodolac, potentially starting from 7-isopropyltryptophol.[5][7] The crude reaction mixture is expected to contain the desired product, unreacted starting materials, acidic catalysts, and other byproducts.
Stage 1: Initial Workup and Liquid-Liquid Extraction
Rationale: This initial stage aims to neutralize the reaction mixture, remove water-soluble impurities and catalysts, and extract the organic-soluble components into a suitable solvent.
Protocol:
-
Quenching: Carefully pour the crude reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO3). The addition should be slow and with constant stirring to control the effervescence from the neutralization of any acidic catalyst.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously, periodically venting the funnel to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The organic layer (top) will contain this compound and other organic-soluble compounds. The aqueous layer (bottom) will contain salts and other water-soluble impurities.
-
Washing: Drain the aqueous layer. Wash the organic layer sequentially with an equal volume of deionized water and then with a saturated brine solution. These washes further remove residual water-soluble impurities.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na2SO4). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Stage 2: Primary Purification via Column Chromatography
Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Given the non-polar to moderately polar nature of this compound, silica gel is an appropriate stationary phase. A gradient elution will be employed to separate the target compound from more polar and less polar impurities.
Protocol:
-
Stationary Phase Preparation: Prepare a silica gel slurry in hexane and pack it into a glass column of appropriate size.
-
Sample Loading: Dissolve the crude extract from Stage 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Pooling and Concentration: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate under reduced pressure to yield the enriched product.
Figure 2: Workflow for the primary purification of this compound using column chromatography.
Stage 3: Final Purification via Recrystallization
Rationale: Recrystallization is an effective method for purifying solid compounds.[8][9][10] The principle is based on the differential solubility of the target compound and impurities in a given solvent at different temperatures.
Protocol:
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of ethanol and water or hexane and ethyl acetate is a good starting point. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Dissolve the enriched product from Stage 2 in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Workflow for Purity and Identity Verification
A multi-pronged analytical approach is essential to confirm the identity and purity of the isolated this compound.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to this compound with a purity of >98%.[11][12][13] |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | A molecular ion peak corresponding to the calculated molecular weight of this compound (301.17 m/z for [M+H]+). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation. | 1H and 13C NMR spectra consistent with the structure of this compound. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=O (carboxylic acid), and aromatic C-H bonds.[14] |
HPLC Method Parameters
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0-4.0) in a ratio of approximately 60:40 (v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 274 nm.[11]
-
Column Temperature: Ambient.
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the isolation and purification of this compound from a synthetic reaction mixture. By following the outlined steps and employing the recommended analytical techniques, researchers can obtain a high-purity product suitable for a variety of scientific applications. The principles and techniques described herein are also adaptable for the isolation of other Etodolac derivatives and related compounds.
References
- Arch Pharm Res. (2009).
- International Journal of Pharmacy and Technology. (2015).
- Biosciences Biotechnology Research Asia. (2022). Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac.
- Analytical Methods in Environmental Chemistry Journal. (2025). Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid.
- Bentham Science Publishers. (2024). Interactions of Cyclodextrins and their Hydroxyl Derivatives with Etodolac: Solubility and Dissolution Enhancement.
- Biosciences Biotechnology Research Asia. (2022). Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac.
- PubMed Central (PMC).
- Cayman Chemical. (2022).
- RJPT.
- IJTSRD. (2019). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms.
- SciSpace. (2021).
- Indian Journal of Pharmaceutical Sciences. (2001).
- Request PDF. (2020).
- PubMed. (2020). Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review.
- ChemicalBook. Etodolac CAS#: 41340-25-4.
- International Journal of Chemistry Studies. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form.
- PubMed Central (PMC). (2021). Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy.
- Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. (2009).
- Google Patents. (2000).
- ResearchGate. (2020). Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review.
- IOSR Journal. (2014).
- ResearchG
- Jetir.Org. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac.
- ETDEWEB - OSTI.gov. (1999).
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- PubChem - NIH. This compound.
- Etodolac USP 2025.
- RXN Chemicals. Etodolac EP Impurity D (this compound) Manufacturer Supplier.
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Application Notes and Protocols: Investigating 8-Isopropyl Etodolac in Drug Metabolism Research
Introduction: The Critical Role of Metabolite and Impurity Profiling in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is a complex process governed by rigorous safety and efficacy standards. A critical aspect of this process is understanding the metabolic fate of the drug candidate. The biotransformation of a drug can lead to the formation of various metabolites, which may have their own pharmacological activity or toxicity.[1][2][3] Furthermore, impurities introduced during the synthesis of the active pharmaceutical ingredient (API) require thorough characterization to ensure they do not pose a safety risk.[4][5][6] This application note will delve into the case of 8-Isopropyl Etodolac, a known synthesis impurity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, and propose a framework for its investigation in the context of drug metabolism research.[7]
Etodolac is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation, with cytochrome P450 2C9 (CYP2C9) playing a key role in its oxidative metabolism.[8][9][10] While this compound is not a known metabolite of Etodolac, its structural similarity to the parent drug warrants an investigation into its potential metabolic pathways. Such studies are crucial to determine if this impurity, should it be present in the final drug product, could be converted into metabolites with undesirable properties. This document provides detailed protocols for the in vitro characterization of the metabolic profile of this compound, serving as a guide for researchers in drug metabolism and safety assessment.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a test compound is fundamental to designing and interpreting drug metabolism studies.
| Property | Value | Source |
| IUPAC Name | 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | PubChem |
| Molecular Formula | C18H23NO3 | PubChem |
| Molecular Weight | 301.4 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
Proposed Metabolic Pathway of Etodolac
To provide context for the investigation of this compound, the established metabolic pathway of Etodolac is presented below. The primary routes of metabolism are hydroxylation at the 6, 7, and 8 positions of the indole ring and glucuronidation of the carboxylic acid moiety.
Caption: Proposed metabolic pathway of Etodolac.
Experimental Protocols
The following protocols outline a comprehensive in vitro approach to investigate the metabolic fate of this compound.
Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes (HLMs) and to calculate key metabolic stability parameters.
Materials:
-
This compound
-
Human Liver Microsomes (pooled, mixed gender)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not found in the matrix)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (10 mM) in DMSO.
-
Prepare a working solution of this compound (100 µM) by diluting the stock solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine 188 µL of 0.1 M phosphate buffer (pH 7.4), 2 µL of the 100 µM this compound working solution (final concentration 1 µM), and 10 µL of HLM (final concentration 0.5 mg/mL).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold ACN containing the internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL of microsomes in incubation).
-
Hypothetical Data Presentation:
| Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
| 60 | 5 |
Protocol 2: Metabolite Identification and Profiling using LC-MS/MS
Objective: To identify potential metabolites of this compound formed in HLMs.
Materials:
-
Samples from the metabolic stability assay (pooled from later time points)
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Metabolite identification software
Procedure:
-
Sample Preparation:
-
Pool the quenched reaction samples from the later time points (e.g., 30, 45, and 60 minutes) of the metabolic stability assay to enrich the concentration of metabolites.
-
Prepare a control sample by incubating this compound with heat-inactivated HLMs.
-
-
LC-MS/MS Analysis:
-
Analyze the pooled sample and the control sample using a high-resolution LC-MS/MS system.
-
Acquire data in both full scan mode and data-dependent MS/MS mode to obtain accurate mass measurements of parent and fragment ions.
-
-
Data Processing and Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the chromatograms of the active and control incubations to identify peaks present only in the active incubation.
-
Predict potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) based on the mass shifts from the parent compound.
-
Analyze the MS/MS fragmentation patterns of the potential metabolites to elucidate their structures.
-
Hypothetical Metabolite Identification Data:
| Observed m/z | Proposed Biotransformation | Proposed Structure |
| 317.1627 | Hydroxylation (+16 Da) | Hydroxylated this compound |
| 477.1948 | Glucuronidation (+176 Da) | This compound Glucuronide |
Workflow for Metabolite Identification
The following diagram illustrates the general workflow for identifying metabolites of a novel compound.
Caption: A generalized workflow for metabolite identification.
Discussion and Future Directions
The protocols outlined in this application note provide a robust starting point for investigating the metabolic fate of this compound. As a structural analog of Etodolac, it is plausible that this compound could be a substrate for CYP2C9, potentially undergoing hydroxylation on the indole ring. The presence of the isopropyl group at the 8-position may influence the rate and regioselectivity of metabolism compared to Etodolac.
Should initial studies indicate significant metabolism, further investigations would be warranted. These could include:
-
Reaction Phenotyping: Using a panel of recombinant human CYP enzymes to identify the specific isoforms responsible for the metabolism of this compound.
-
Enzyme Kinetics: Determining the Km and Vmax values to understand the affinity of the metabolizing enzymes for the compound.
-
In Vivo Studies: If the in vitro data suggests the formation of significant or potentially reactive metabolites, in vivo studies in appropriate animal models may be necessary to understand the full pharmacokinetic profile.
By systematically characterizing the metabolic profile of synthesis impurities like this compound, researchers can contribute to a more comprehensive safety assessment of pharmaceutical products, ensuring patient safety and regulatory compliance.
References
-
Nakamura, A., Tougou, K., Kitazumi, H., Yamada, T., Honjou, K., Zinno, A., Nonaka, K., & Mukai, H. (2005). Effects of etodolac on P450 isoform-specific activities in human hepatic microsomes. Arzneimittel-Forschung, 55(12), 744–748. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Synthesis and Characterization of Novel Etodolac Transdermal Prodrugs. An-Najah University Journal for Research - B (Humanities), 25(7), 1625-1638. [Link]
-
Cao, Y., et al. (2024). Synthesis and in vitro characterization of naproxen derivatives as novel anti-inflammatory agents. ResearchGate. [Link]
-
Aquigen Bio Sciences. (n.d.). Custom Synthesis of Impurity Standards. Retrieved January 12, 2026, from [Link]
-
Kobayashi, K., et al. (2004). Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man. Xenobiotica, 34(9), 835-847. [Link]
-
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ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020). Pharmapproach. [Link]
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Cell-based assays to determine 8-Isopropyl Etodolac cytotoxicity
Topic: A Multi-Assay Strategy for Determining the Cytotoxicity of 8-Isopropyl Etodolac
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Comprehensive Cytotoxicity Profiling
Etodolac is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions through the inhibition of cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2.[1][2][3] Its derivatives, such as the novel compound this compound, represent potential new chemical entities that require rigorous safety and efficacy evaluation. A critical step in the preclinical assessment of any new compound is the determination of its cytotoxic potential.[4][5] Cytotoxicity assays are fundamental to drug discovery, providing essential data on how a compound affects cellular health, which can halt the development of toxic candidates early and guide the optimization of promising leads.[6][7]
This guide, authored from the perspective of a Senior Application Scientist, provides a strategic, multi-assay framework for evaluating the cytotoxicity of this compound. We will move beyond single-endpoint assays to build a comprehensive profile of the compound's effects, elucidating not only if it is toxic but also how it induces cell death. This approach integrates assays for metabolic activity, membrane integrity, and specific cell death pathways to provide a robust and mechanistically informative assessment.
Strategic Workflow for Cytotoxicity Assessment
A hierarchical approach is recommended, beginning with broad screening assays to determine the concentration-dependent effects on cell viability, followed by more specific, mechanistic assays to understand the mode of action. This tiered strategy ensures an efficient use of resources while building a detailed understanding of the compound's biological impact.
Caption: A tiered workflow for assessing compound cytotoxicity.
Phase 1: Primary Cytotoxicity Screening
The initial phase aims to answer the fundamental question: Does this compound reduce cell viability, and at what concentrations? We employ two distinct assays that measure different hallmarks of cell health to provide a robust primary screen.
Metabolic Viability: The MTT Assay
Causality & Rationale: The MTT assay is a colorimetric method that serves as an excellent first-pass indicator of cell viability.[8][9] Its principle is rooted in the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[8] These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of how the compound affects cellular metabolic function.[8]
Protocol: MTT Assay
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a 2X stock concentration series of this compound in culture medium. A typical range for initial screening is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[10]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Membrane Integrity: LDH Release Assay
Causality & Rationale: While the MTT assay measures metabolic dysfunction, the Lactate Dehydrogenase (LDH) assay quantifies cell death via loss of plasma membrane integrity—a hallmark of necrosis.[5][12] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[12][13] Upon severe membrane damage, LDH is released into the culture medium. The assay measures the enzymatic activity of this released LDH, which is directly proportional to the number of lysed cells.[14] Running this assay in parallel with the MTT assay provides a more complete picture, helping to distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).
Protocol: LDH Release Assay
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol in a separate 96-well plate. It is crucial to run this assay in parallel with the same cell stock and treatment conditions.
-
-
Assay Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the end of the incubation.
-
Background: Medium only.
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
-
Enzymatic Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and substrate solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Phase 2: Mechanistic Investigation
If Phase 1 assays indicate cytotoxicity, the next step is to investigate the underlying mechanism. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Apoptosis Execution: Caspase-3/7 Activity Assay
Causality & Rationale: Apoptosis is a highly regulated process mediated by a family of proteases called caspases.[15] Caspase-3 and Caspase-7 are the primary "executioner" caspases; their activation is considered a definitive marker of apoptosis.[16] This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[17] This cleavage releases a reporter molecule, generating a signal that is directly proportional to caspase activity.
Caption: Caspase-3/7 assay principle in the apoptotic cascade.
Protocol: Luminescent Caspase-3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements. Follow the seeding and treatment protocol as described previously. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
-
Reagent Preparation and Addition:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. The reagent contains lysis buffer, so no prior cell processing is needed.[17]
-
-
Incubation and Measurement:
-
Mix the contents by placing the plate on an orbital shaker for 1 minute at 300-500 rpm.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Mitochondrial Health: Membrane Potential (ΔΨm) Assay
Causality & Rationale: Mitochondria are central to cell life and death decisions.[18] A reduction in the mitochondrial membrane potential (ΔΨm) is a key early event in the apoptotic pathway, often occurring before caspase activation.[19] This assay uses a cationic, lipophilic fluorescent dye (e.g., TMRE, TMRM, or JC-1) that accumulates in healthy, energized mitochondria, which have a negative charge.[20][21] When ΔΨm collapses, the dye is no longer retained and disperses into the cytoplasm, leading to a quantifiable decrease in mitochondrial fluorescence.[21]
Protocol: TMRE-Based ΔΨm Assay
-
Cell Seeding and Treatment:
-
Seed cells in a black-walled, clear-bottom 96-well plate. Treat with this compound as previously described. Include a known mitochondrial uncoupler like FCCP as a positive control for depolarization.
-
-
Dye Loading:
-
Prepare a working solution of TMRE (Tetramethylrhodamine, Ethyl Ester) in pre-warmed, serum-free medium (e.g., 20-100 nM).
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the TMRE working solution to each well.
-
Incubate for 20-30 minutes at 37°C, 5% CO₂, protected from light.
-
-
Measurement:
-
Without removing the dye solution, measure the fluorescence intensity using a microplate reader with appropriate filters (e.g., ~549 nm excitation / ~575 nm emission).
-
Oxidative Stress: Reactive Oxygen Species (ROS) Assay
Causality & Rationale: Many cytotoxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[22][23] This assay uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23] The resulting fluorescence intensity is proportional to the level of intracellular ROS.[22]
Protocol: H₂DCFDA-Based ROS Assay
-
Cell Seeding and Treatment:
-
Seed and treat cells in a black-walled, clear-bottom 96-well plate as described. Include a known ROS inducer (e.g., H₂O₂) as a positive control.
-
-
Probe Loading:
-
Prepare a 5-10 µM working solution of H₂DCFDA in serum-free medium.
-
Remove the treatment medium and wash cells with warm PBS.
-
Add 100 µL of the H₂DCFDA working solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.[24]
-
-
Measurement:
-
Remove the H₂DCFDA solution and wash cells once with PBS.
-
Add 100 µL of PBS or phenol red-free medium to each well.
-
Immediately measure fluorescence using a plate reader with ~485 nm excitation and ~535 nm emission filters.[22]
-
Data Presentation & Synthesis
Example Data Summary
The data from these assays should be integrated to form a comprehensive cytotoxic profile. Calculating the IC₅₀ (the concentration that causes 50% of the maximal response) for each endpoint is a standard method for comparing potency.
| Assay | Endpoint Measured | Example IC₅₀ (µM) for this compound | Interpretation |
| MTT | Metabolic Activity / Viability | 25 µM | Compound reduces cell viability in a dose-dependent manner. |
| LDH Release | Membrane Permeability (Necrosis) | > 100 µM | Little to no necrotic cell death at concentrations that reduce viability. |
| Caspase-3/7 | Apoptosis Execution | 28 µM | Apoptosis is induced at concentrations similar to those affecting viability. |
| ΔΨm (TMRE) | Mitochondrial Depolarization | 15 µM | Mitochondrial dysfunction is an early event, preceding cell viability loss. |
| ROS (H₂DCFDA) | Oxidative Stress | 12 µM | ROS production is a primary event, likely upstream of mitochondrial damage. |
Conclusive Analysis
Based on the hypothetical data above, a compelling narrative emerges: this compound induces cytotoxicity primarily through an apoptotic mechanism. The chain of events appears to be initiated by the induction of reactive oxygen species at lower concentrations, leading to a loss of mitochondrial membrane potential. This mitochondrial dysfunction subsequently triggers the activation of executioner caspases, culminating in apoptotic cell death and a corresponding loss of metabolic viability as measured by the MTT assay. The lack of significant LDH release suggests that necrosis is not the primary mode of cell death within this concentration range. This detailed, multi-assay profile provides invaluable information for the continued development and safety assessment of this compound.
References
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ROS Assay Kit Protocol. [Provider information not available in snippet]. [Link]
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Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Rahn, C. A., Bombick, D. W., and Doolittle, D. J. (1991). Fundamental and Applied Toxicology. [Link]
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Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]
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Cellular reactive oxygen species (ROS) assay strategy. AntBio. (2025). [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025). [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Cytotoxic effect of R-etodolac (SDX-101) in combination with purine analogs or monoclonal antibodies on ex vivo B-cell chronic lymphocytic leukemia cells. PubMed. [Link]
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Mitochondrial Membrane Potential Assay. PMC - NIH. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. (2013). [Link]
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The Role of LDH in Cellular Cytotoxicity. G-Biosciences. (2020). [Link]
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A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. NIH. (2021). [Link]
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LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
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Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
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A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. PMC. [Link]
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Mitochondrial Membrane Potential Assay. Sartorius. [Link]
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The role of cell-based assays for drug discovery. News-Medical.Net. (2024). [Link]
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Apoptotic Effects of Etodolac in Breast Cancer Cell Cultures. ResearchGate. [Link]
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Etodolac - LiverTox. NCBI Bookshelf - NIH. (2025). [Link]
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Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc. (2024). [Link]
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Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]
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Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. (2021). [Link]
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Apoptotic Effects of Etodolac in Breast Cancer Cell Cultures. Open Research Library. (2024). [Link]
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Nanostructured Lipid Carriers Engineered as Topical Delivery of Etodolac: Optimization and Cytotoxicity Studies. PMC - NIH. [Link]
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What is the role of Etodolac (nonsteroidal anti-inflammatory drug) for pain management? [Provider information not available in snippet]. (2025). [Link]
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What is the mechanism of Etodolac? Patsnap Synapse. (2024). [Link]
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Etodolac: Package Insert / Prescribing Information. Drugs.com. [Link]
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Etodolac | C17H21NO3 | CID 3308. PubChem - NIH. [Link]
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Cytotoxicity of etodolac on colorectal carcinoma cell lines.... ResearchGate. [Link]
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Cytotoxicity of etodolac on colorectal carcinoma cell lines. Cell... ResearchGate. [Link]
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Etodolac clinical pharmacokinetics. PubMed. [Link]
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Application Notes and Protocols for the In Vitro Study of Prostaglandin Synthesis Inhibition
Introduction: The Central Role of Prostaglandins and Their Inhibition
Prostaglandins are lipid compounds with diverse hormone-like effects in animals.[1] They are key mediators in numerous physiological and pathological processes, including inflammation, pain, fever, and blood clotting.[2][3] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of cyclooxygenase (COX) enzymes.[4][5] PGH2 is subsequently metabolized by specific synthases into various prostaglandins, such as PGE2, PGD2, and thromboxane A2.[6][7]
There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[8] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.[8][9] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli like cytokines and endotoxins.[10][11] This induction of COX-2 leads to the increased production of prostaglandins that mediate inflammation and pain.[8]
The inhibition of COX enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs), such as aspirin and ibuprofen.[2][9] By blocking the conversion of arachidonic acid to PGH2, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.[10] The discovery of the two COX isoforms has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory effects with fewer gastrointestinal side effects associated with the inhibition of COX-1.[8][12]
This guide provides detailed in vitro protocols for researchers, scientists, and drug development professionals to study the inhibition of prostaglandin synthesis. We will explore both enzyme-based and cell-based assays, offering insights into their principles, methodologies, and data interpretation.
The Prostaglandin Synthesis Pathway and Point of Inhibition
The following diagram illustrates the enzymatic cascade leading to the production of various prostaglandins from arachidonic acid and highlights the central role of COX-1 and COX-2 as the targets for NSAIDs.
Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs on COX enzymes.
Part 1: Enzyme-Based Assays for COX Inhibition
Enzyme-based assays utilize purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of test compounds. These assays are ideal for high-throughput screening and for determining the specific kinetics of enzyme inhibition.[13][14]
Principle of the Colorimetric COX Inhibitor Screening Assay
This widely used method measures the peroxidase activity of COX.[15] The cyclooxygenase reaction converts arachidonic acid to PGG2, which is then reduced to PGH2 by the peroxidase component of the enzyme. This peroxidase activity is monitored by the appearance of an oxidized chromogen, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be measured spectrophotometrically.[16]
Experimental Workflow: Enzyme-Based Assay
Caption: Workflow for a colorimetric enzyme-based COX inhibitor screening assay.
Detailed Protocol: Colorimetric COX-1 and COX-2 Inhibition Assay
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes (e.g., from Cayman Chemical, Cat. No. 560131)[17]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogen)
-
Test compounds and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compounds in the assay buffer.
-
Prepare working solutions of arachidonic acid and TMPD in the assay buffer.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution[15]
-
-
Include wells for 100% enzyme activity (vehicle control) and background (no enzyme).
-
-
Inhibitor Addition:
-
Add 10 µL of the diluted test compound or a reference inhibitor to the respective wells.
-
For the 100% enzyme activity control wells, add 10 µL of the solvent.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| Parameter | Typical Concentration/Condition | Rationale |
| Enzyme | 10-20 units/well | Sufficient for a measurable signal within the linear range of the assay. |
| Arachidonic Acid | 100 µM | Substrate concentration near the Km for robust enzyme activity. |
| Heme | 1 µM | A necessary cofactor for COX enzyme activity. |
| TMPD | 1 mM | Chromogenic substrate for the peroxidase reaction. |
| Incubation Time | 5 minutes | Allows for inhibitor binding before reaction initiation. |
| Wavelength | 590 nm | Optimal wavelength for measuring oxidized TMPD. |
Part 2: Cell-Based Assays for Prostaglandin Synthesis Inhibition
Cell-based assays provide a more physiologically relevant system for studying the inhibition of prostaglandin synthesis as they account for factors such as cell permeability, metabolism, and protein binding of the test compounds.[12]
Principle of the PGE2 Immunoassay in a Cell-Based Format
In this assay, cells that endogenously express COX enzymes (or are stimulated to express COX-2) are treated with test compounds. The amount of prostaglandin E2 (PGE2), a major product of the COX pathway, released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[18]
Experimental Workflow: Cell-Based Assay
Caption: Workflow for a cell-based PGE2 inhibition assay.
Detailed Protocol: Cell-Based PGE2 Inhibition Assay
Materials:
-
Cell line expressing COX enzymes (e.g., A549 human lung carcinoma cells for COX-2, or human platelets for COX-1)
-
Cell culture medium and supplements
-
Stimulating agent for COX-2 induction (e.g., lipopolysaccharide - LPS, or interleukin-1β - IL-1β)
-
Test compounds and reference inhibitors
-
PGE2 ELISA kit (e.g., from R&D Systems, Cat. No. KGE004B or Thermo Fisher Scientific)[19]
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Culture and Seeding:
-
Culture the chosen cell line under standard conditions.
-
Seed the cells into a 24- or 48-well plate at an appropriate density and allow them to adhere overnight.
-
-
COX-2 Induction (if necessary):
-
For studying COX-2 inhibition, treat the cells with a stimulating agent (e.g., 1 µg/mL LPS for A549 cells) for a sufficient time (e.g., 18-24 hours) to induce COX-2 expression.[20] For COX-1 assays, this step is omitted.
-
-
Inhibitor Treatment:
-
Remove the culture medium (and stimulating agent, if used) and replace it with fresh medium containing various concentrations of the test compounds or a reference inhibitor.
-
Include a vehicle control (e.g., DMSO).
-
-
Prostaglandin Synthesis:
-
Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for prostaglandin synthesis and release into the supernatant.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells and debris.
-
-
PGE2 Quantification:
-
Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[21] These kits typically involve a competitive binding format where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Determine the concentration of PGE2 in each sample from the standard curve.
-
Calculate the percentage of PGE2 synthesis inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
| Parameter | Typical Condition | Rationale |
| Cell Line | A549 (COX-2), Human Platelets (COX-1) | Physiologically relevant systems for studying specific COX isoforms. |
| Stimulant (for COX-2) | LPS (1 µg/mL) or IL-1β (10 ng/mL) | Induces the expression of the COX-2 enzyme.[20] |
| Inhibitor Incubation | 30-60 minutes | Sufficient time for the compound to enter the cells and inhibit the enzyme. |
| Detection Method | Competitive ELISA | A sensitive and specific method for quantifying PGE2 in complex biological samples. |
Advanced Detection Methods: Mass Spectrometry
For highly sensitive and specific quantification of a broad range of prostaglandins simultaneously, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[22][23] This technique offers superior accuracy and can distinguish between structurally similar prostaglandin isomers.[23] While requiring more specialized equipment and expertise, LC-MS/MS provides a comprehensive profile of prostanoid production and its inhibition.
Conclusion and Future Perspectives
The in vitro protocols described in this application note provide robust and reliable methods for screening and characterizing inhibitors of prostaglandin synthesis. The choice between an enzyme-based and a cell-based assay will depend on the specific research question, with enzyme assays being more suited for high-throughput screening and mechanistic studies, while cell-based assays offer greater physiological relevance. The continued development of selective COX-2 inhibitors and the exploration of novel therapeutic targets within the prostaglandin synthesis pathway underscore the importance of these fundamental in vitro assays in drug discovery and development.
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Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]
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Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. [Link]
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ResearchGate. (n.d.). Schematic representation of the prostaglandin synthesis pathway. ResearchGate. [Link]
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Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. Wikipedia. [Link]
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Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Walsh Medical Media. [Link]
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Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Cleveland Clinic. [Link]
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Jepkorir, M., & Pan, C. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. [Link]
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ResearchGate. (n.d.). The pathway for the synthesis of prostaglandins, their respective... ResearchGate. [Link]
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Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal. [Link]
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Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. PMC. [Link]
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Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Springer. [Link]
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Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. [Link]
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Wu, G., et al. (2003). Cyclooxygenase inactivation kinetics during reaction of prostaglandin H synthase-1 with peroxide. PubMed. [Link]
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Walker, M. C., et al. (2001). A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. PMC. [Link]
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Biocompare. (n.d.). COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical. Biocompare. [Link]
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Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. [Link]
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ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]
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Biology LibreTexts. (2023). 6.10: Prostaglandin Synthesis. Biology LibreTexts. [Link]
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PubChem. (n.d.). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). PubChem. [Link]
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R&D Systems. (n.d.). Prostaglandin E2 Parameter Assay Kit (KGE004B). R&D Systems. [Link]
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Prompt Engineering. (2024). Prostaglandin Synthesis: Steps Leading to Contamination. Prompt Engineering. [Link]
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3H Biomedical. (n.d.). Cytochrome C Oxidase Assay (COX). 3H Biomedical. [Link]
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ResearchGate. (n.d.). Kinetics of cyclooxygenase inactivation during reaction of PGHS-1 with... ResearchGate. [Link]
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MetwareBio. (n.d.). Guide to Prostaglandins: Structure and Analytical Methods. MetwareBio. [Link]
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Taylor, L., & Polgar, P. (1981). Cell Growth and the Regulation of Prostaglandin Synthesis. PubMed. [Link]
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Brune, K., et al. (1981). Inhibition of prostaglandin synthesis in vivo by nonsteroid anti-inflammatory drugs: evidence for the importance of pharmacokinetics. PubMed. [Link]
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Wang, Y., et al. (2023). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. PubMed. [Link]
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Gilroy, D. W., et al. (1999). Intracellular measurement of prostaglandin E2: effect of anti-inflammatory drugs on cyclooxygenase activity and prostanoid expression. PubMed. [Link]
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Hiranuma, T., et al. (1984). Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo. PubMed. [Link]
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Mesaros, C., et al. (2009). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. PubMed Central. [Link]
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Labinsights. (2023). Prostaglandins to Support Drug Delivery Research. Labinsights. [Link]
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ResearchGate. (2025). Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. ResearchGate. [Link]
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Murphy, R. C. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. University of Colorado Anschutz Medical Campus. [Link]
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Lecomte, M., et al. (2004). Acetylation of Prostaglandin H2 Synthases by Aspirin is Inhibited by Redox Cycling of the Peroxidase. PMC. [Link]
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Application Note & Protocols: High-Purity Isolation of 8-Isopropyl Etodolac
Introduction: The Analytical Imperative of Purifying 8-Isopropyl Etodolac
This compound is recognized as a significant impurity in the synthesis of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID) that functions as a selective COX-2 inhibitor[1][2][3][4]. Etodolac itself is a chiral compound, with its therapeutic anti-inflammatory activity primarily attributed to the S-(+)-enantiomer[5][6]. The presence of impurities, such as this compound, can have implications for the safety, efficacy, and regulatory compliance of the final drug product. Therefore, the ability to isolate this impurity in a highly pure form is critical for various aspects of pharmaceutical development, including:
-
Reference Standard Qualification: Pure this compound is essential for its use as a reference standard in the development and validation of analytical methods for routine quality control of Etodolac active pharmaceutical ingredient (API) and formulated products[3].
-
Toxicological Studies: Understanding the pharmacological and toxicological profile of any significant impurity is a regulatory expectation. High-purity material is required for these safety assessments.
-
Forced Degradation Studies: Isolating impurities helps in understanding the degradation pathways of the parent drug, Etodolac.
This application note provides a comprehensive guide to the purification of this compound, detailing robust methodologies based on preparative chromatography and crystallization. The protocols are designed to be both effective and reproducible, providing researchers and drug development professionals with the tools to obtain this compound at high levels of purity.
Compound Profile: this compound
A foundational understanding of the physicochemical properties of this compound is crucial for designing an effective purification strategy.
| Property | Value | Source |
| Chemical Name | 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [7] |
| Molecular Formula | C₁₈H₂₃NO₃ | [2][7] |
| Molecular Weight | 301.38 g/mol | [2] |
| CAS Number | 57917-63-2 | [2][7] |
| Structure | (See Figure 1 below) | |
| Predicted XlogP | 3.1 | [8] |
Figure 1. Chemical Structure of this compound. Source: PubChem CID 12272840[7].
The presence of a carboxylic acid group, a tertiary amine within the heterocyclic core, and a moderate lipophilicity (as indicated by the predicted XlogP) are key features that will govern its behavior in chromatographic and crystallization systems. Like its parent compound, Etodolac, this compound is a weak acid.
Purification Strategy: A Bifurcated Approach
The purification of a target molecule from a complex mixture of starting materials, by-products, and other impurities requires a multi-step approach. For this compound, a logical workflow involves an initial crude purification or "bulk" isolation, followed by a final "polishing" step to achieve high purity. We will focus on two primary, orthogonal techniques: Preparative High-Performance Liquid Chromatography (HPLC) and Recrystallization .
-
Preparative HPLC offers high resolving power and is ideal for separating compounds with very similar structures. Given that this compound is an analog of Etodolac, their chromatographic behaviors are likely to be similar, necessitating an optimized HPLC method for effective separation.
-
Recrystallization is a cost-effective and scalable technique for purifying solid compounds. Its success is dependent on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. This can serve as an excellent polishing step after initial chromatographic purification or as a primary purification method if the initial purity is sufficiently high.
The following diagram outlines the general workflow for isolating high-purity this compound.
Caption: General workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Reversed-Phase Preparative HPLC
This protocol is designed for the primary separation of this compound from a crude reaction mixture. Reversed-phase chromatography is selected due to its robustness and wide applicability for moderately polar to nonpolar compounds like NSAIDs[9][10][11]. The acidic nature of the molecule necessitates the use of an acidified mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Rationale for Parameter Selection:
-
Stationary Phase (C18): A C18 (octadecylsilane) bonded silica is a versatile, nonpolar stationary phase providing excellent hydrophobic retention for the target molecule.
-
Mobile Phase (Acetonitrile/Water): This is a common solvent system in reversed-phase HPLC. Acetonitrile generally provides good elution strength and lower backpressure compared to methanol.
-
Acid Modifier (Trifluoroacetic Acid - TFA): A small amount of TFA (0.1%) is added to both mobile phase components to maintain a low pH (~2-3). This ensures that the carboxylic acid moiety of this compound remains protonated (in its neutral form), preventing peak tailing and improving chromatographic resolution[6].
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh the crude material containing this compound.
-
Dissolve the material in a minimal amount of a suitable solvent. A 50:50 mixture of Acetonitrile:Water or Dimethyl Sulfoxide (DMSO) is a good starting point. The goal is to achieve the highest possible concentration without precipitation.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column or system.
-
-
Chromatographic System and Conditions:
Parameter Specification Instrument Preparative HPLC system with a UV detector Column C18, 10 µm particle size, ≥20 mm ID x 250 mm L Mobile Phase A 0.1% (v/v) TFA in HPLC-grade Water Mobile Phase B 0.1% (v/v) TFA in HPLC-grade Acetonitrile Flow Rate 18-22 mL/min (adjust based on column diameter) Detection UV at 275 nm (based on typical absorbance for Etodolac) Injection Volume 0.5 - 5.0 mL (dependent on concentration and column loading capacity) Gradient Elution See table below -
Gradient Elution Program:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 25.0 80 30.0 95 35.0 95 36.0 40 45.0 40 -
Fraction Collection:
-
Perform a small analytical injection first to determine the retention time of this compound.
-
During the preparative run, begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline. Use peak-based fraction collection if the system allows.
-
-
Post-Processing:
-
Combine the pure fractions as determined by analytical HPLC.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried (lyophilized) or the product can be extracted into an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, and evaporated to yield the purified solid.
-
Sources
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- 4. clearsynth.com [clearsynth.com]
- 5. researchgate.net [researchgate.net]
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- 11. amecj.com [amecj.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 8-Isopropyl Etodolac
Welcome to the technical support center for advanced pharmaceutical synthesis. This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of Etodolac analogs, specifically 8-Isopropyl Etodolac. While often documented as an impurity in the synthesis of Etodolac, this compound is a valuable molecule for structure-activity relationship (SAR) studies and the development of new chemical entities.[1]
This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you navigate the challenges of this synthesis and maximize your yield. We will move beyond simple step-by-step instructions to explore the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your laboratory work.
Synthesis Overview: The Chemical Pathway
The synthesis of this compound follows the well-established pathway for pyrano[3,4-b]indole acetic acids, which is analogous to the synthesis of Etodolac itself.[2] The core strategy involves two main transformations:
-
Fischer Indole Synthesis: The reaction of 2-isopropylphenylhydrazine with a suitable carbonyl surrogate, 2,3-dihydrofuran, to form the key intermediate, 2-(8-isopropyl-1H-indol-3-yl)ethanol (8-isopropyltryptophol).
-
Condensation and Hydrolysis: The subsequent acid-catalyzed reaction of the tryptophol intermediate with methyl 3-oxopentanoate, followed by hydrolysis of the resulting ester to yield the final this compound product.[3][4]
Understanding and optimizing each of these stages is critical for achieving a high overall yield.
Caption: Overall synthetic route to this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My overall yield is dismally low. Where should I begin my investigation?
A low overall yield is typically a cumulative problem. It is essential to break down the synthesis into its two primary stages and assess them independently.
-
Isolate and Analyze the Intermediate: First, focus on the Fischer indole synthesis. Run the reaction to produce 8-isopropyltryptophol and purify it completely. Calculate the yield for this step alone. If the yield is poor here, subsequent steps are destined to fail. The purity of this intermediate is also paramount; impurities can inhibit or complicate the final condensation reaction.
-
Evaluate the Final Conversion: If you have confirmed a good yield (>70%) and high purity of the 8-isopropyltryptophol intermediate, the problem likely lies in the final condensation and hydrolysis steps.
The following logical workflow can guide your troubleshooting efforts.
Caption: A logical workflow for troubleshooting low yield.
Q2: I'm getting poor yield (<60%) in the Fischer indole synthesis of 8-isopropyltryptophol. What are the common causes?
This step is notoriously sensitive to reaction conditions. Several factors could be responsible for a low yield.
-
Suboptimal Catalyst Choice: The choice of acid catalyst is critical. While various acids can catalyze the reaction, studies on the analogous 7-ethyltryptophol synthesis have shown that sulfuric acid (H₂SO₄) provides significantly better conversion compared to hydrochloric acid (HCl), acetic acid (CH₃COOH), or solid acid catalysts like Amberlyst-15.
-
Incorrect Solvent System: The reaction of the hydrazine with the hydrolyzed dihydrofuran intermediate can be prone to side reactions, particularly the formation of a triol by-product in highly aqueous systems.[5] An optimized solvent system, such as a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water, has been shown to improve solubility and minimize this side product, leading to higher yields and purity.
-
Inadequate Temperature Control: The reaction typically requires heating to proceed efficiently, often around 80-85°C. Insufficient temperature will lead to a sluggish and incomplete reaction, while excessive heat can promote decomposition and the formation of tar-like byproducts.
-
Poor pH Management: During the initial formation of the hydrazone, the pH should be controlled within a weakly acidic range to prevent side reactions of the aldehyde intermediate formed from dihydrofuran.[3]
Q3: I'm observing a major impurity in my tryptophol synthesis. What is it and how can I prevent it?
The most commonly reported major impurity is a triol by-product, 4,4-bis(8-isopropyl-3-(2-hydroxyethyl)-1H-indol-2-yl)butan-1-ol (by analogy to the ethyl version).[5]
-
Causality: This impurity arises from the dimerization of intermediates. In solvent systems where the organic intermediates are poorly soluble (like pure aqueous systems), they form a concentrated organic layer where these intermolecular reactions are favored.
-
Solution: The most effective way to prevent this is to use a co-solvent that improves the solubility of all reactants and intermediates. A 1:1 mixture of DMAc-H₂O has proven highly effective in minimizing the formation of this impurity to as low as 6% (by HPLC).
Q4: The final condensation step to form the Etodolac ester has low conversion. How can I improve it?
This cyclization is an acid-catalyzed reaction that forms the pyran ring. Low conversion is often linked to the catalyst and reaction environment.
-
Catalyst Inactivity or Insufficiency: This reaction requires a strong acid. While Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are effective, they are highly toxic and extremely sensitive to moisture, making them difficult to handle on a larger scale.[4][6] A more robust and scalable option is to use a concentrated mineral acid, such as sulfuric acid.[4] The molar ratio of the acid to the tryptophol intermediate is critical; a ratio between 0.5 and 5 may be required, with a 3:1 ratio being preferable in some cases.[4] This is because the acid may be complexing with reactants or intermediates, requiring a stoichiometric or super-stoichiometric amount.[7][8]
-
Presence of Moisture: Any water in the reactants, solvent, or glassware will compete with the reaction and can deactivate the catalyst, especially Lewis acids.[7][9] Ensure all glassware is oven-dried and that anhydrous solvents are used for this step.
-
Suboptimal Temperature: This reaction is often performed at reduced temperatures (e.g., 0°C) to control the reaction rate and minimize the formation of degradation products.[3][4] Running the reaction at room temperature or higher without optimization may lead to a lower yield of the desired product.
Optimized Experimental Protocols
The following protocols are based on optimized procedures reported for Etodolac synthesis and have been adapted for the 8-isopropyl analog.
Protocol 1: Synthesis of 8-Isopropyltryptophol
This protocol is adapted from an improved, scalable process for the synthesis of the Etodolac intermediate.
-
Setup: To a suitable reaction vessel equipped with a stirrer, condenser, and dropping funnel, add 2-isopropylphenylhydrazine hydrochloride (1.0 eq), sulfuric acid (0.7 eq), and a 1:1 mixture of DMAc-H₂O (20 volumes).
-
Heating: Begin stirring and heat the mixture to 80°C.
-
Addition: Once the temperature is stable, add 2,3-dihydrofuran (1.0 eq) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Maintain the reaction mixture at 80-85°C for 2-3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Isolation: Filter the solid product, wash thoroughly with water, and dry under vacuum to yield 8-isopropyltryptophol. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
This protocol is based on a process utilizing a mineral acid catalyst.[4]
-
Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, dissolve 8-isopropyltryptophol (1.0 eq) in an anhydrous aromatic solvent such as toluene (10 volumes).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add concentrated sulfuric acid (3.0 eq) while maintaining the temperature at 0°C.
-
Reagent Addition: In a separate flask, prepare a solution of methyl 3-oxopentanoate (1.1 eq) in toluene. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
Reaction: Stir the reaction at 0°C for 2-4 hours, monitoring by TLC for the disappearance of the tryptophol starting material.
-
Quenching: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester.
-
Hydrolysis: Dissolve the crude ester in methanol. Add a 10% aqueous solution of potassium hydroxide (KOH) and reflux the mixture for 2-3 hours.[3]
-
Isolation: After cooling, acidify the mixture with HCl to precipitate the product. Filter the solid, wash with water, and dry to yield this compound.
Frequently Asked Questions (FAQs)
Q: What is the primary difference in starting materials for this compound versus standard Etodolac?
The only difference lies in the substituted phenylhydrazine starting material. For standard Etodolac, 2-ethylphenylhydrazine is used. For this compound, you must use 2-isopropylphenylhydrazine . The rest of the synthetic pathway remains mechanistically identical.
Q: Which acid catalyst provides the best conversion for the Fischer indole synthesis step?
Published data on the synthesis of 7-ethyltryptophol consistently shows that sulfuric acid is superior to other common acid catalysts.
| Catalyst | Reported Conversion (by HPLC) | Reference |
| Conc. H₂SO₄ | 80% | |
| PTSA | 68% | |
| PPTSA | 69% | |
| Triflic Acid | 58% | |
| CH₃COOH | 45% | |
| Conc. HCl | 42% |
Q: How critical is it to maintain anhydrous conditions?
The importance varies by step.
-
Fischer Indole Synthesis: This reaction is run in an aqueous co-solvent system, so anhydrous conditions are not required.
-
Condensation/Cyclization: This step is highly sensitive to moisture . Water can deactivate the acid catalyst and lead to unwanted side reactions. Using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen) is critical for achieving a high yield.[7][8]
Q: How can I effectively monitor the reaction's progress and the purity of my product?
High-Performance Liquid Chromatography (HPLC) is the most reliable method. A reversed-phase HPLC method is typically used for Etodolac and its impurities.[10] A gradient method with a mobile phase consisting of a phosphate buffer, methanol, and acetonitrile on a C18 or Phenyl column is a good starting point.[10] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the disappearance of starting materials.
References
-
Su, W. K., & Lu, Z. X. (2006). Synthesis of etodolac. ResearchGate. Retrieved from [Link]
-
Demerson, C. A., et al. (1987). Synthesis and biological evaluation of 4,6-diethyl-1,3,4,5-tetrahydropyrano[4,3-b]indole-4-acetic acid, an isomer of etodolac. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). An Improved and Scalable Process For The Synthesis of A Key Intermediate For Etodolac. Scribd. Retrieved from [Link]
-
Reddy, P. V., et al. (2013). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Gilla, G., et al. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, 51B, 1763-1766. Retrieved from [Link]
-
Anonymous. (2021). A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]
-
Cho, H., et al. (1999). Studies on the Synthesis of Etodolac Derivatives as Potential Anti-inflammatory Agents. OSTI.gov. Retrieved from [Link]
-
NIScPR Online Periodical Repository. (2012). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Retrieved from [Link]
-
Reddy, P. V., et al. (2013). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti-inflammatory drug. Semantic Scholar. Retrieved from [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Synthesis and Characterization of Novel Etodolac Transdermal Prodrugs. An-Najah National University. Retrieved from [Link]
-
Jones, K., & Storey, J. M. D. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 7, 57. Retrieved from [Link]
- Bertolini, G., & Gatti, P. (2000). Process for the preparation of etodolac. Google Patents. (US Patent 6,066,741).
-
Ammar, A., & Surmann, P. (2008). Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
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Technical Support Center: Optimizing Mass Spectrometry Parameters for 8-Isopropyl Etodolac
Welcome to the technical support center for the mass spectrometric analysis of 8-Isopropyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. Here, we synthesize foundational mass spectrometry principles with practical, field-proven insights to ensure robust and reliable analytical outcomes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the analysis of this compound, providing both solutions and the scientific rationale behind them.
Q1: I am not seeing a strong signal for this compound. What are the likely causes and how can I improve the signal intensity?
A1: Low signal intensity is a frequent issue in LC-MS/MS analysis and can stem from several factors.[1][2] For this compound, a carboxylic acid, the ionization efficiency is paramount.
-
Ionization Mode Selection: this compound possesses a carboxylic acid group, which is readily deprotonated. Therefore, negative ion mode electrospray ionization (ESI) is the recommended starting point for achieving a strong signal corresponding to the [M-H]⁻ ion. In positive ion mode, protonation of the indole nitrogen is possible, but generally, carboxylic acids yield more intense signals in negative ion mode.[3]
-
Mobile Phase pH: The pH of your mobile phase significantly impacts the ionization efficiency. To promote the formation of the [M-H]⁻ ion, the mobile phase pH should be basic, ideally 2 pH units above the pKa of the carboxylic acid group of this compound. The addition of a small amount of a basic modifier like ammonium hydroxide or ammonium acetate can facilitate this.
-
Source Parameter Optimization: Inadequate optimization of source parameters can lead to poor desolvation and ion transmission. Key parameters to investigate include:
-
Capillary Voltage: A voltage that is too low will result in inefficient ionization, while an excessively high voltage can cause in-source fragmentation, diminishing the precursor ion intensity.[4]
-
Nebulizer and Drying Gas Flow: These gases are crucial for desolvation. Insufficient flow will lead to large droplets and poor ionization, while excessive flow can cool the ESI plume and reduce signal.[5]
-
Drying Gas Temperature: Higher temperatures aid in solvent evaporation, but temperatures that are too high can cause thermal degradation of the analyte.[6]
-
-
Sample Concentration: Ensure your sample concentration is within the linear range of the instrument. If the concentration is too low, the signal will be weak. Conversely, very high concentrations can lead to ion suppression and detector saturation.[2]
Q2: I am observing significant signal instability and poor reproducibility for my this compound analysis. What should I investigate?
A2: Signal instability can undermine the quantitative accuracy of your assay. The root cause can be instrumental, or related to the sample and method.[7]
-
LC System Performance: Check for fluctuations in your LC pump pressure, which could indicate air bubbles in the system or a leak.[6] Ensure the column is properly equilibrated between injections. Inconsistent retention times will lead to variable sampling of the peak by the mass spectrometer.
-
Ion Source Contamination: The ion source is susceptible to contamination from the sample matrix and mobile phase additives. This can lead to erratic spray and fluctuating signal. Regular cleaning of the ion source components, such as the capillary and skimmer, is essential.[6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to poor reproducibility. To mitigate this, improve your sample preparation procedure (e.g., using solid-phase extraction instead of simple protein precipitation) or enhance the chromatographic separation to resolve the analyte from interfering matrix components.[8]
-
Mobile Phase Preparation: Ensure your mobile phases are freshly prepared and properly degassed. Microbial growth or the precipitation of additives in the mobile phase can cause blockages and unstable spray.[1]
Q3: How do I select the appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) analysis of this compound?
A3: The selection of a specific and intense MRM transition is critical for the sensitivity and selectivity of your assay.
-
Precursor Ion Selection: As established, for this compound (Molecular Formula: C₁₈H₂₃NO₃, Molecular Weight: 301.38 g/mol ), the [M-H]⁻ ion at m/z 300.16 is the logical choice for the precursor ion in negative ion mode.[9][10] In positive ion mode, the [M+H]⁺ ion at m/z 302.18 would be the target.
-
Product Ion Selection: To identify suitable product ions, a product ion scan (or MS/MS) of the selected precursor ion is necessary. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Predicted Fragmentation: Based on the structure of this compound and the known fragmentation of its parent compound, etodolac, we can predict likely fragmentation pathways. Etodolac (m/z 286.2) is known to fragment to m/z 212.1 in negative ion mode.[11] This corresponds to a neutral loss of the acetic acid moiety and the ethyl group from the pyran ring. For this compound, a similar fragmentation is expected. The primary fragmentation would likely involve the loss of the acetic acid group (-CH₂COOH, 59 Da). Another potential fragmentation is the loss of the isopropyl group.
-
Experimental Verification: Infuse a standard solution of this compound into the mass spectrometer and perform a product ion scan on the m/z 300.16 precursor. Select the most intense and specific product ions for your MRM transitions. Aim for at least two transitions for confident quantification and confirmation.
-
Q4: I am having trouble with peak shape (e.g., fronting, tailing, or splitting). How can I improve it?
A4: Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the acidic analyte and basic sites on the column packing material (e.g., residual silanols). Using a modern, high-purity silica column with end-capping can minimize this. The addition of a small amount of a competing base to the mobile phase can also help. For a carboxylic acid like this compound, ensuring the mobile phase pH is sufficiently high to keep it deprotonated will also improve peak shape.
-
Peak Fronting: This is typically a sign of column overload. Reduce the injection volume or the concentration of your sample.[1]
-
Peak Splitting: This can be caused by a partially blocked frit in the column or guard column, or an issue with the injector. It can also occur if the sample solvent is much stronger than the initial mobile phase, causing the analyte to move through the column in two bands. Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your initial mobile phase.[6]
Part 2: Experimental Protocols & Workflows
This section provides a structured approach to optimizing MS parameters for this compound.
Protocol 1: Initial Tuning and Optimization of MS Parameters
Objective: To determine the optimal ionization polarity and source parameters for this compound.
Materials:
-
This compound standard solution (1 µg/mL in 50:50 acetonitrile:water)
-
Syringe pump
-
Mass spectrometer with ESI source
Procedure:
-
Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization Mode Screening:
-
Acquire full scan mass spectra in both positive and negative ion modes.
-
In positive ion mode, look for the [M+H]⁺ ion at m/z 302.18.
-
In negative ion mode, look for the [M-H]⁻ ion at m/z 300.16.
-
Compare the signal intensities to determine the most sensitive ionization mode. For this compound, negative ion mode is expected to be superior.
-
-
Source Parameter Optimization:
-
Focus on the selected ionization mode (likely negative).
-
Systematically adjust the following parameters to maximize the intensity of the precursor ion:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Adjust one parameter at a time while holding the others constant to observe its effect on the signal intensity.
-
Protocol 2: Optimization of Collision-Induced Dissociation (CID) and MRM Transitions
Objective: To identify the most abundant and specific product ions and optimize the collision energy for MRM analysis.
Procedure:
-
Product Ion Scan:
-
Continue infusing the this compound standard solution.
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion determined in Protocol 1 (e.g., m/z 300.16).
-
Acquire a product ion spectrum.
-
-
Product Ion Selection:
-
Identify the most intense and stable product ions from the spectrum. Based on the structure, potential product ions could result from the loss of the acetic acid group or the isopropyl group.
-
-
Collision Energy Optimization:
-
Select the desired precursor-product ion transitions for MRM analysis.
-
For each transition, perform a collision energy optimization experiment. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion.
-
The optimal collision energy is the value that produces the highest product ion intensity.
-
Workflow for Method Development and Troubleshooting
The following diagram illustrates a logical workflow for developing and troubleshooting a mass spectrometry method for this compound.
Caption: Workflow for MS method development and troubleshooting.
Part 3: Data Presentation
The following table summarizes the predicted and recommended starting parameters for the mass spectrometric analysis of this compound. These values should be used as a starting point and further optimized on your specific instrument.
| Parameter | Recommended Value/Range | Rationale/Comments |
| Analyte Properties | ||
| Molecular Formula | C₁₈H₂₃NO₃ | [9] |
| Molecular Weight | 301.38 g/mol | [9] |
| Mass Spectrometry Parameters | ||
| Ionization Mode | ESI Negative | The carboxylic acid moiety is readily deprotonated.[3] |
| Precursor Ion ([M-H]⁻) | m/z 300.16 | Deprotonated molecule. |
| Product Ion 1 | To be determined experimentally | Likely involves loss of the acetic acid group. |
| Product Ion 2 | To be determined experimentally | A secondary fragment for confirmation. |
| Collision Energy (CE) | 5 - 40 eV (to be optimized) | This range typically covers the optimal CE for small molecules. |
| Capillary Voltage | 2.5 - 4.0 kV (Negative) | Optimize for maximum precursor ion intensity. |
| Nebulizer Gas Pressure | 30 - 50 psi | Instrument dependent; optimize for stable spray. |
| Drying Gas Flow | 8 - 12 L/min | Instrument dependent; optimize for efficient desolvation. |
| Drying Gas Temperature | 300 - 400 °C | Optimize for signal intensity without thermal degradation. |
References
-
MolDiscovery: Learning Mass Spectrometry Fragmentation of Small Molecules. bioRxiv. Available at: [Link]
-
Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. Available at: [Link]
-
Web-based application for in silico fragmentation - MS tools - EPFL. EPFL. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
This compound. precisionFDA. Available at: [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Phenomenex. Available at: [Link]
-
LC/MS Troubleshooting Guide. ResearchGate. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
This compound (C18H23NO3). PubChemLite. Available at: [Link]
-
Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. Nature. Available at: [Link]
-
Quantitative mass spectrometry methods for pharmaceutical analysis. PMC. Available at: [Link]
-
Product ion mass spectra in the negative ionization mode for (A) etodolac (m/z 286.20 ! 212.10), (B) IS (m/z 243.20 ! 199.10). ResearchGate. Available at: [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MDPI. Available at: [Link]
-
11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. Available at: [Link]
-
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. Available at: [Link]
-
Parameter optimization for electrospray ionization (ESI) probe. ResearchGate. Available at: [Link]
-
Etodolac-Impurities. Pharmaffiliates. Available at: [Link]
-
4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]
-
2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid. MassBank. Available at: [Link]
-
LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND I T'S APPLICATION TO PHARMACOKINETIC STUDIES. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
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Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Etodolac Analogs
Welcome to the technical support center for the chromatographic analysis of Etodolac and its analogs. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). As a weakly acidic, non-steroidal anti-inflammatory drug (NSAID), Etodolac presents unique challenges in achieving optimal peak symmetry.[1] This resource provides in-depth, question-and-answer-based troubleshooting, grounded in scientific principles and practical experience.
Understanding Etodolac's Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the properties of Etodolac that influence its chromatographic behavior.
| Property | Value | Significance in Chromatography |
| pKa | 4.65 | Etodolac is a weak acid.[1][2] The mobile phase pH relative to the pKa will determine its degree of ionization, significantly impacting retention and peak shape. For optimal retention and peak shape of acidic compounds, the mobile phase pH should generally be at least 2 pH units below the pKa.[3][4] |
| logP | 2.5 | This indicates that Etodolac is moderately hydrophobic, making it well-suited for reversed-phase chromatography.[2] |
| Solubility | Practically insoluble in water, freely soluble in acetone and ethanol.[1][5] | The choice of sample solvent (diluent) is critical. Dissolving the sample in a solvent stronger than the mobile phase can lead to peak distortion.[6] |
Frequently Asked Questions & Troubleshooting Guides
Issue 1: My Etodolac peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue for acidic compounds like Etodolac.[7] It indicates a secondary, undesirable interaction between the analyte and the stationary phase.
-
The "Why": Most reversed-phase columns are silica-based and have residual silanol groups (Si-OH) on the surface. At a mobile phase pH above approximately 3, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites.[8][9] While Etodolac is acidic, its indole moiety can interact with these active sites, leading to a secondary retention mechanism that causes tailing.[10][11][12][13] This is a common issue for compounds with basic functional groups, but it can also affect acidic compounds with specific structural features.[7]
-
The Solution: A Step-by-Step Protocol
-
Mobile Phase pH Adjustment:
-
Action: Lower the mobile phase pH. A good starting point is a pH of 2.5-3.0 using an additive like trifluoroacetic acid (TFA) or formic acid.
-
Rationale: At a lower pH, the silanol groups are protonated (Si-OH), neutralizing their negative charge and minimizing unwanted ionic interactions.[7][14] This ensures that retention is primarily driven by the intended reversed-phase mechanism.[15][16]
-
Caution: Always ensure the mobile phase pH is within the stable range for your column. Standard silica-based columns can be damaged at a pH below 2.[17]
-
-
Use of an End-Capped Column:
-
Action: If you are not already, switch to a high-quality, end-capped C18 or C8 column.
-
Rationale: End-capping is a process where the residual silanol groups are chemically bonded with a small, less-polar group (like trimethylsilyl), effectively shielding them from interacting with the analyte.[11][14]
-
-
Increase Buffer Concentration:
-
Action: If using a buffer (e.g., phosphate or acetate), try increasing its concentration (e.g., from 10 mM to 25 mM).
-
Rationale: A higher buffer concentration can help to mask the residual silanol activity and maintain a consistent pH at the column surface, improving peak shape.[12]
-
-
-
The "Why": Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak tailing.[12][18]
-
The Solution:
-
Action: Reduce the injection volume or dilute the sample. Perform a loading study by injecting progressively smaller amounts (e.g., 10 µL, 5 µL, 2 µL) to see if the peak shape improves.
-
Rationale: If the tailing factor decreases with a lower sample load, it's a strong indication of mass overload.[18]
-
Issue 2: My Etodolac peak is fronting. What does this mean?
Peak fronting, the inverse of tailing, appears as a leading edge on the peak.[14] This is generally less common than tailing for Etodolac but can occur under specific conditions.
-
The "Why": If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, the analyte molecules will travel through the initial part of the column too quickly, without properly partitioning onto the stationary phase.[6][19] This leads to a distorted, fronting peak.
-
The Solution:
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample, and keep the injection volume small.[19]
-
-
Column Overload (Concentration): While mass overload often causes tailing, very high sample concentrations can sometimes lead to fronting, especially if the analyte has limited solubility in the mobile phase.[14][20] The solution is to dilute the sample.[19][20]
-
Column Collapse/Void: A physical degradation of the column packing at the inlet can create a void, causing the sample band to spread unevenly and resulting in fronting or split peaks.[14][21] This is often accompanied by a sudden drop in backpressure. The only solution is to replace the column.[14]
Issue 3: My peak is broad, reducing sensitivity and resolution. How can I sharpen it?
Broad peaks can be caused by a variety of factors, both on-column and extra-column.
-
The "Why": The volume of the tubing and connections between the injector, column, and detector contributes to peak broadening. This "dead volume" allows the analyte band to diffuse and spread out before and after the separation occurs.[8][12]
-
The Solution:
-
Action: Minimize the length and internal diameter of all connecting tubing. For UHPLC systems, using pre-cut, low-dispersion capillaries is critical. Ensure all fittings are made correctly to avoid dead volume.[22]
-
-
Low Flow Rate: While reducing the flow rate can sometimes improve resolution, an excessively low flow rate can increase diffusion and lead to broader peaks.[23] Ensure your flow rate is optimized for the column dimensions.
-
Column Contamination: Buildup of contaminants from the sample matrix on the column inlet can interfere with the proper interaction of the analyte with the stationary phase, causing broadening.[23] Using a guard column and proper sample preparation can mitigate this.[24]
-
Late Elution from a Previous Injection: A broad, rolling peak could be a strongly retained compound from a previous analysis that is slowly eluting.[6] To check this, extend the run time of a blank injection to see if the peak appears. A gradient flush at the end of each run can help clear the column.[6]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for Etodolac and its analogs.
Caption: A logical troubleshooting workflow for poor chromatographic peak shape.
Mobile Phase Optimization Strategies for Etodolac
Optimizing the mobile phase is a critical step in achieving good peak shape.[25] The interplay between the organic modifier, pH, and buffer is key.[26][27]
| Parameter | Recommended Adjustment | Rationale & Expected Outcome |
| Mobile Phase pH | Adjust to 2.5 - 3.0. | Rationale: Etodolac's pKa is 4.65.[1][2] Operating at least 1.5-2 pH units below this ensures it is in its neutral, non-ionized form, which enhances retention in reversed-phase and minimizes secondary interactions with silanols.[3][28] Outcome: Sharper, more symmetrical peaks and more stable retention times. |
| Organic Modifier | Screen Acetonitrile (ACN) vs. Methanol (MeOH). | Rationale: ACN and MeOH offer different selectivities. ACN is generally a stronger solvent and can provide sharper peaks due to its lower viscosity. MeOH can offer different selectivity due to its ability to act as a hydrogen bond donor. Outcome: Potential improvement in peak shape and resolution from co-eluting impurities. |
| Buffer System | Use a buffer if operating near the pKa. (e.g., Formate, Acetate) | Rationale: A buffer maintains a constant pH, which is crucial for reproducible chromatography of ionizable compounds.[17] This is especially important if the pH is not set more than 2 units away from the pKa. Outcome: Improved peak symmetry and robust, repeatable retention times. |
| Additives | Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. | Rationale: These acidic modifiers serve a dual purpose: they lower the mobile phase pH to suppress silanol activity and can also act as ion-pairing agents, further improving the peak shape of certain compounds.[29] TFA is a stronger acid and can be more effective at neutralizing silanols.[29] Outcome: Significant reduction in peak tailing. |
By systematically addressing these common issues using the principles and protocols outlined above, researchers can overcome the challenges associated with the chromatographic analysis of Etodolac and its analogs, leading to more accurate, reliable, and robust analytical methods.
References
-
HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]
-
Prapulla Putta. RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. International Journal of Trend in Scientific Research and Development. 2019;4(1):853-863. Available from: [Link]
-
Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac andThiocolchicoside in Bulk and Pharmaceutical Dosage Form. JournalGRID. Available from: [Link]
-
Nagaraju Pappula, D Mounika, V Mounika. Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Chemistry Studies. 2021;5(1):05-10. Available from: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. 2023. Available from: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. 2022. Available from: [Link]
-
Understanding Peak Fronting in HPLC. Phenomenex. 2024. Available from: [Link]
-
Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica. 2016;8(1):475-481. Available from: [Link]
-
What are some common causes of peak fronting? Waters Knowledge Base. Available from: [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. 2023. Available from: [Link]
-
Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Publishing Group. 2016. Available from: [Link]
-
Fronting, cause and remedy? Chromatography Forum. 2005. Available from: [Link]
-
The Theory of HPLC Column Chemistry. Crawford Scientific. Available from: [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. 2023. Available from: [Link]
-
Video Notes LC Troubleshooting Series Peak Broadening. Agilent. 2010. Available from: [Link]
-
Reasons for Peak Tailing of HPLC Column. Hawach. 2021. Available from: [Link]
-
What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
The Importance of Understanding Secondary Interactions When Analysing Peptides. 2018. Available from: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available from: [Link]
-
Mechanisms of retention in HPLC Part 2. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. 2024. Available from: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
Etodolac. PubChem. NIH. Available from: [Link]
-
Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. 2024. Available from: [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. 2020. Available from: [Link]
-
Dorsey JG, Dill KA. Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. Anal Chem. 1989;61(9):930-4. Available from: [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. 2013. Available from: [Link]
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. 2024. Available from: [Link]
-
Sasikala M, et al. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. J Sep Sci. 2022. Available from: [Link]
-
Poor peak shape. Obrnuta faza. Available from: [Link]
-
Rutan SC, et al. Retention Mechanism in Reversed-Phase Liquid Chromatography: A Molecular Perspective. Anal Chem. 2011. Available from: [Link]
-
Mechanisms of retention in HPLC. Available from: [Link]
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Strategies to minimize 8-Isopropyl Etodolac formation in Etodolac production
A-Level Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Minimization of 8-Isopropyl Etodolac Impurity.
Welcome to the comprehensive technical support guide dedicated to addressing a critical challenge in the synthesis of Etodolac: the formation of the process-related impurity, this compound. As Senior Application Scientists, we have compiled this resource to provide not only troubleshooting protocols but also a deep, mechanistic understanding of the issue, empowering you to proactively control your synthetic outcomes. This guide is structured to anticipate the questions and challenges you may face during process development and optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound is a positional isomer of the active pharmaceutical ingredient (API) Etodolac. In this isomer, the ethyl group at the 8-position of the pyrano[3,4-b]indole ring system is replaced by an isopropyl group. The formation of this and other impurities is a significant concern in pharmaceutical manufacturing as regulatory bodies like the ICH require stringent control and characterization of any impurity present at levels of 0.1% or higher.[1] The presence of this compound can impact the purity, safety, and efficacy of the final drug product.
Q2: At what stage of Etodolac synthesis is the this compound impurity most likely to form?
A2: The formation of this compound is primarily associated with the core synthesis of the Etodolac molecule, specifically during the Fischer indole synthesis of the key intermediate, 7-ethyltryptophol. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The harsh acidic conditions and elevated temperatures can promote side reactions, including potential rearrangements that lead to the formation of positional isomers.
Q3: Can standard purification methods effectively remove this compound?
A3: Due to the structural similarity between Etodolac and its 8-isopropyl isomer, separation can be challenging using standard crystallization techniques alone. Their comparable polarities and molecular weights often lead to co-crystallization. Specialized chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC) or counter-current chromatography, may be required for effective separation, which can be costly and time-consuming on a large scale.[2] Therefore, the most effective strategy is to minimize its formation during the synthesis itself.
Troubleshooting Guide: Minimizing this compound Formation
This section provides a problem-and-solution framework for specific issues you might encounter related to the formation of this compound.
Issue 1: Unexpectedly High Levels of this compound Detected in Crude Product
Plausible Cause: The formation of this compound is hypothesized to occur via a carbocation rearrangement during the acid-catalyzed Fischer indole synthesis of 7-ethyltryptophol. Strong acidic conditions can lead to the protonation of the ethyl group on the phenylhydrazine starting material, followed by a rearrangement to a more stable secondary carbocation, which then participates in the cyclization.
dot
Caption: Hypothesized pathway for this compound formation.
Solutions:
-
Catalyst Optimization:
-
Action: Evaluate the use of milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride) in place of strong acids like sulfuric acid or polyphosphoric acid.[3][4] The choice of acid catalyst is a critical factor in the Fischer indole synthesis.[5]
-
Rationale: Milder acids can effectively catalyze the desired cyclization while being less prone to inducing carbocation rearrangements. The acidity of the medium is a major factor controlling regioselectivity.[2]
-
-
Temperature Control:
-
Action: Conduct the Fischer indole synthesis at the lowest possible temperature that allows for a reasonable reaction rate.
-
Rationale: Higher temperatures provide the activation energy for undesired side reactions, including rearrangements. By maintaining lower temperatures, you can favor the kinetic product (7-ethyltryptophol) over the thermodynamically more stable, but undesired, rearranged product.
-
-
Solvent Selection:
-
Action: Experiment with different solvent systems. A study on the synthesis of 7-ethyltryptophol found that using a mixture of N,N-dimethylacetamide (DMAc) and water improved the reaction conversion and reduced impurity formation.[6]
-
Rationale: The solvent can influence the stability of intermediates and transition states. A solvent that can better solvate the desired intermediates without promoting carbocation formation can help to suppress the formation of the 8-isopropyl isomer.
-
| Parameter | Standard Condition (High Impurity) | Optimized Condition (Low Impurity) | Rationale |
| Acid Catalyst | Concentrated H₂SO₄ | p-Toluenesulfonic acid or ZnCl₂ | Milder acid reduces the likelihood of carbocation rearrangement.[3][4] |
| Temperature | >100°C | 60-80°C (or lowest feasible) | Lower temperature disfavors side reactions with higher activation energies. |
| Solvent | Toluene | DMAc/Water mixture | Can improve reaction selectivity and minimize byproducts.[6] |
Issue 2: Inconsistent Levels of this compound Between Batches
Plausible Cause: Inconsistent reaction conditions, such as "hot spots" in the reactor, uneven addition of reagents, or variations in the quality of starting materials, can lead to batch-to-batch variability in impurity profiles.
Solutions:
-
Process Control:
-
Action: Implement strict process controls, including controlled addition rates of the acid catalyst and efficient stirring to ensure homogenous temperature and concentration throughout the reaction mixture.
-
Rationale: Localized high concentrations of acid or temperature fluctuations can create microenvironments where the formation of this compound is favored.
-
-
Starting Material Quality:
-
Action: Ensure the purity of the 2-ethylphenylhydrazine starting material. The presence of any 2-isopropylphenylhydrazine impurity in the starting material will directly lead to the formation of this compound.
-
Rationale: Impurities in starting materials can carry through the synthesis and contaminate the final product.
-
dot
Caption: Workflow for addressing batch-to-batch impurity variation.
Experimental Protocols
Protocol 1: Optimized Fischer Indole Synthesis of 7-Ethyltryptophol
This protocol is designed to minimize the formation of byproducts, including the precursor to this compound.
-
Reaction Setup: In a clean, dry, temperature-controlled reactor equipped with a mechanical stirrer and a dropping funnel, add 2-ethylphenylhydrazine hydrochloride and a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water.[6]
-
Reagent Addition: Slowly add 2,3-dihydrofuran to the reaction mixture at room temperature.
-
Temperature Control: Gently heat the reaction mixture to 60-70°C. Maintain this temperature for the duration of the reaction.
-
Acid Catalysis: In a separate vessel, dissolve p-toluenesulfonic acid in a small amount of DMAc. Add this solution dropwise to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC. Look for the disappearance of the starting material and the formation of 7-ethyltryptophol.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated sodium bicarbonate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 7-ethyltryptophol can be further purified by column chromatography if necessary.
Protocol 2: Analytical Method for Quantifying this compound
A validated reverse-phase HPLC method is essential for accurately quantifying the levels of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known amount of the Etodolac sample in the mobile phase to a final concentration of approximately 1 mg/mL.
Note: The retention times of Etodolac and this compound will need to be determined using reference standards. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
References
- Analysis of etodolac and diclofenac in pure and pharmaceutical forms using ionic-liquid dispersive liquid - Analytical Methods in Environmental Chemistry Journal. (n.d.).
- ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). PharmaCompass.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
-
Fischer indole synthesis. (2023, November 29). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. (2012). Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 51B(12), 1763–1766.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2023). Advances in Bioresearch, 14(3).
- On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. (2013). Organic Process Research & Development, 17(5), 817–824.
- Synthesis of etodolac. (n.d.). ResearchGate.
- Separation preparation method of trace impurity in etodolac bulk drug. (2021). Chinese Patent No. CN112961164A.
- Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. (1991). The Journal of Organic Chemistry, 56(9), 3001–3006.
- Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(85), 54106–54129.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchwithnj.com [researchwithnj.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Matrix Effects in LC-MS/MS Analysis of 8-Isopropyl Etodolac: A Technical Support Guide
Welcome to the technical support center for the bioanalysis of 8-Isopropyl Etodolac. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. Here, we delve into the underlying causes of matrix-induced signal variability and provide actionable, field-proven strategies to ensure the accuracy, precision, and robustness of your analytical methods.
Understanding the Challenge: What are Matrix Effects?
In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest. In bioanalysis, this includes a complex mixture of endogenous substances like phospholipids, proteins, salts, and metabolites, as well as exogenous compounds such as anticoagulants and dosing vehicles.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy and reproducibility of quantitative results.[3][4]
The primary mechanism behind matrix effects is a competition for charge in the electrospray ionization (ESI) source.[5] Co-eluting matrix components can alter the efficiency of droplet formation and solvent evaporation, ultimately affecting the amount of charged analyte that reaches the mass analyzer.[3] Phospholipids are a notorious cause of ion suppression in the analysis of plasma and serum samples.[5][6]
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent peak areas for my this compound calibrators and QCs. Could this be a matrix effect?
A1: Yes, inconsistent peak areas, especially when accompanied by poor precision and accuracy, are classic indicators of matrix effects.[3][7] The variability arises because the composition of the biological matrix can differ between individual samples, leading to varying degrees of ion suppression or enhancement.[8]
Q2: How can I definitively determine if matrix effects are impacting my assay?
A2: There are two primary methods for assessing matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column, while injecting a blank, extracted matrix sample.[1][3] A dip or rise in the baseline signal at the retention time of interfering components indicates regions of ion suppression or enhancement.[1][3][9] This method is invaluable during method development for identifying chromatographic zones to avoid.[1][3]
-
Post-Extraction Spike Method: This quantitative approach is considered the "gold standard" for evaluating matrix effects.[1] It involves comparing the peak response of an analyte spiked into a blank, extracted matrix with the response of the same analyte concentration in a neat (pure) solvent.[1][3] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[1]
Q3: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of matrix effects during bioanalytical method validation.[10][11][12] The guidance emphasizes the need to ensure that the method is free from significant matrix effects that could impact the accuracy and precision of the data.[10][13][14] This typically involves assessing the matrix effect in at least six different lots of the biological matrix.[10]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?
A4: While a SIL-IS is the preferred choice and can compensate for matrix effects to a large extent, it is not always a perfect solution.[6] The underlying assumption is that the SIL-IS and the analyte will co-elute and experience the same degree of ion suppression or enhancement.[15] However, slight chromatographic shifts between the analyte and its SIL-IS, sometimes due to the deuterium isotope effect, can lead to differential matrix effects and affect the accuracy of the results.[16] Therefore, even when using a SIL-IS, it is crucial to minimize matrix effects as much as possible.[6]
Troubleshooting Guide: A Proactive Approach to Mitigating Matrix Effects
Effectively addressing matrix effects requires a multi-faceted approach that encompasses sample preparation, chromatography, and MS detection. The following sections provide a detailed breakdown of strategies to minimize their impact on your this compound analysis.
Part 1: Optimizing Sample Preparation - The First Line of Defense
The most effective way to combat matrix effects is to remove interfering components before they reach the LC-MS/MS system.[6] The choice of sample preparation technique will depend on the complexity of the matrix and the physicochemical properties of this compound.
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | A simple and fast technique where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma/serum sample to precipitate proteins. | High throughput, simple, and inexpensive. | Limited cleanup, often leaves phospholipids and other endogenous components in the supernatant.[17] | Initial method development and high-throughput screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte from the aqueous sample into an immiscible organic solvent based on its solubility. | Good for removing non-polar interferences. | Can be labor-intensive, may not be suitable for highly polar analytes. | Removing lipophilic interferences. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides cleaner extracts than PPT and LLE, can be automated. | More expensive and method development can be more complex. | Achieving low limits of quantification and high data quality. |
Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques
-
Prepare three sets of pooled blank plasma samples.
-
Process one set using Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
Process the second set using Liquid-Liquid Extraction:
-
To 100 µL of plasma, add a suitable immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
Process the third set using Solid-Phase Extraction:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol and water.[6]
-
Load the pre-treated plasma sample.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a stronger solvent.
-
Evaporate the eluate and reconstitute in mobile phase.
-
-
Analyze the extracts from all three methods by LC-MS/MS and compare the matrix effects using the post-extraction spike method.
Part 2: Fine-Tuning Chromatographic Separation
Optimizing the chromatographic conditions can separate this compound from co-eluting matrix components, thereby reducing ion suppression.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to achieve optimal selectivity.
-
Mobile Phase Composition: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) and the pH of the aqueous phase can significantly alter the retention of both the analyte and interferences.[17]
-
Gradient Elution: A well-designed gradient can effectively separate early-eluting phospholipids from the analyte of interest.
-
Flow Rate and Column Dimensions: Using smaller particle size columns (UPLC) and adjusting the flow rate can improve peak resolution and efficiency.
Workflow for Chromatographic Optimization
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eijppr.com [eijppr.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. pharmacompass.com [pharmacompass.com]
- 13. moh.gov.bw [moh.gov.bw]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. waters.com [waters.com]
- 16. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
Purity assessment and certification of 8-Isopropyl Etodolac reference material
Welcome to the technical support guide for the purity assessment and certification of 8-Isopropyl Etodolac reference material. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an important reference material?
A1: this compound is a known process impurity and potential degradant of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[1] As a reference material, it is a highly purified and well-characterized substance essential for the accurate identification and quantification of this specific impurity in Etodolac active pharmaceutical ingredients (APIs) and finished drug products.[2][3] Using a certified reference standard ensures the reliability and validity of analytical results, which is a critical requirement for regulatory submissions and quality control.[4][5]
Q2: What are the primary analytical techniques for assessing the purity of this compound?
A2: A multi-tiered analytical approach is necessary for the comprehensive purity assessment of a reference standard. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for determining the chromatographic purity and assay value.[6][7][8]
-
Mass Spectrometry (MS): Used for structural confirmation and identification of related substances.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation and confirmation of the molecule's identity.[11][12]
-
Karl Fischer Titration: The standard method for accurately determining water content.[13][14][15]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) is used to determine residual solvents and water content, while Differential Scanning Calorimetry (DSC) helps characterize the material's thermal properties, such as its melting point.[16][17][18]
Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?
A3: Peak broadening in HPLC can stem from several factors. A common issue is the solvent used to dissolve the sample. If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte band to spread before it reaches the column, resulting in a broad peak.[8] Other potential causes include column degradation, a void in the column packing, or extra-column volume effects.
Q4: I'm observing inconsistent results in my purity assessment. What should I check first?
A4: Inconsistent results often point to issues with system suitability. Before any analysis, it's crucial to perform a system suitability test (SST) to ensure the chromatographic system is performing adequately.[19] Key SST parameters to verify include retention time repeatability, peak area precision, column efficiency (plate count), and peak symmetry (tailing factor). Refer to pharmacopeial guidelines such as USP General Chapter <621> for specific requirements.[20][21][22] Also, ensure that the reference material has been stored correctly and has not degraded.
Troubleshooting Guides
Issue 1: Inaccurate Purity Value by HPLC
An inaccurate purity value can compromise the entire quality control process. This guide provides a systematic approach to troubleshooting this issue.
Logical Flow for Troubleshooting Inaccurate HPLC Purity:
A decision tree for troubleshooting inaccurate HPLC purity values.
Step-by-Step Troubleshooting Protocol:
-
Verify System Suitability:
-
Action: Inject a well-characterized standard (if available) or the this compound reference material multiple times (n=5 or 6).
-
Rationale: This initial step confirms that the instrument is performing as expected. According to ICH Q2(R1) guidelines, precision, as measured by the relative standard deviation (RSD) of peak areas, should be within acceptable limits (typically <2%).[23][24][25]
-
Acceptance Criteria: Check for consistent retention times, peak areas, tailing factors, and theoretical plates as defined in your validated method or relevant pharmacopeia.[26]
-
-
Examine Standard and Sample Preparation:
-
Action: Review your weighing and dilution procedures. Recalibrate the analytical balance if necessary. Ensure complete dissolution of the reference material.
-
Rationale: Errors in sample preparation are a frequent source of quantitative inaccuracies. For instance, incomplete dissolution will lead to a lower-than-expected concentration being injected.
-
-
Evaluate Method Specificity:
-
Action: Analyze a blank (diluent) and a placebo (if analyzing a formulated product) to check for interfering peaks at the retention time of this compound.
-
Rationale: Specificity ensures that the analytical signal is solely from the analyte of interest.[27] Co-elution of an impurity or excipient will lead to an overestimation of purity.
-
-
Confirm Peak Purity with Mass Spectrometry:
-
Action: If available, use an LC-MS system to analyze the peak.
-
Rationale: LC-MS can confirm the mass-to-charge ratio (m/z) across the entire peak. A consistent m/z value indicates a pure peak, whereas the presence of other masses suggests a co-eluting impurity.[11][12][28] The expected [M+H]+ for Etodolac (a related structure) is around 288.4 m/z, and similar values would be expected for its isopropyl analogue.
-
Issue 2: High Water Content Detected by Karl Fischer Titration
Reference materials should have minimal water content. An unexpectedly high value can indicate handling issues or degradation.
Experimental Workflow for Water Content Verification:
A workflow for investigating high water content in a reference material.
Step-by-Step Troubleshooting Protocol:
-
Instrument Performance Check:
-
Action: Titrate a certified water standard (e.g., a 1% water standard).[13]
-
Rationale: This verifies the accuracy of the titrator and the titer of the Karl Fischer reagent. Inaccurate reagent concentration is a common cause of error.
-
Acceptance Criteria: The result should be within the certified range of the standard.
-
-
Review Sample Handling Procedures:
-
Action: Ensure that all glassware is oven-dried and cooled in a desiccator. Use dry spatulas for weighing.
-
Rationale: The Karl Fischer titration is highly sensitive to atmospheric moisture.[15] Any exposure of the sample or titration cell to humid air can introduce significant error.
-
-
Minimize Atmospheric Exposure:
-
Action: Weigh the sample quickly and seal the vial immediately. Introduce the sample into the titration vessel as swiftly as possible.
-
Rationale: Hygroscopic materials can rapidly absorb moisture from the air. The goal is to minimize the time the sample is exposed to the environment.
-
-
Use an Orthogonal Method:
Protocols for Key Experiments
Protocol 1: Purity Determination by HPLC-UV
This protocol outlines a general method for determining the chromatographic purity of this compound. This method should be validated according to ICH Q2(R1) guidelines before use.[23][24][29]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (A common starting point for related compounds like Etodolac).
-
Mobile Phase: A gradient of Acetonitrile and a phosphate buffer (e.g., pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm or 273 nm, where Etodolac and related structures show significant absorbance.[7][30]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of this compound reference material into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and water. This is your stock solution.
-
Further dilute to a working concentration of approximately 0.01 mg/mL.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the working standard solution.
-
Identify the main peak corresponding to this compound.
-
Calculate the area percentage of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Water Content by Volumetric Karl Fischer Titration
This protocol provides a standard procedure for determining water content.
-
Apparatus: An automated volumetric Karl Fischer titrator.
-
Reagents:
-
Karl Fischer reagent (composite, single-solution).
-
Anhydrous methanol or a suitable Karl Fischer solvent.
-
Certified water standard for titer determination.
-
-
Procedure:
-
Titer Determination: Add a precise amount of the certified water standard to the conditioned titration vessel and perform the titration. Repeat at least three times to determine the average titer (mg H₂O/mL of reagent). The RSD should be <1%.
-
Sample Analysis: Accurately weigh an appropriate amount of the this compound reference material (to consume a reasonable volume of titrant) and add it to the titration vessel.
-
Initiate the titration and record the volume of titrant consumed.
-
Calculate the water content:
Water Content (%) = [(Volume of Titrant (mL) x Titer (mg/mL)) / Sample Weight (mg)] x 100
-
Data Summary
| Parameter | Typical Specification | Analytical Method |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Assay (on as-is basis) | ≥ 98.0% | HPLC-UV |
| Chromatographic Purity | NLT 99.0% (Area %) | HPLC-UV |
| Water Content | NMT 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Headspace GC-MS |
| Heavy Metals | NMT 10 ppm | ICP-MS |
Overall Certification Workflow
The certification of a reference material is a rigorous, multi-step process designed to ensure its identity, purity, and stability.
Workflow for the certification of a pharmaceutical reference standard.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Ph. Eur. Reference Standards: Orders and Catalogue. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Fact sheet: European Pharmacopoeia Reference Standards. [Link]
-
LCGC International. Are You Sure You Understand USP <621>? [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. [Link]
-
Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]
-
TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]
-
News-Medical.Net. Thermal Analysis of Pharmaceutical Materials. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Etodolac. [Link]
-
Intertek. Reference Standard Materials Program. [Link]
-
IJPPS. Simultaneous Estimation of Etodolac and Thiocolchicoside in their Combined Marketed Formulation by RP-HPLC. [Link]
-
J-STAR Research. Reference Standards Certification Experts. [Link]
-
Journal of Applied Pharmaceutical Science. Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. [Link]
-
ANAB. Food & Pharmaceutical RM Accreditation | ISO 17034. [Link]
-
GMP SOP. What is meant by reference standard in pharmaceuticals? [Link]
-
ScienceDirect. HPLC method development and validation for rapid estimation of Etodolac related impurity-H in pharmaceutical dosage form. [Link]
-
Pharmaffiliates. Etodolac-Impurities. [Link]
-
National Center for Biotechnology Information. Etodolac PubChem CID 3308. [Link]
-
MDPI. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. [Link]
-
ResearchGate. Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. [Link]
-
IJTSRD. RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. [Link]
-
IJFMR. A New RP-HPLC Method development and validation for Etodolac and Thiocolchicoside. [Link]
-
MassBank. 2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid. [Link]
-
Ningbo Inno Pharmchem. Understanding Etodolac Specifications: A Guide for Chemical Purchasers. [Link]
-
IOSR Journal of Pharmacy. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
PubMed. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. [Link]
-
IAJPS. LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND I T'S APPLICATION TO PHARMACOKINETIC STUDIES. [Link]
-
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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IJNRD. Impurity Profiling in different analytical techniques. [Link]
-
ResearchGate. A validated chiral HPLC method for the determination of optical purity of R (-) Etodolac, a non-steroidal anti-inflammatory drug on amylose based chiral stationary phase. [Link]
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Technical Support Center: Enhancing Detection Sensitivity for Trace Amounts of 8-Isopropyl Etodolac
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals focused on the analysis of Etodolac and its related substances. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance the detection sensitivity for trace amounts of 8-Isopropyl Etodolac, a known process-related impurity.
Introduction: The Challenge of Trace Impurity Analysis
This compound, identified as Etodolac Impurity D in the European Pharmacopoeia (EP), is a critical quality attribute to monitor in Etodolac drug substance and product manufacturing.[1][2][3][4][5] Its structural similarity to the active pharmaceutical ingredient (API), Etodolac, presents a significant analytical challenge, particularly at the trace levels mandated by regulatory bodies like the ICH.[6][7] This guide is designed to provide both foundational knowledge and practical, field-proven insights to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to monitor?
This compound is a process-related impurity that can arise during the synthesis of Etodolac.[6][7] Regulatory guidelines, such as ICH Q3A(R2), require the identification and control of impurities in new drug substances to ensure their quality, safety, and efficacy.[1][2][3][4][5] Monitoring and controlling this compound to within acceptable limits is a critical aspect of quality control in pharmaceutical manufacturing.
Q2: What are the key physicochemical differences between Etodolac and this compound that can be exploited for analytical separation?
| Property | Etodolac | This compound | Implication for Analysis |
| Molecular Formula | C17H21NO3 | C18H23NO3 | A difference in mass allows for selective detection by mass spectrometry.[1][2][3][4][5] |
| Molecular Weight | 287.35 g/mol [8] | 301.38 g/mol [4][9] | The higher molecular weight of the impurity is the basis for MS detection. |
| LogP (Predicted) | ~2.8[8] | Higher than Etodolac | The increased lipophilicity due to the isopropyl group will result in longer retention times in reversed-phase chromatography.[6] |
| pKa | ~4.65 (acidic)[8] | Expected to be very similar to Etodolac | Both compounds are acidic, allowing for manipulation of their ionization state with mobile phase pH to optimize retention and ionization. |
| UV λmax | ~225 nm, ~276-281 nm in methanol[10][11][12][13][14][15] | Expected to be very similar to Etodolac | UV detection is possible, but may lack the required sensitivity and selectivity for trace analysis compared to mass spectrometry. |
Q3: What are the recommended analytical techniques for detecting trace levels of this compound?
For trace-level quantification, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the technique of choice due to its superior sensitivity and selectivity over other methods like HPLC-UV.[1][2][3][5][16][17][18][19][20] Gas chromatography-mass spectrometry (GC-MS) is less suitable as it would likely require derivatization to make the analytes volatile.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound at trace levels.
Issue 1: Poor Sensitivity/Inability to Detect this compound
Pillar of Causality: Insufficient signal-to-noise (S/N) is the primary reason for poor sensitivity. This can stem from inefficient ionization, a high baseline, or a weak detector response.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity.
Detailed Solutions:
-
Optimize MS Parameters:
-
Ionization Mode: Both Etodolac and this compound are acidic and will readily deprotonate. Therefore, Electrospray Ionization (ESI) in negative mode is recommended for optimal sensitivity.[5][16][18]
-
Precursor Ion: In negative ESI mode, the precursor ion will be the deprotonated molecule, [M-H]⁻. For this compound, this corresponds to an m/z of 300.4 .
-
MRM Transitions: Perform a product ion scan on a standard of this compound to identify the most intense and stable product ions. Based on the structure of Etodolac, potential fragmentation pathways involve the loss of the acetic acid side chain. A plausible transition for this compound would be 300.4 -> 256.4 (loss of CO2). A second, qualifying transition should also be selected.[16]
-
Source Parameters: Optimize cone/declustering potential and collision energy to maximize the intensity of the chosen MRM transitions.
-
-
Optimize LC Conditions:
-
Mobile Phase: Use high-purity, LC-MS grade solvents to minimize baseline noise. A mobile phase of acetonitrile and water with a volatile additive like 0.1% formic acid or 5 mM ammonium formate is a good starting point.[18] While formic acid is typically used for positive mode, it can still aid in chromatography in negative mode. Ammonium formate can help to maintain a consistent pH.
-
Column Chemistry: A high-efficiency C18 column is a suitable choice.[2][3] The higher lipophilicity of this compound should provide good separation from the more polar Etodolac.
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting impurities and enhance peak shape.
-
-
Evaluate Sample Preparation:
-
Concentration: If the impurity level is very low, consider concentrating the sample. However, be mindful of concentrating interfering matrix components as well.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and enrich the analyte of interest.[4][17][19][21]
-
Issue 2: Peak Tailing or Broadening
Pillar of Causality: Poor peak shape is often due to secondary interactions with the stationary phase, issues with the mobile phase, or dead volume in the HPLC system.
Troubleshooting Steps:
-
Check for Column Overload: Inject a lower concentration of the sample to see if peak shape improves.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the acidic nature of the analytes. A slightly acidic mobile phase will keep the carboxylic acid group protonated, which can sometimes improve peak shape on certain columns.
-
System Suitability: Check for dead volumes in fittings and tubing. Ensure the column is properly installed.
-
Injection Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase to prevent peak distortion.[22]
Issue 3: Co-elution with Other Impurities
Pillar of Causality: Co-elution occurs when two or more compounds have very similar retention times under the given chromatographic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution.
Detailed Solutions:
-
Adjust Gradient Slope: A shallower gradient will increase the separation between peaks.
-
Change Column Selectivity: If adjusting the gradient is insufficient, try a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to alter the selectivity.
-
Modify Column Temperature: Changing the column temperature can affect the retention times of different compounds to varying degrees, potentially improving resolution.
Issue 4: Matrix Effects (Ion Suppression or Enhancement)
Pillar of Causality: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the MS source, leading to inaccurate quantification.[20][23]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Ensure the analyte peak is well-separated from the main API peak and any other matrix components.
-
Enhance Sample Cleanup: Utilize more rigorous sample preparation techniques like SPE to remove interfering matrix components.[4][17][19][21]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound (e.g., this compound-d3) is the most effective way to compensate for matrix effects, as it will behave nearly identically to the analyte during sample preparation, chromatography, and ionization.[7][24]
Detailed Experimental Protocols
Protocol 1: Sample Preparation for Trace Analysis of this compound in Etodolac Drug Substance
Objective: To prepare a sample solution suitable for LC-MS/MS analysis with a target concentration that allows for the detection of this compound at a reporting threshold of 0.05%.
Materials:
-
Etodolac Drug Substance
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Stock Solution Preparation: Accurately weigh approximately 50 mg of the Etodolac drug substance into a 50 mL volumetric flask.
-
Dissolution: Add approximately 30 mL of acetonitrile and sonicate for 10 minutes or until fully dissolved.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. This yields a 1.0 mg/mL solution.
-
Working Solution Preparation: Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final concentration of 100 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
Protocol 2: High-Sensitivity LC-MS/MS Method for this compound
Objective: To develop a selective and sensitive LC-MS/MS method for the quantification of this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | High-strength silica C18, 2.1 x 100 mm, 1.8 µm | Provides high resolution and good retention for the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ionization and is volatile. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the reversed-phase column. |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-80% B; 8-9 min: 80% B; 9-9.1 min: 80-30% B; 9.1-12 min: 30% B | A shallow gradient to ensure separation of closely related impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical injection volume for LC-MS/MS. |
MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | Best for acidic molecules like Etodolac and its impurities.[5][16][18] |
| Capillary Voltage | 3.0 kV | A good starting point for ESI. |
| Desolvation Temp. | 400 °C | To ensure efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | To aid in droplet desolvation. |
| Cone Gas Flow | 50 L/hr | To prevent solvent droplets from entering the mass analyzer. |
| MRM Transitions | Etodolac: 286.1 > 242.1 (Quantifier), 286.1 > 214.1 (Qualifier) This compound: 300.2 > 256.2 (Quantifier), 300.2 > 228.2 (Qualifier) | Based on predicted fragmentation patterns and published data for Etodolac.[16][18] These should be optimized using a standard. |
| Collision Energy | Optimize for each transition (typically 15-30 eV) | To achieve the most intense and stable product ions. |
| Cone Voltage | Optimize for each compound (typically 20-40 V) | To maximize the precursor ion intensity. |
Conclusion
The successful detection and quantification of trace amounts of this compound require a systematic approach that combines optimized sample preparation, high-resolution chromatography, and sensitive mass spectrometric detection. By understanding the underlying scientific principles and employing the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable analytical methods that meet the stringent requirements of the pharmaceutical industry.
References
-
Shimadzu Corporation. (2015). Characterization of products formed by forced degradation of Etodolac using LC/MS/MS ASMS 2015 ThP 426. [Link]
- Saxena, D., Damale, S., & Datar, A. G. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 218-225.
-
Semantic Scholar. (2016). INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. [Link]
- Khan, A., et al. (2020). Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. Molecules, 25(21), 5036.
- Srinivas, G., Vidyadhara, S., & Ramanaiah, G. (2014). LIQUID CHROMATOGRAPHY/NEGATIVE ION ELECTROSPRAY TANDEM MASS SPECTROMETRY METHOD FOR THE QUANTIFICATION OF ETODOLAC IN HUMAN PLASMA: VALIDATION AND IT'S APPLICATION TO PHARMACOKINETIC STUDIES. Indo American Journal of Pharmaceutical Sciences, 1(6), 494-501.
- de Moraes, M. C., et al. (2016). Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. Journal of pharmaceutical and biomedical analysis, 120, 258–264.
- Shishov, A., et al. (2023). White Analytical Chemistry‐Driven Approach to the Sample Preparation and LC–MS/MS Determination of Nonsteroidal Anti‐inflammatory Drugs and Their Metabolites in Real Contaminated Matrices.
- Al-Janabi, A. H., & Al-Khafaji, M. S. (2019). Synthesis and Characterization of Novel Etodolac Transdermal Prodrugs. Iraqi Journal of Pharmaceutical Sciences, 28(2), 1-8.
- Aktaş, A., & Ertürk, S. (2018). Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1035-1048.
- Al-Othman, Z. A., et al. (2014). Determination of Residual Nonsteroidal Anti-Inflammatory Drugs in Aqueous Sample Using Magnetic Nanoparticles Modified with Cetyltrimethylammonium Bromide by High Performance Liquid Chromatography. Journal of analytical methods in chemistry, 2014, 826934.
- United States Pharmacopeia. (2025). Etodolac. USP-NF.
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Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]
- TrAC Trends in Analytical Chemistry. (2005). Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC. TrAC Trends in Analytical Chemistry, 24(8), 728-740.
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International Journal of Pharmaceutical and Phytopharmacological Research. (2012). Matrix effect in bioanalysis: An overview. [Link]
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ResearchGate. (2018). (PDF) Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (2015). Improvement of the etodolac purity test by reversed phase high-performance liquid chromatography. [Link]
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- Google Patents. (n.d.). CN113929612A - Preparation method of etodolac intermediate.
-
ResearchGate. (2020). (PDF) DETERMINATION OF ETODOLAC BY RP-HPLC METHOD. [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound-d3. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2023). A UV Spectrophotometric Assay of Extended-Release Brands of Etodolac. [Link]
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National Center for Biotechnology Information. (n.d.). Etodolac. PubChem. Retrieved from [Link]
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-
Waters. (n.d.). Impurities Application Notebook. [Link]
- Darwish, I. A., et al. (2005). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Journal of the Association of Arab Universities for Basic and Applied Sciences, 2(1), 7-14.
-
Dr. Babasaheb Ambedkar Marathwada University. (2022). Development and Validation of Uv-Visible Spectrophotometric Method for Etodolac. [Link]
-
Letters in Applied NanoBioScience. (2023). Ecologically Validated UV Method for Etodolac Estimation in Pharmaceutical Formulation Using Green Hydrotropic Solution and Forc. [Link]
-
OUCI. (2022). Development of a UV-Vis Spectroscopic Method for Etodolac Determination and Evaluation of Pharmaceutical Additive Effects. [Link]
-
Molecules. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. [Link]
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Validation & Comparative
A Comparative Guide to COX-2 Inhibition: Etodolac Versus its Novel Analog, 8-Isopropyl Etodolac
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the cyclooxygenase-2 (COX-2) inhibitory activities of the established nonsteroidal anti-inflammatory drug (NSAID) Etodolac and its derivative, 8-Isopropyl Etodolac. This document is intended to serve as a technical resource, elucidating the structural nuances, inhibitory potencies, and experimental methodologies used to evaluate these compounds.
Section 1: Introduction to COX-2 and its Role in Inflammation
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs).[1][2] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is inducible and significantly upregulated during inflammation.[1][2] The inhibition of COX-2 is a key therapeutic strategy for mitigating pain and inflammation.[1][3] Etodolac is recognized as an NSAID that exhibits preferential selectivity for COX-2 over COX-1, which is thought to contribute to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[1][4]
Section 2: Molecular Structures and Rationale for Comparison
A foundational aspect of this comparative study lies in the structural characteristics of Etodolac and its 8-Isopropyl analog.
Etodolac: (RS)-2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid.[5]
This compound: 2-(1-ethyl-8-propan-2-yl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid.[6]
The key structural difference is the substitution at the 8th position of the aromatic ring, with an ethyl group in Etodolac and an isopropyl group in the analog. Structure-activity relationship (SAR) studies of pyranocarboxylic acids suggest that substitutions at the 8-position can significantly influence anti-inflammatory activity.[5] The introduction of a bulkier isopropyl group may alter the compound's binding affinity and selectivity for the COX-2 active site.
It is also important to note that Etodolac is a racemic mixture, and its enantiomers exhibit different pharmacological activities. The S-(+)-enantiomer is primarily responsible for the anti-inflammatory effects.[7][8][9] This guide will consider the racemic forms of both compounds for this comparative analysis.
Section 3: Experimental Methodologies for Evaluating COX-2 Inhibition
To quantitatively compare the inhibitory effects of Etodolac and this compound, a combination of in vitro enzyme and cell-based assays are employed. These assays provide a robust framework for determining inhibitory potency (IC50) and selectivity.
In Vitro COX-1/COX-2 Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase component of COX activity. COX enzymes catalyze the conversion of arachidonic acid to Prostaglandin G2 (PGG2), which is then reduced to Prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2 to PGH2, resulting in a colored product that can be quantified spectrophotometrically.[10]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 150 µL of Tris-HCl buffer, 10 µL of Hematin, and 10 µL of COX-1 or COX-2 enzyme solution to each well.[10]
-
Add 10 µL of varying concentrations of the test compounds or DMSO (vehicle control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.[10]
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.[10]
-
Monitor the increase in absorbance at 590 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
-
Workflow Diagram:
Caption: Workflow for the in vitro COX enzyme inhibition assay.
Cell-Based Prostaglandin E2 (PGE2) Production Assay
This assay assesses the inhibitory activity of the compounds in a more physiologically relevant cellular context.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[11] The test compounds are then added to the cells, and their ability to inhibit the production of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, is measured.[11] The concentration of PGE2 in the cell culture supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[11]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in appropriate media.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
COX-2 Induction and Inhibition:
-
Pre-treat the cells with varying concentrations of Etodolac, this compound, or a positive control for 1 hour.
-
Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to the wells and incubate for a specified period (e.g., 24 hours).
-
-
PGE2 Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the PGE2 concentration in the supernatant using a commercial competitive ELISA kit according to the manufacturer's instructions.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the PGE2 concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value for each compound.
-
Signaling Pathway Diagram:
Caption: LPS-induced COX-2 signaling pathway and points of inhibition.
Section 4: Comparative Data Analysis
The following table summarizes hypothetical, yet plausible, experimental data for Etodolac and this compound based on the described assays.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Cell-Based PGE2 IC50 (µM) |
| Etodolac | 15 | 1.5 | 10 | 2.5 |
| This compound | 25 | 0.8 | 31.25 | 1.2 |
| Celecoxib (Control) | 10 | 0.05 | 200 | 0.1 |
Interpretation of Data:
-
Potency: this compound demonstrates a lower IC50 value for COX-2 compared to Etodolac, suggesting higher potency in inhibiting the target enzyme. This trend is also reflected in the cell-based assay.
-
Selectivity: The COX-2/COX-1 selectivity ratio is significantly higher for this compound, indicating a greater preference for inhibiting COX-2 over COX-1. This enhanced selectivity could theoretically translate to a further improved gastrointestinal safety profile.
-
Structure-Activity Relationship: The substitution of the ethyl group at the 8-position with a bulkier isopropyl group appears to enhance both the potency and selectivity of COX-2 inhibition. This suggests that the larger hydrophobic group may form more favorable interactions within the active site of the COX-2 enzyme.
Section 5: Conclusion and Future Directions
This comparative guide outlines the rationale and experimental framework for evaluating the COX-2 inhibitory properties of Etodolac and its novel analog, this compound. The hypothetical data presented suggests that this compound may offer advantages in terms of both potency and selectivity.
Future research should focus on:
-
In vivo studies: To confirm the anti-inflammatory efficacy and safety profile of this compound in animal models.
-
Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the new analog.
-
Chiral separation: To isolate and test the individual enantiomers of this compound to identify the more active form, similar to what is known for Etodolac.[7][8][9]
By systematically evaluating novel structural analogs, the field of NSAID development can continue to advance towards more effective and safer therapeutic agents for inflammatory conditions.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Analysis: Etodolac Antibodies and the Case of 8-Isopropyl Etodolac
The Imperative of Specificity in Etodolac Immunoassays
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] Accurate measurement of Etodolac concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Immunoassays, particularly ELISAs, are frequently employed for this purpose due to their high throughput and sensitivity.
However, the reliability of any immunoassay hinges on the specificity of the antibody used.[3] An antibody's ability to distinguish between the target analyte and closely related molecules is fundamental to generating trustworthy data.[4] Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, but structurally similar, molecule.[3] In the context of Etodolac, potential cross-reactivity with its metabolites or manufacturing impurities, such as 8-Isopropyl Etodolac, is a critical consideration.
Structural Rationale for Potential Cross-Reactivity
To understand the potential for cross-reactivity, we must first examine the molecular structures of Etodolac and this compound.
Caption: Molecular structures of Etodolac and this compound.
As illustrated, both molecules share the same core pyranocarboxylic acid structure. The key difference lies in the substitution at the 8-position of the indole ring. Etodolac possesses an ethyl group (-CH2CH3) at this position, while this compound has a bulkier isopropyl group (-CH(CH3)2).
The development of antibodies against small molecules like Etodolac typically involves conjugating the drug to a larger carrier protein, as small molecules alone are often not immunogenic.[5] A commercially available Etodolac antibody, for instance, was raised using an "Etodolac-BTG" immunogen, suggesting conjugation to a carrier protein.[6] The site of this conjugation is critical in determining the resulting antibody's specificity. If the conjugation occurs at a position distant from the 8-ethyl group, this region of the Etodolac molecule will be a prominent part of the epitope presented to the immune system. Consequently, antibodies generated are likely to have a high affinity for this specific region.
The structural similarity between the ethyl group of Etodolac and the isopropyl group of this compound, particularly in their aliphatic nature and proximity to the core structure, creates a potential for the antibody's binding site (paratope) to accommodate both structures, leading to cross-reactivity. The degree of this cross-reactivity will depend on the precise conformational fit and the energetic favorability of the antibody-ligand interaction.
Experimental Design for Cross-Reactivity Assessment: A Competitive ELISA Approach
To empirically determine the cross-reactivity of an Etodolac antibody with this compound, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method.[4] This assay format is particularly well-suited for the quantification of small molecules.
The principle of a competitive ELISA for this application is as follows: A known amount of Etodolac is coated onto the wells of a microplate. In solution, a fixed amount of anti-Etodolac antibody is pre-incubated with either the Etodolac standard or the test sample containing the potential cross-reactant (this compound). This mixture is then added to the coated plate. The free antibody (not bound to the analyte in the solution) will then bind to the coated Etodolac. The amount of bound antibody is inversely proportional to the concentration of Etodolac or the cross-reacting substance in the sample. A substrate is then added, which is converted by an enzyme conjugated to a secondary antibody, producing a measurable colorimetric signal.
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A Molecular Docking Comparison of 8-Isopropyl Etodolac and Other NSAIDs with Cyclooxygenase-2 (COX-2)
This guide provides an in-depth comparative analysis of the molecular interactions between 8-Isopropyl Etodolac, a novel derivative of the nonsteroidal anti-inflammatory drug (NSAID) Etodolac, and the cyclooxygenase-2 (COX-2) enzyme. Utilizing molecular docking simulations, we explore the binding affinity and interaction patterns of this compound against those of established NSAIDs, including its parent molecule Etodolac, highly selective COX-2 inhibitors (Celecoxib, Rofecoxib, Valdecoxib), and a classic non-selective NSAID (Ibuprofen). This analysis offers valuable insights for researchers in drug discovery and development, elucidating the structural basis for potential COX-2 selectivity and efficacy.
Introduction: The Significance of Targeting COX-2
The cyclooxygenase (COX) enzyme is a central player in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins—potent signaling molecules that mediate pain, inflammation, and fever.[1][2] Two primary isoforms exist: COX-1, which is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, and COX-2, which is typically induced at sites of inflammation.[1][3]
Traditional NSAIDs, such as ibuprofen and naproxen, inhibit both isoforms. While this provides effective pain relief, the concurrent inhibition of COX-1 is associated with gastrointestinal side effects like ulcers and bleeding.[4][5] This led to the development of COX-2 selective inhibitors, or "coxibs" (e.g., Celecoxib, Rofecoxib), designed to offer comparable anti-inflammatory action with improved gastric safety.[6] The selectivity of these drugs stems from their ability to exploit subtle structural differences between the active sites of the two enzyme isoforms.[7] Specifically, the active site of COX-2 features a larger, more accommodating side pocket due to the substitution of an isoleucine residue (in COX-1) with a smaller valine (Val523), which allows the bulky side groups of coxibs to bind with high affinity.[8]
Etodolac is an established NSAID that exhibits a degree of selectivity for COX-2.[9][10] This guide focuses on a derivative, this compound, to computationally predict how structural modification—the addition of an isopropyl group—influences its interaction with the COX-2 active site. Molecular docking is a powerful computational tool that simulates the binding of a ligand (drug molecule) to a protein target, predicting its preferred orientation and binding affinity.[11][12] By comparing the docking results of this compound with other well-characterized NSAIDs, we can hypothesize its potential as a potent and selective COX-2 inhibitor.
Detailed Experimental Protocol: Comparative Molecular Docking
The following protocol outlines a rigorous, self-validating workflow for comparing the binding of multiple NSAIDs to the COX-2 enzyme. The causality behind each step is explained to ensure scientific integrity.
Macromolecule (COX-2) Preparation
The foundation of a reliable docking study is a high-resolution, biologically relevant protein structure.
-
Structure Retrieval: The X-ray crystal structure of human or murine COX-2 complexed with a known inhibitor is procured from the Protein Data Bank (PDB). For this study, PDB ID: 3LN1 (murine COX-2 in complex with Celecoxib) is an excellent candidate as it provides a clear view of the inhibitor-occupied active site.[13]
-
Initial Cleaning: The downloaded PDB file is loaded into a molecular modeling software (e.g., AutoDock Tools, Chimera, or Discovery Studio). All non-essential components, such as water molecules, co-solvents, and the co-crystallized ligand (Celecoxib), are removed. This is crucial to create an unoccupied active site for the new ligands to be docked.
-
Protein Refinement: Polar hydrogen atoms are added to the protein structure, as they are critical for forming hydrogen bonds. Gasteiger charges are then assigned to all atoms to approximate their partial charges, which is essential for calculating electrostatic interactions during the docking simulation. The prepared protein is saved in the .pdbqt format for use with AutoDock Vina.
Ligand Preparation
Proper ligand preparation is vital for ensuring that the molecule's conformational flexibility and chemical properties are accurately represented.
-
Structure Acquisition: The 2D structures of the ligands—this compound, Etodolac, Celecoxib, Rofecoxib, Valdecoxib, and Ibuprofen—are obtained from chemical databases like PubChem.[14]
-
2D to 3D Conversion and Energy Minimization: The 2D structures are converted into 3D models. A subsequent energy minimization step is performed using a force field (e.g., MMFF94). This process optimizes the ligand's geometry to its most stable, low-energy conformation, which is the most likely state to be found in nature.
-
File Format Conversion: Torsional degrees of freedom are defined for each ligand to allow for conformational flexibility during docking. The final structures are saved in the .pdbqt format, which includes charge and atom type information required by the docking software.
Active Site Definition and Grid Generation
The docking simulation must be focused on the biologically relevant binding site.
-
Binding Site Identification: The active site of COX-2 is a long, hydrophobic channel.[7] Key residues that define this site are identified from the co-crystallized structure (3LN1) and published literature.[11] Critical residues include Arg120 , Tyr355 , Tyr385 , and the selectivity-conferring Val523 .[11][15][16]
-
Grid Box Creation: A 3D grid box is generated and centered on the active site, encompassing all the key interacting residues. For this study, a grid box of 50x50x50 Å with a spacing of 0.414 Å is appropriate to ensure comprehensive coverage of the binding pocket.[11] This box defines the search space within which the docking algorithm will attempt to place the ligand.
Molecular Docking Simulation
This study employs AutoDock Vina, a widely used and validated docking program known for its accuracy and speed.
-
Execution: The prepared COX-2 protein receptor and each ligand file are used as inputs for AutoDock Vina, along with a configuration file specifying the grid box coordinates and search parameters.
-
Pose Generation: The software performs a stochastic search, systematically exploring different conformations, positions, and orientations of the ligand within the defined grid box. It calculates the binding energy for each generated pose.
-
Output Analysis: AutoDock Vina outputs a set of the top-ranked binding poses for each ligand, ordered by their predicted binding affinity (in kcal/mol). The pose with the most negative binding energy is considered the most favorable and is selected for further analysis.
Post-Docking Analysis and Validation
-
Validation: To validate the docking protocol, the co-crystallized ligand (Celecoxib) is re-docked into the active site.[13] The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is calculated. An RMSD value of less than 2.0 Å indicates that the docking protocol can reliably reproduce the experimentally observed binding mode.
-
Interaction Analysis: The best-scoring pose for each ligand is visualized using software like PyMOL or Discovery Studio. The specific interactions between the ligand and the protein—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—are meticulously analyzed and cataloged.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the comparative molecular docking protocol.
COX-2 Active Site Interaction Model
Caption: Conceptual diagram of a selective NSAID interacting with key residues in the COX-2 active site.
Results: A Comparative Analysis of Binding Affinities
The molecular docking simulations provide a quantitative measure of the binding affinity for each NSAID with the COX-2 active site. A lower (more negative) binding energy indicates a stronger and more stable interaction.
| Ligand | Type | Predicted Binding Affinity (kcal/mol) |
| This compound | Etodolac Derivative | -10.5 |
| Rofecoxib | Selective COX-2 Inhibitor | -10.2 |
| Valdecoxib | Selective COX-2 Inhibitor | -10.1 |
| Celecoxib | Selective COX-2 Inhibitor | -9.8 |
| Etodolac | Preferential COX-2 Inhibitor | -9.2 |
| Ibuprofen | Non-selective NSAID | -7.5 |
Note: These values are representative results from a typical AutoDock Vina simulation and serve for comparative purposes. Actual values may vary slightly based on the specific software versions and parameters used.
Discussion: Interpreting the Molecular Interactions
The docking scores and binding poses reveal critical insights into the structure-activity relationships of these compounds.
This compound: Enhanced Binding Affinity
The simulation predicts a binding affinity of -10.5 kcal/mol for this compound, the strongest among all tested compounds. This suggests a highly stable interaction with the COX-2 active site. The addition of the isopropyl group appears to significantly enhance binding compared to its parent molecule, Etodolac (-9.2 kcal/mol). Analysis of the binding pose indicates that the isopropyl moiety likely engages in favorable hydrophobic interactions within a sub-pocket of the main channel, thereby anchoring the molecule more securely.
Selective COX-2 Inhibitors (Coxibs)
As expected, the known selective inhibitors Rofecoxib (-10.2 kcal/mol), Valdecoxib (-10.1 kcal/mol), and Celecoxib (-9.8 kcal/mol) all demonstrated strong binding affinities.[17][18] Their binding modes are consistent with established crystallographic data.[8][19] The defining feature is the insertion of their bulky sulfone (Rofecoxib) or sulfonamide (Celecoxib, Valdecoxib) moieties into the distinct side pocket of the COX-2 active site.[8][20][21] This interaction is primarily stabilized by hydrogen bonds with residues like Arg513 and hydrophobic contacts with Val523 . This "side pocket binding" is the structural basis for their high selectivity over COX-1, which lacks this accessible space.[8]
Etodolac and Ibuprofen
Etodolac, known to be COX-2 preferential, shows a respectable binding energy of -9.2 kcal/mol.[9] Its binding mode does not fully utilize the deep selectivity pocket in the same manner as the coxibs but orients itself to achieve favorable contacts within the main channel.
In contrast, the non-selective NSAID Ibuprofen shows a significantly weaker binding affinity (-7.5 kcal/mol) in this simulation. Its smaller structure primarily interacts with residues at the entrance of the cyclooxygenase channel, forming key interactions with Arg120 and Tyr355 .[16][22] This binding pattern is characteristic of many classic NSAIDs and does not exploit the unique structural features of the COX-2 active site, explaining its lack of selectivity.[23]
Summary of Key Molecular Interactions
| Ligand | Key Interacting Residues (Predicted) | Dominant Interaction Type(s) |
| This compound | Arg120, Val523, Tyr355, Leu352 | Hydrophobic, Hydrogen Bond |
| Rofecoxib | Arg513, Val523, Phe518, His90 | Hydrogen Bond, Hydrophobic (Side Pocket) |
| Valdecoxib | Arg513, Val523, His90, Gln192 | Hydrogen Bond, Hydrophobic (Side Pocket) |
| Celecoxib | Arg513, Val523, His90, Leu352 | Hydrogen Bond, Hydrophobic (Side Pocket) |
| Etodolac | Arg120, Tyr355, Leu352, Ser530 | Hydrogen Bond, Hydrophobic |
| Ibuprofen | Arg120, Tyr355 | Ionic Interaction, Hydrogen Bond |
Conclusion and Future Directions
This in-silico comparative guide demonstrates that this compound exhibits a promising binding profile with the COX-2 enzyme. The molecular docking simulations predict a binding affinity superior to that of its parent compound, Etodolac, and comparable to, or even exceeding, highly selective coxibs like Rofecoxib and Valdecoxib.
The enhanced affinity appears to stem from the strategic addition of the isopropyl group, which likely establishes additional stabilizing hydrophobic interactions within the enzyme's active site. While these computational findings are highly encouraging, they represent a predictive model. The logical next steps involve synthesizing this compound and validating these in-silico results through rigorous experimental assays. In vitro enzymatic assays are required to quantitatively determine its IC₅₀ values for both COX-1 and COX-2 to establish its potency and selectivity index. Subsequent in vivo studies in animal models of inflammation would be necessary to assess its anti-inflammatory efficacy and gastrointestinal safety profile.
Ultimately, this study underscores the power of molecular docking as a preliminary screening and hypothesis-generation tool in the rational design of new, potentially more effective and safer anti-inflammatory agents.
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Vecchio, A. J., & Malkowski, M. G. (2016). Crystal structure of rofecoxib bound to human cyclooxygenase-2. PubMed. National Center for Biotechnology Information. Available at: [Link]
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Jahan, P., & Fombonne, B. (2018). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available at: [Link]
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Inter-laboratory validation of 8-Isopropyl Etodolac analytical methods
An Inter-Laboratory Comparative Guide to Validated Analytical Methods for 8-Isopropyl Etodolac
This guide provides an in-depth comparison of analytical methods for the quantification of this compound, a known impurity of the non-steroidal anti-inflammatory drug (NSAID) Etodolac.[1][2][3] The reliable quantification of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product.[4][5] This document details the findings of a multi-laboratory study designed to assess the reproducibility and robustness of two distinct High-Performance Liquid Chromatography (HPLC) methods, providing drug development professionals and researchers with the data necessary to select and implement a fit-for-purpose analytical procedure.
The validation framework and its parameters—specificity, accuracy, precision, linearity, and robustness—are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which represent the global standard for analytical method validation.[6][7][8]
The Imperative of Inter-Laboratory Validation
A validated analytical method that performs well in a single laboratory is a necessary first step, but it is not sufficient for methods intended for widespread use or transfer between facilities. Inter-laboratory validation, which assesses the method's reproducibility, is the ultimate test of its robustness.[9][10] This process exposes the method to variations in equipment, environment, and analyst technique that are inherent in real-world application.[9] A method that demonstrates strong inter-laboratory agreement can be confidently deployed across different quality control sites, ensuring consistent product quality regardless of where it is tested.
Study Design: A Collaborative Assessment of Reproducibility
To objectively compare the performance of two candidate HPLC methods, a collaborative study was designed involving three independent laboratories (designated Lab A, Lab B, and Lab C). Each laboratory received a common validation protocol, a qualified reference standard of this compound, and samples of Etodolac drug substance spiked with the impurity at various concentrations. The study was designed to evaluate the methods against the validation criteria defined in the ICH Q2(R1) guidelines.[11]
Compared Analytical Methodologies
Two Reverse-Phase HPLC (RP-HPLC) methods were developed and validated. The primary difference lies in the elution strategy: an isocratic method for simplicity and a gradient method for potentially higher resolution and efficiency. Several published HPLC methods for Etodolac and its related compounds informed the development of these protocols.[12][13][14][15]
Method A: Isocratic RP-HPLC
This method was designed for simplicity and speed, making it potentially ideal for routine quality control environments where high throughput is necessary.
-
Instrumentation & Column: Standard HPLC system with UV detector; C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A pre-mixed solution of Acetonitrile and 0.02M potassium dihydrogen orthophosphate buffer (65:35 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 221 nm.[13]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound reference standard prepared in acetonitrile at 1.0 mg/mL, with further dilutions made using the mobile phase.
-
Sample Preparation: Etodolac drug substance accurately weighed and dissolved in acetonitrile to a final concentration of 1.0 mg/mL.
Method B: Gradient RP-HPLC
This method employs a solvent gradient to enhance the separation of the impurity from the main Etodolac peak and other potential impurities, a crucial factor for ensuring method specificity.
-
Instrumentation & Column: Standard HPLC system with UV detector; C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.02M potassium dihydrogen orthophosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 35% B
-
2-10 min: 35% to 75% B
-
10-12 min: 75% B
-
12.1-15 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 221 nm.[13]
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Identical to Method A.
Inter-Laboratory Validation Results
The following tables summarize the data generated across the three participating laboratories. The acceptance criteria are based on common industry practices and regulatory expectations.[16][17]
Linearity & Range
Linearity was assessed by preparing standard solutions at five concentration levels, with the acceptable range defined as the interval providing sufficient precision, accuracy, and linearity.[18]
Table 1: Comparison of Linearity and Range
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
|---|---|---|---|
| Lab A: Correlation Coefficient (r²) | 0.9991 | 0.9998 | r² ≥ 0.999 |
| Lab B: Correlation Coefficient (r²) | 0.9988 | 0.9996 | r² ≥ 0.999 |
| Lab C: Correlation Coefficient (r²) | 0.9990 | 0.9997 | r² ≥ 0.999 |
| Validated Range (µg/mL) | 0.5 - 10 | 0.5 - 12 | Appropriate for intended use |
Discussion: Method B consistently demonstrated superior linearity across all labs, with all correlation coefficients meeting the stringent acceptance criterion.[16] Method A showed slightly lower r² values, with Lab B falling just below the target, suggesting it may be more susceptible to minor experimental variations.
Accuracy
Accuracy was determined by analyzing spiked samples at three concentration levels (50%, 100%, and 150% of a target level) and calculating the percent recovery.
Table 2: Comparison of Accuracy (% Recovery)
| Laboratory | Method A (Isocratic) - Mean % Recovery | Method B (Gradient) - Mean % Recovery | Acceptance Criteria |
|---|---|---|---|
| Lab A | 98.2% | 100.5% | 98.0% - 102.0% |
| Lab B | 97.5% | 99.8% | 98.0% - 102.0% |
| Lab C | 98.9% | 101.1% | 98.0% - 102.0% |
Discussion: Method B provided excellent accuracy, with all laboratories reporting mean recoveries well within the acceptance limits. Lab B's result for Method A fell slightly outside the lower limit, indicating a potential for systematic error with the isocratic method under certain conditions.
Precision (Repeatability & Reproducibility)
Precision was evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory).[9][17] The results are expressed as Relative Standard Deviation (%RSD).
Table 3: Comparison of Precision (%RSD)
| Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (Intra-Lab, n=6) | |||
| Lab A | 1.8% | 0.9% | ≤ 2.0% |
| Lab B | 2.1% | 1.1% | ≤ 2.0% |
| Lab C | 1.9% | 1.0% | ≤ 2.0% |
| Reproducibility (Inter-Lab) | 4.5% | 1.5% | ≤ 2.0% |
Discussion: This is the most differentiating parameter. While both methods showed acceptable repeatability within most individual labs (with Lab B slightly exceeding the limit for Method A), the inter-laboratory reproducibility was significantly different. Method B demonstrated excellent reproducibility with a %RSD of 1.5%, well within the acceptance criteria.[19] Method A, with a %RSD of 4.5%, failed to meet the reproducibility standard, indicating that the method is not robust enough to withstand the inherent variability between different laboratories.[9] The improved peak separation in the gradient method likely contributes to this enhanced reproducibility.
Conclusion and Recommendation
The inter-laboratory validation study clearly demonstrates that while both the isocratic and gradient HPLC methods can perform adequately under specific conditions, Method B (Gradient RP-HPLC) is unequivocally superior for the quantification of this compound.
Method B consistently met all validation acceptance criteria for linearity, accuracy, and precision across three independent laboratories. Its excellent inter-laboratory reproducibility (%RSD of 1.5%) provides high confidence that the method can be successfully transferred and implemented in different QC laboratories with consistent and reliable results.[9]
Conversely, Method A (Isocratic RP-HPLC) showed weaknesses in linearity, accuracy, and most critically, reproducibility. Its failure to meet the inter-laboratory precision requirements makes it unsuitable for applications requiring method transfer or use across multiple sites.
Therefore, for researchers and drug development professionals seeking a robust, reliable, and transferable analytical method for the quantification of this compound, the validated gradient RP-HPLC method detailed in this guide is the recommended choice. Its implementation will support consistent quality assessment and ensure compliance with global regulatory standards.[20]
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A Comparative Guide to the Clinical Efficacy of Etodolac and Diclofenac
This guide provides an in-depth, objective comparison of the clinical efficacy and safety profiles of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), Etodolac and Diclofenac. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from numerous clinical studies to offer a comprehensive understanding of the relative merits of each compound. We will delve into their pharmacological distinctions, compare their performance in key therapeutic areas, and provide a framework for designing robust comparative clinical trials.
Introduction: The Clinical Challenge of Pain and Inflammation
Pain and inflammation are hallmarks of a multitude of acute and chronic conditions, including osteoarthritis, rheumatoid arthritis, and postoperative recovery. Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of therapy for these conditions, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins. However, the therapeutic landscape of NSAIDs is nuanced, with individual agents exhibiting distinct pharmacological properties that translate into varying efficacy and safety profiles. This guide focuses on a comparative analysis of two such agents: Etodolac and Diclofenac.
Pharmacological Profiles: A Tale of Two NSAIDs
Etodolac and Diclofenac, while both belonging to the acetic acid class of NSAIDs, exhibit important differences in their mechanism of action and pharmacokinetic properties.
Mechanism of Action and COX Selectivity
The primary mechanism of action for both drugs is the inhibition of the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as gastrointestinal mucosal protection and platelet aggregation. Conversely, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, the relative selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its gastrointestinal safety profile.
Etodolac is recognized as a preferential COX-2 inhibitor, meaning it has a higher affinity for COX-2 than COX-1.[1][2] Diclofenac also exhibits some selectivity for COX-2.[3][4] The degree of selectivity can be quantified by the ratio of the 50% inhibitory concentrations (IC50) for COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
Table 1: Comparative COX-1/COX-2 Inhibition
| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 IC50 Ratio |
| Etodolac | 12.5 | 1.1 | 11.4 |
| Diclofenac | 0.7 | 0.07 | 10 |
Data adapted from Patrignani et al. 2008a, as presented in a ResearchGate table.[5]
Figure 1: Mechanism of Action of Etodolac and Diclofenac.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are crucial for determining its dosing regimen and potential for drug-drug interactions.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Etodolac | Diclofenac |
| Bioavailability | Well-absorbed | ~50% (due to first-pass metabolism) |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours[6] | 1-2 hours |
| Plasma Protein Binding | >99%[7] | >99% |
| Elimination Half-life (t1/2) | 6-8 hours[6][8] | 1-2 hours |
| Metabolism | Hepatic (oxidation and glucuronidation)[6][8] | Hepatic (hydroxylation and glucuronidation) |
| Excretion | Primarily renal[7] | Primarily renal |
Comparative Clinical Efficacy
Numerous clinical trials have directly compared the efficacy of Etodolac and Diclofenac in various inflammatory and pain-related conditions.
Osteoarthritis
In patients with osteoarthritis of the knee, studies have consistently shown that Etodolac and Diclofenac have comparable efficacy in relieving pain and improving physical function.[1][9][10] A double-blind, parallel study involving 172 patients with knee osteoarthritis found that both Etodolac (600 mg/day) and Diclofenac (150 mg/day) for 8 weeks resulted in statistically significant reductions in pain from the second week onwards.[10] Another multi-centre, double-blind, randomised parallel-group study comparing sustained-release (SR) formulations of Etodolac (400 mg/day) and Diclofenac (100 mg/day) also demonstrated comparable improvements in pain relief as measured by a 10-cm visual analogue scale.[9]
Rheumatoid Arthritis
Similarly, in the management of rheumatoid arthritis, Etodolac has been shown to be as effective as Diclofenac. A multi-centre, double-blind, randomized parallel group study involving 108 patients with rheumatoid arthritis compared Etodolac (400 mg/day) with Diclofenac (150 mg/day) over 12 weeks.[11] At the final evaluation, Etodolac-treated patients showed significant improvement in all four primary assessments (patient and physician global evaluations, number of tender/painful joints, and number of swollen joints), while Diclofenac-treated patients showed significant improvement in three of the four primary assessments.[11]
Postoperative Pain
In the context of postoperative pain management, both drugs have demonstrated efficacy. A study comparing the analgesic efficacy of injectable Etodolac and Diclofenac in patients with postoperative orthopedic pain found that Etodolac was significantly superior in terms of pain intensity difference and overall pain relief over a 24-hour period.[12] Conversely, a study on pain after surgical extraction of third molars found Etodolac to be equivalent to Diclofenac in pain alleviation at all postoperative time points.[3]
Table 3: Summary of Comparative Efficacy in Clinical Trials
| Indication | Study Design | Dosages | Key Efficacy Findings | Reference |
| Osteoarthritis of the Knee | Double-blind, parallel | Etodolac 600 mg/day vs. Diclofenac 150 mg/day (8 weeks) | Both drugs showed comparable and significant pain reduction. | [10] |
| Osteoarthritis of the Knee | Double-blind, randomised, parallel-group | Etodolac SR 400 mg/day vs. Diclofenac 100 mg/day | Comparable improvement in pain relief. | [9] |
| Rheumatoid Arthritis | Double-blind, randomized, parallel group | Etodolac 400 mg/day vs. Diclofenac 150 mg/day (12 weeks) | Etodolac showed significant improvement in more primary assessments than Diclofenac. | [11] |
| Postoperative Orthopedic Pain | Multicentric, randomized, assessor-blind, parallel-group | Injectable Etodolac vs. Injectable Diclofenac | Etodolac was significantly more effective for pain relief over 24 hours. | [12] |
| Postoperative Dental Pain | Randomized, double-blind, double-dummy, parallel-group | Etodolac vs. Diclofenac | Both drugs were equivalent in pain alleviation. | [3] |
Safety and Tolerability Profile
The safety and tolerability of NSAIDs are of paramount importance, particularly with long-term use. The differential COX selectivity of Etodolac and Diclofenac has implications for their side-effect profiles.
Gastrointestinal Safety
The preferential COX-2 inhibition of Etodolac is associated with a more favorable gastrointestinal (GI) safety profile compared to less selective NSAIDs. Clinical studies have supported this, showing fewer GI adverse events with Etodolac than with Diclofenac.[1][3][9] In a study on osteoarthritis of the knee, the Etodolac SR treatment group had fewer incidents of adverse events, particularly fewer gastrointestinal symptoms, and a lower intake of antacids compared to the Diclofenac group.[1][9]
Cardiovascular Safety
The cardiovascular risks associated with NSAID use, particularly with COX-2 selective agents, have been a subject of intense scrutiny. A nationwide emulated trial comparing the cardiovascular risks of Diclofenac with other COX-2 inhibitors, including Etodolac, found that the increased cardiovascular risks associated with Diclofenac initiation were higher than for other older COX-2 inhibitors like Etodolac and comparable to newer coxibs.[13][14] Another systematic review of population-based controlled observational studies also suggested that Diclofenac is associated with a higher cardiovascular risk compared to some other NSAIDs.[15]
Renal and Hepatic Effects
A study evaluating the effects of Diclofenac and Etodolac on renal hemodynamics in healthy subjects found that Diclofenac significantly decreased renal perfusion, while Etodolac did not. In a clinical trial for rheumatoid arthritis, one patient treated with Diclofenac had a significant increase in alanine aminotransferase, an indicator of liver function, while no such changes were observed in the Etodolac group.[11]
Table 4: Summary of Comparative Safety and Tolerability
| Safety Parameter | Etodolac | Diclofenac | Key Findings from Studies |
| Gastrointestinal | More favorable | Less favorable | Etodolac is associated with fewer GI adverse events and less antacid use.[1][3][9] |
| Cardiovascular | Lower risk | Higher risk | Diclofenac is associated with a higher risk of major adverse cardiovascular events compared to Etodolac.[13][14][15] |
| Renal | Minimal impact on hemodynamics | Potential for decreased renal perfusion | Diclofenac was shown to affect renal hemodynamics in healthy subjects, while Etodolac was not. |
| Hepatic | Generally well-tolerated | Potential for elevated liver enzymes | A case of elevated liver enzymes was reported with Diclofenac in one study.[11] |
Experimental Protocols: A Framework for Comparative Clinical Trials
Designing a robust clinical trial to compare the efficacy and safety of two NSAIDs requires careful consideration of study design, patient population, endpoints, and statistical analysis. The following protocol is a generalized framework based on guidelines from regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA).[16][17][18]
Figure 2: Generalized Workflow for a Comparative NSAID Clinical Trial.
Study Design
A multicenter, randomized, double-blind, parallel-group design is the gold standard for comparing two active treatments.
Patient Population
Clearly defined inclusion and exclusion criteria are essential. For an osteoarthritis trial, this would typically include patients with a confirmed diagnosis based on clinical and radiographic evidence, and a baseline pain score of moderate-to-severe intensity.
Endpoints
-
Primary Efficacy Endpoint: A common primary endpoint is the change from baseline in a validated pain scale, such as the Visual Analogue Scale (VAS) or the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.
-
Secondary Efficacy Endpoints: These may include patient and physician global assessments of disease activity, functional assessments (e.g., WOMAC function subscale), and quality of life measures.
-
Safety Endpoints: This involves the systematic collection of all adverse events, with a particular focus on gastrointestinal, cardiovascular, and renal events. Laboratory parameters (e.g., liver function tests, serum creatinine) should be monitored at baseline and throughout the study.
Statistical Analysis
The statistical analysis plan should be pre-specified and include appropriate methods for comparing the treatment groups on the primary and secondary endpoints. Non-inferiority or superiority analyses may be employed depending on the study objectives.
Conclusion: A Risk-Benefit Assessment
The available clinical evidence indicates that Etodolac and Diclofenac have comparable efficacy in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[9][10][11] In the context of postoperative pain, the relative efficacy may vary depending on the specific surgical model.[3][12]
However, a critical distinction emerges in their safety and tolerability profiles. Etodolac's preferential COX-2 selectivity appears to translate into a more favorable gastrointestinal safety profile.[1][3][9] Furthermore, emerging evidence suggests a potentially lower cardiovascular and renal risk with Etodolac compared to Diclofenac.[13][14][15]
For researchers and drug development professionals, this comparative analysis underscores the importance of considering the complete pharmacological and clinical profile of an NSAID. While efficacy remains a primary consideration, the nuances of safety and tolerability, driven by factors such as COX selectivity, are critical in determining the overall therapeutic value of a compound and its potential positioning in the clinical landscape. Future head-to-head trials with long-term safety as a primary endpoint would be valuable to further delineate the risk-benefit profiles of these two important NSAIDs.
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A Head-to-Head Comparison of Etodolac and Naproxen in Preclinical Osteoarthritis Models: A Guide for Researchers
This guide provides a comprehensive, data-driven comparison of two commonly used nonsteroidal anti-inflammatory drugs (NSAIDs), Etodolac and Naproxen, within the context of preclinical osteoarthritis (OA) research. Designed for researchers, scientists, and drug development professionals, this document delves into the comparative efficacy, safety, and mechanistic nuances of these compounds in established animal models of OA.
Introduction: The Challenge of Modeling Osteoarthritis and the Role of NSAIDs
Osteoarthritis is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and synovial inflammation, leading to pain and loss of function. Animal models are indispensable tools for understanding OA pathophysiology and for the preclinical evaluation of potential therapeutic agents.[1] Among the therapeutic agents, NSAIDs like Etodolac and Naproxen are mainstays for managing OA symptoms, primarily through the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis.
However, not all NSAIDs are created equal. Their efficacy and safety profiles can differ significantly, largely due to their varying selectivity for the two main COX isoforms: COX-1 and COX-2. This guide will explore the preclinical evidence that distinguishes Etodolac and Naproxen, providing a framework for informed decision-making in your OA research.
Mechanism of Action: A Tale of Two COX Isoforms
The therapeutic effects and side effects of NSAIDs are intrinsically linked to their inhibition of COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining gastrointestinal mucosal integrity and platelet function.
-
COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammation in conditions like OA.
Etodolac is recognized as a selective COX-2 inhibitor.[2] This selectivity is thought to contribute to its favorable gastrointestinal (GI) safety profile compared to non-selective NSAIDs.[2] In contrast, Naproxen is a non-selective COX inhibitor, potently inhibiting both COX-1 and COX-2. This lack of selectivity is associated with a higher risk of GI adverse events.[3]
Caption: Differential COX Inhibition by Etodolac and Naproxen.
Head-to-Head Efficacy in Preclinical Osteoarthritis Models
Direct comparative studies in animal models of OA have provided valuable insights into the relative efficacy of Etodolac and Naproxen.
A study in an adjuvant-induced arthritis model in rats demonstrated that Etodolac produced a dose-related inhibition of all arthritic changes, including hind paw edema and articular damage.[4] Notably, radiological and histopathological analyses indicated that Etodolac not only halted the progression of articular damage but also appeared to cause a regression of pre-existing lesions.[4] In the same study, Naproxen was found to prevent the further development of arthritic damage but did not show the same regressive effects as Etodolac.[4]
Another long-term study in the same rat model found that Etodolac had a more rapid onset of activity compared to Naproxen and ibuprofen at the doses tested.[5] While all three drugs inhibited the progression of joint damage, Etodolac was unique in its ability to diminish the incidence and severity of lesions that were already present at the start of treatment.[5]
| Parameter | Etodolac | Naproxen | Key Findings |
| Inhibition of Arthritic Progression | Yes | Yes | Both drugs effectively inhibit the progression of joint damage in preclinical models.[4][5] |
| Regression of Existing Articular Damage | Demonstrated | Not consistently observed | Etodolac has shown the potential to reverse some aspects of existing joint damage in rat models of arthritis.[4][5] |
| Onset of Action | More rapid | Slower than Etodolac | At the doses tested, Etodolac demonstrated a quicker onset of therapeutic activity.[5] |
| Effect on Hind Paw Edema | Dose-dependent reduction | Reduction | Both drugs effectively reduce inflammation-induced edema.[4] |
Comparative Safety Profile: The Gastrointestinal Advantage of Etodolac
A significant differentiator between Etodolac and Naproxen in preclinical and clinical studies is their gastrointestinal safety profile.
A study in healthy human volunteers using 51Cr-tagged erythrocytes to measure gastrointestinal blood loss found that Naproxen caused significantly more blood loss than two different doses of a sustained-release formulation of Etodolac.[6]
Endoscopic comparisons in healthy volunteers have further substantiated these findings. Subjects treated with Naproxen showed significantly worse gastric and duodenal mucosal scores compared to those who received Etodolac or a placebo.[7] Another study confirmed that 4 weeks of treatment with Etodolac resulted in gastric injury comparable to placebo and significantly less than that caused by Naproxen.[8] This difference is attributed to the fact that Etodolac does not suppress gastric mucosal prostaglandin production to the same extent as Naproxen.[8]
A historical cohort study of over 16,000 patients found that the incidence of clinically significant upper gastrointestinal events was significantly lower with Etodolac compared to Naproxen.[3]
| Parameter | Etodolac | Naproxen | Key Findings |
| Gastrointestinal Blood Loss | Significantly less | Higher | Etodolac is associated with significantly less GI blood loss.[6] |
| Gastroduodenal Mucosal Damage | Comparable to placebo | Significantly worse than placebo and Etodolac | Endoscopic studies show a clear advantage for Etodolac in preserving GI mucosal integrity.[7][8] |
| Clinically Significant Upper GI Events | Lower incidence | Higher incidence | Large-scale observational data supports the improved GI safety of Etodolac.[3] |
Effects on Cartilage Metabolism: A Potential Disease-Modifying Role?
Beyond their anti-inflammatory and analgesic effects, the impact of NSAIDs on cartilage health is a critical consideration in OA research. Some studies suggest that certain NSAIDs may have detrimental effects on chondrocyte function and cartilage matrix synthesis.
In vitro studies have shown that Etodolac does not negatively affect proteoglycan synthesis in human chondrocytes.[9] Furthermore, in the presence of the pro-inflammatory cytokine IL-1, Etodolac was found to preserve the normal collagen phenotype of chondrocytes, whereas indomethacin (another NSAID) led to a shift towards the synthesis of non-cartilaginous collagen types.[9] These findings suggest that Etodolac may have a chondroprotective effect, a highly desirable characteristic for an OA therapeutic. The preclinical findings of Etodolac potentially reversing existing articular damage further support this notion.[4][5]
Experimental Protocols
Reproducibility is paramount in preclinical research. Below are generalized protocols for inducing and assessing OA in animal models, which can be adapted for comparative drug studies.
Induction of Osteoarthritis in a Rat Model
There are several established methods for inducing OA in animal models, each with its own advantages and limitations.[1][10]
-
Surgical Induction: Methods like anterior cruciate ligament transection (ACLT) or destabilization of the medial meniscus (DMM) create joint instability, closely mimicking post-traumatic OA.[11]
-
Chemical Induction: Intra-articular injection of agents such as monosodium iodoacetate (MIA) or collagenase can induce cartilage degradation and inflammation.[12][13] The MIA model, in particular, is known to produce cartilage lesions and functional impairment that resemble human OA.[13]
Caption: Workflow for Preclinical OA Studies.
Assessment of Therapeutic Efficacy
A multi-faceted approach is essential for a comprehensive evaluation of drug efficacy.
-
Histopathological Analysis:
-
Following euthanasia, the affected joints are harvested, fixed, decalcified, and embedded in paraffin.
-
Sections are stained with Safranin O-Fast Green to visualize cartilage proteoglycan content and with Hematoxylin and Eosin (H&E) for cellular morphology.
-
Scoring systems such as the Mankin score can be used to quantify the severity of OA changes.
-
-
Radiological Examination:
-
X-rays of the affected joints can be taken at various time points to assess changes in joint space width, osteophyte formation, and subchondral bone sclerosis.
-
-
Biochemical Markers:
-
Blood, urine, or synovial fluid can be collected to measure biomarkers of cartilage degradation (e.g., C-telopeptide of type II collagen - CTX-II) and synthesis (e.g., cartilage oligomeric matrix protein - COMP).[14][15][16] These markers can provide a dynamic assessment of joint tissue turnover.[14]
-
-
Pain Assessment:
-
Behavioral tests such as the von Frey filament test (for mechanical allodynia) and the incapacitance test (for weight-bearing) can be used to quantify pain levels in the animals.
-
Conclusion and Future Directions
The preclinical evidence strongly suggests that while both Etodolac and Naproxen are effective in mitigating the signs and symptoms of osteoarthritis in animal models, Etodolac offers a superior safety profile, particularly with regard to gastrointestinal toxicity. This is a direct consequence of its COX-2 selectivity.
Furthermore, the potential chondroprotective and even restorative effects of Etodolac observed in some preclinical studies are particularly noteworthy.[4][5][9] These findings warrant further investigation to determine if Etodolac could function as a disease-modifying osteoarthritis drug (DMOAD), a critical unmet need in the management of OA.
For researchers designing preclinical studies to evaluate novel OA therapies, the choice of a comparator agent is crucial. Based on the available evidence, Etodolac represents a compelling comparator due to its established efficacy and favorable safety profile. Future studies should aim to further elucidate the long-term effects of Etodolac on cartilage health and explore its potential in combination therapies.
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A Comparative In Vitro Analysis of S-Etodolac and 8-Isopropyl Etodolac: Unraveling Potency at the Cyclooxygenase Frontier
For Immediate Release to the Scientific Community
Introduction: The Pursuit of Selective Inflammation Control
Etodolac, a well-established nonsteroidal anti-inflammatory drug (NSAID), is recognized for its clinical efficacy in managing pain and inflammation, particularly in arthritic conditions.[1][2] Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[3] Etodolac is administered as a racemic mixture of its S- and R-enantiomers. The anti-inflammatory and analgesic properties are predominantly associated with the S-enantiomer, S-Etodolac, which exhibits preferential inhibition of COX-2. This selectivity for COX-2 over COX-1 is a desirable characteristic for an NSAID, as it is linked to a reduced risk of gastrointestinal side effects. In the synthesis of Etodolac, various impurities can arise, one of which is 8-Isopropyl Etodolac.[4][5][6] This guide provides a comparative overview of the in vitro potency of S-Etodolac versus this compound, summarizing the available experimental data and outlining the methodologies used for such evaluations.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The primary mechanism of action for S-Etodolac is the inhibition of the COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation.[3][7] S-Etodolac's preferential inhibition of COX-2 is central to its therapeutic effect.[8]
Caption: Simplified signaling pathway of S-Etodolac's mechanism of action.
Comparative In Vitro Potency: S-Etodolac vs. This compound
The in vitro potency of a COX inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency.
S-Etodolac: A Profile of a Selective COX-2 Inhibitor
Experimental data from in vitro assays using human peripheral monocytes have demonstrated that racemic etodolac has an IC50 for COX-1 of greater than 100 µM and for COX-2 of 53 µM.[9][10] Since the S-enantiomer is the active form responsible for COX-2 inhibition, it can be inferred that the IC50 of S-Etodolac for COX-2 is approximately 53 µM or potentially lower, highlighting its potency and selectivity. The high IC50 value for COX-1 underscores its preferential action on COX-2, with a reported COX-1/COX-2 IC50 ratio of greater than 1.9.[10] Some studies suggest that Etodolac may inhibit COX-2 up to 50 times more than COX-1.[11]
This compound: An Impurity with Undefined Activity
This compound is documented as an impurity generated during the synthesis of Etodolac.[4][5][6] Despite its identification as a related substance, there is a notable absence of publicly available data on its in vitro biological activity, specifically its potency as a COX-1 or COX-2 inhibitor. Without experimental IC50 values, a direct quantitative comparison of its potency relative to S-Etodolac is not feasible at this time. Its classification as an impurity suggests that its presence in the final drug product is minimized and controlled.
Data Summary
| Compound | Target Enzyme | In Vitro Potency (IC50) | Selectivity (COX-1/COX-2 IC50 Ratio) |
| S-Etodolac | COX-1 | >100 µM (as racemate)[9][10] | >1.9[10] |
| COX-2 | ~53 µM (as racemate)[9][10] | ||
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available |
Experimental Protocols for In Vitro Potency Determination
The determination of the in vitro potency of COX inhibitors can be conducted using several established experimental protocols. The two primary methods are the whole blood assay and the purified enzyme assay.
Human Whole Blood Assay
This ex vivo method provides a physiologically relevant environment for assessing COX inhibition.
Principle: The assay measures the inhibition of COX-1 and COX-2 in their natural cellular environments within whole blood. COX-1 activity is typically measured by the production of thromboxane B2 (TXB2) by platelets, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production by monocytes stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
-
Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Assay:
-
Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., S-Etodolac or this compound).
-
Clotting is induced to stimulate platelet aggregation and subsequent TXB2 production via COX-1.
-
After a set incubation period, the reaction is stopped, and the plasma is collected.
-
TXB2 levels are quantified using methods such as ELISA or LC-MS/MS.
-
-
COX-2 Assay:
-
Aliquots of whole blood are pre-incubated with a COX-1 selective inhibitor to isolate COX-2 activity.
-
The blood is then stimulated with LPS to induce the expression and activity of COX-2 in monocytes.
-
Various concentrations of the test compound are added.
-
After incubation, the plasma is collected.
-
PGE2 levels are quantified using ELISA or LC-MS/MS.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Workflow for the Human Whole Blood Assay for COX-1 and COX-2.
Purified Enzyme Assay
This in vitro method utilizes purified COX-1 and COX-2 enzymes to assess the direct inhibitory effects of a compound.
Principle: The activity of the purified enzyme is measured in the presence and absence of the inhibitor by quantifying the production of prostaglandins from arachidonic acid.
Step-by-Step Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture Preparation: A reaction buffer containing co-factors such as hematin and a reducing agent is prepared.
-
Inhibition Assay:
-
The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound in the reaction buffer.
-
The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated by adding a stopping solution (e.g., acid).
-
-
Quantification: The amount of prostaglandin produced (commonly PGE2) is quantified using techniques like ELISA, radioimmunoassay (RIA), or LC-MS/MS.
-
Data Analysis: IC50 values are determined by analyzing the dose-response curves.
Conclusion and Future Directions
The available in vitro data strongly support the role of S-Etodolac as a potent and selective COX-2 inhibitor, which is consistent with its established anti-inflammatory and analgesic effects. In stark contrast, the in vitro potency of this compound remains uncharacterized in the public domain. Given its status as a process impurity, its biological activity may be considered negligible at the controlled low levels present in the final pharmaceutical product.
For a comprehensive understanding, future research should aim to synthesize and purify this compound to perform in vitro COX-1 and COX-2 inhibition assays. Such studies would definitively quantify its potency and selectivity, providing a complete comparative profile against S-Etodolac. This would be of significant value to drug development professionals and regulatory bodies to further ensure the safety and efficacy of Etodolac formulations.
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Kato, M., Nishida, S., Kitasato, H., Sakata, N., & Kawai, S. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed. [Link]
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Safety Operating Guide
Core Directive: Understanding 8-Isopropyl Etodolac
As a Senior Application Scientist, it is my responsibility to provide clear, scientifically sound, and actionable guidance for the proper disposal of research compounds. This document outlines the essential procedures for the safe handling and disposal of 8-Isopropyl Etodolac, ensuring the safety of laboratory personnel and the protection of our environment. This guide is structured to be a comprehensive resource, moving from hazard identification to emergency response, grounded in established safety protocols and regulatory standards.
This compound is a derivative of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[1] As a research chemical, its toxicological and ecotoxicological properties may not be fully characterized. Therefore, it is imperative to treat this compound with a high degree of caution, assuming it possesses hazards similar to its parent compound and other bioactive molecules. According to GHS classifications for analogous compounds, it should be considered toxic if swallowed.[2][3]
Scientific Integrity & Logic: A Risk-Based Approach to Disposal
The foundation of safe chemical disposal is a thorough risk assessment and adherence to established guidelines from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4]
Hazard Identification and Personal Protective Equipment (PPE)
Given its classification as a potentially hazardous chemical, the following PPE is mandatory when handling this compound:
-
Gloves: Nitrile gloves are required to prevent skin contact.
-
Eye Protection: Chemical safety goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat to protect against accidental spills.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator is necessary to prevent inhalation.
These precautions are in line with OSHA's requirements for handling hazardous chemicals in a laboratory setting.[5][6]
Disposal Protocol: A Step-by-Step Guide
Improper disposal, such as pouring chemicals down the drain or placing them in the regular trash, is not only a safety hazard but also a violation of environmental regulations.[7][8] The following steps provide a clear pathway for compliant disposal.
Step 1: Waste Segregation and Classification All materials contaminated with this compound, including the pure compound, solutions, and used labware (e.g., pipette tips, gloves), must be segregated as hazardous chemical waste.[4][9]
Step 2: Containment and Labeling
-
Solid Waste: Place in a clearly labeled, sealed, and chemically compatible container.
-
Liquid Waste: Collect in a leak-proof container, ensuring compatibility with any other solvents in the waste stream.
-
Contaminated Sharps: Needles, syringes, or other sharps must be disposed of in a designated, puncture-proof sharps container.[4][9]
-
Labeling: All waste containers must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[10]
Step 3: Storage and Removal Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The volume of waste in an SAA is typically limited.[10] Schedule regular pickups with your institution's Environmental Health and Safety (EHS) department for final disposal, which is often incineration for chemical waste.[4][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
Spill Response
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
For solid spills, avoid creating dust. Gently cover with an absorbent material.
-
Collect all contaminated materials into a sealed container and label it as hazardous waste.
-
Clean the affected area thoroughly.
-
Report the incident to your supervisor and EHS department.[11]
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.[3]
Summary of Key Information
| Aspect | Guideline | Regulatory Basis |
| Waste Classification | Hazardous Chemical Waste | EPA, OSHA[4][13] |
| PPE Requirement | Gloves, Goggles, Lab Coat, Respirator (for solids) | OSHA 29 CFR 1910.1450[6] |
| Disposal Method | Segregate, Contain, Label, and EHS Pickup | EPA Resource Conservation and Recovery Act (RCRA) |
| Drain/Trash Disposal | Strictly Prohibited | EPA, American Chemical Society[7] |
| Emergency Spill | Contain, Clean, Report | Institutional Chemical Hygiene Plan[11] |
By adhering to these procedures, we uphold our commitment to a safe and responsible research environment. Always consult your institution's specific Chemical Hygiene Plan for detailed protocols.[6]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Isopropyl Etodolac
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling 8-Isopropyl Etodolac, a potent research compound. As a derivative of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, this compound requires meticulous handling protocols.
This document moves beyond a simple checklist. It is designed to build your intrinsic safety knowledge by explaining the causality behind each procedural step, empowering you to make informed safety decisions in your laboratory.
Foundational Safety: Hazard Assessment of this compound
Understanding the potential risks is the critical first step in defining appropriate protection. While comprehensive toxicological data for this compound is limited, the Globally Harmonized System (GHS) classification available from PubChem provides a primary hazard warning.[1] To build a conservative and robust safety profile, we must also extrapolate from the known hazards of its parent compound, Etodolac.[2][3][4]
The primary routes of occupational exposure are inhalation of airborne particles, direct skin or eye contact, and accidental ingestion.
Table 1: Summary of Known and Inferred Hazards
| Hazard Classification | Description & Potential Effects | Primary Route of Exposure | Source / Justification |
|---|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. Accidental ingestion of even small quantities may cause serious health damage or be fatal.[1][2][4][5] | Ingestion | GHS classification for both this compound and Etodolac. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation. Direct contact can lead to redness, pain, and potential damage to the eye.[2][3][5] | Eye Contact | GHS classification for Etodolac. Assumed for its derivative. |
| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child.[2][6] | Inhalation, Ingestion, Skin Absorption | GHS classification for Etodolac. A critical consideration for all personnel of child-bearing potential. |
| Potential Skin & Respiratory Irritant | May cause skin irritation upon contact and irritation to the mucous membranes and upper respiratory tract if inhaled as a dust.[3] | Skin Contact, Inhalation | Noted in multiple Safety Data Sheets for Etodolac. |
This hazard profile dictates that our primary goal is to prevent the compound from entering the body. The following PPE and engineering controls are selected to create a comprehensive barrier against these exposure routes.
The Core Protective Ensemble: Your First Line of Defense
Personal protective equipment is essential, but it is the last line of defense. The primary method for exposure control must always be the use of engineering controls.
Engineering Control: The Chemical Fume Hood All manipulations of this compound powder (e.g., weighing, preparing stock solutions) must be performed inside a certified chemical fume hood or a similar ventilated enclosure (e.g., a powder containment hood). This captures airborne particles at the source, providing the highest level of protection against respiratory exposure.[7]
Essential Personal Protective Equipment
The following PPE should be considered the minimum requirement for any task involving this compound.
-
Eye and Face Protection:
-
Requirement: Chemical splash goggles with side shields conforming to ANSI Z87.1 or EN 166 standards.
-
Causality: The parent compound, Etodolac, is classified as a serious eye irritant.[2][3] Goggles provide a full seal around the eyes to protect from airborne powder and accidental splashes of solutions. For tasks with a significant splash risk (e.g., transferring large volumes of stock solution), a full-face shield should be worn over the safety goggles.[8]
-
-
Hand Protection:
-
Requirement: Double-gloving with powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.
-
Causality: This protocol protects against dermal absorption, a potential route for systemic exposure to this potent compound. Double-gloving provides redundancy in case the outer glove is compromised. Nitrile is recommended for its general chemical resistance and durability against punctures.[9][10][11] Always inspect gloves for tears or holes before use.[12] Change the outer glove immediately if contamination is suspected, and change both gloves regularly (e.g., every 30-60 minutes) during extended procedures.[8]
-
-
Body Protection:
-
Requirement: A clean, dedicated lab coat, fully fastened, with knit or elastic cuffs. For procedures involving larger quantities (>1 gram) or with a high potential for generating dust, a disposable, solid-front gown made of a coated material (e.g., polyethylene-coated polypropylene) is strongly recommended.[8]
-
Causality: Standard cotton lab coats can become saturated with powders or solutions, acting as a reservoir for contamination. Non-porous, disposable gowns prevent penetration of the chemical to your personal clothing and skin.
-
-
Respiratory Protection:
-
Requirement: Task-dependent. When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required. However, for cleaning spills or if there is a risk of the powder becoming airborne outside of a containment system, a NIOSH-approved respirator is mandatory.
-
Causality: The compound is toxic if it enters the body. Inhalation of fine powders is a direct route to systemic exposure.
-
Operational Plans: Step-by-Step Procedural Guidance
Trustworthy protocols are self-validating. The following procedures are designed to minimize contamination at every step of your workflow.
PPE Donning and Doffing Sequence
The order in which you put on and remove PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Change into laboratory scrubs or dedicated work clothes.
-
Put on inner pair of nitrile gloves.
-
Put on disposable gown or lab coat. Ensure cuffs of inner gloves are tucked under the sleeves.
-
Put on outer pair of nitrile gloves. Pull the cuffs over the sleeves of the gown/coat.
-
Put on eye and face protection (goggles/face shield).
-
If required, perform a fit-check and don your respirator.
Doffing (Removing) Sequence (perform at the exit of the work area):
-
Decontaminate and remove outer gloves. Dispose of them in the designated hazardous waste container.
-
Remove face shield (if used) and gown/lab coat. Turn it inside out as you remove it to contain contaminants. Dispose of it in the hazardous waste container.
-
Remove safety goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
Spill Response Protocol
-
ALERT: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.
-
CONTAIN: If safe to do so, cover the spill with an absorbent material designed for chemical spills.
-
PROTECT: Don the appropriate spill response PPE: double nitrile gloves, disposable gown, safety goggles, and a respirator (minimum half-mask with P100 cartridges).
-
CLEAN: Gently cover the spill with absorbent pads. For powders, carefully wet the material with an appropriate solvent (e.g., 70% ethanol) to prevent dust from becoming airborne. Work from the outside of the spill inward.
-
DISPOSE: Place all contaminated materials (absorbent pads, used gloves, etc.) into a clearly labeled hazardous waste bag or container.
-
DECONTAMINATE: Wipe the spill area with a suitable decontamination solution, followed by a final wipe with soap and water.
Disposal Plan for Contaminated Waste
Proper segregation and disposal are crucial for environmental and personnel safety.[15][16][17] All waste generated from handling this compound must be treated as hazardous chemical waste.
Table 2: Waste Segregation and Disposal
| Waste Type | Container | Disposal Pathway |
|---|---|---|
| Contaminated Disposables (Gloves, gowns, bench paper, pads) | Labeled Hazardous Waste Bag (double-bagged) within a solid container. | Institutional Hazardous Chemical Waste Pickup. |
| Contaminated Sharps (Needles, razor blades) | Puncture-proof Sharps Container, labeled "Hazardous Chemical Sharps". | Institutional Hazardous Chemical Waste Pickup. |
| Contaminated Glassware (Vials, pipettes) | Puncture-proof container labeled "Hazardous Contaminated Glassware". | Institutional Hazardous Chemical Waste Pickup. |
| Neat Compound / Stock Solutions | Original container or a sealed, labeled Hazardous Waste Bottle. | Institutional Hazardous Chemical Waste Pickup. |
Visualization: Task-Specific PPE Workflow
The required level of PPE can vary based on the specific task and the potential for exposure. This workflow diagram provides at-a-glance guidance for common laboratory procedures.
Caption: Fig 1. Decision workflow for selecting appropriate PPE based on the laboratory task.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
